molecular formula C7H5ClO2 B020648 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- CAS No. 19832-87-2

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

Cat. No.: B020648
CAS No.: 19832-87-2
M. Wt: 156.56 g/mol
InChI Key: BIUBEGIHROOPTQ-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUBEGIHROOPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173572
Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19832-87-2
Record name 2-Chloro-5-methyl-1,4-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19832-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione, a substituted p-benzoquinone of significant interest in synthetic chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, synthesis, and safety considerations, grounding all claims in authoritative references.

Core Identification and Nomenclature

2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-dione is a bifunctional organic molecule characterized by a cyclohexadiene core with two ketone groups and chloro and methyl substituents. This structure imparts a unique reactivity profile, making it a valuable intermediate and research chemical.

Key Identifiers:

  • Systematic Name: 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione[]

  • Common Synonyms: 2-Chloro-5-methyl-1,4-benzoquinone, 2-Chloro-5-methyl-p-quinone, 5-Chlorotoluquinone[]

  • CAS Number: 19832-87-2[2]

  • Molecular Formula: C₇H₅ClO₂[2][3]

  • Molecular Weight: 156.57 g/mol [][3]

Below is a logical workflow for the characterization and application of a specialized chemical reagent like 2-chloro-5-methyl-1,4-benzoquinone.

G cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Synthesis & Reactivity Analysis cluster_2 Phase 3: Application & Safety ID Nomenclature & Identifiers (CAS: 19832-87-2) Props Physicochemical Properties (Melting Point, Solubility, etc.) ID->Props Spectral Spectral Analysis (NMR, IR, MS) Props->Spectral Synth Synthesis Route (e.g., Oxidation of Precursor) Spectral->Synth Structure Verification React Reactivity Profile (Nucleophilic Addition, Redox) Synth->React Mech Mechanistic Studies React->Mech App Application Screening (Organic Synthesis, Materials) Mech->App Informs Use Tox Toxicology & Safety (SDS Review, Handling Protocols) App->Tox

Caption: General mechanism of nucleophilic addition.

Synthesis Methodologies

Representative Synthesis Pathway: The oxidation of 2-chloro-5-methylhydroquinone using a suitable oxidizing agent is the most logical synthetic route. Common oxidants for this transformation include chromium trioxide, sodium dichromate in acid, or manganese dioxide. [4]The reaction is typically performed in an aqueous or organic solvent at controlled temperatures to prevent over-oxidation or side reactions.

Applications in Research and Development

2-Chloro-5-methyl-1,4-benzoquinone is primarily utilized as a versatile reagent in organic synthesis and as a research chemical.

  • Synthetic Intermediate: Its reactive sites allow it to serve as a building block for more complex molecules, including those with potential biological activity. Sulfur-substituted quinones, for instance, are effective oxidation inhibitors. [5]* Study of Disinfection Byproducts: Halogenated p-benzoquinones are recognized as an emerging class of disinfection byproducts in drinking water that can induce oxidative damage. [6]Studying compounds like 2-chloro-5-methyl-1,4-benzoquinone contributes to understanding the formation, reactivity, and toxicology of these environmental contaminants. [6][7]* Materials Science: Substituted quinones can be used to prepare functionalized polymers and coatings. For example, sulfur-quinone polyurethane coatings have been developed for protecting iron surfaces. [8]

Toxicology and Safe Handling

Substituted p-benzoquinones, as a class, are known to be reactive and require careful handling. The safety profile for the parent compound, p-benzoquinone, and related chlorinated analogs provides essential guidance.

Hazard Profile:

  • Toxicity: Toxic if swallowed or inhaled. [9]* Skin and Eye Irritation: Causes skin irritation and serious eye irritation. [9]May cause an allergic skin reaction. * Respiratory Irritation: May cause respiratory irritation. [9]* Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects. [9] Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection. * Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust. [3]* Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep under an inert atmosphere. []* Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment. [3]

Experimental Protocol: Representative Synthesis of a Substituted p-Benzoquinone

This protocol provides a generalized method for the synthesis of a substituted p-benzoquinone via the oxidation of a hydroquinone precursor, based on established chemical literature. [4][10]This serves as a model for the synthesis of 2-chloro-5-methyl-1,4-benzoquinone from 2-chloro-5-methylhydroquinone.

Objective: To synthesize a substituted p-benzoquinone by oxidizing the corresponding hydroquinone.

Materials:

  • Substituted hydroquinone (e.g., 2-chloro-5-methylhydroquinone)

  • Sodium dichromate (Na₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Beakers, separatory funnel, round-bottom flask

  • Rotary evaporator

Procedure:

  • Preparation of Hydroquinone Solution: In a beaker, dissolve the substituted hydroquinone (1.0 equivalent) in a suitable solvent such as dilute acetic acid or water at a slightly elevated temperature (e.g., 50 °C) to ensure complete dissolution. [4]2. Cooling: Cool the solution to below 10 °C in an ice bath with continuous stirring. This is critical to control the exothermicity of the subsequent oxidation step.

  • Preparation of Oxidant: In a separate beaker, carefully prepare the oxidizing solution by dissolving sodium dichromate (approx. 1.2 equivalents) in water and slowly adding concentrated sulfuric acid. Allow this solution to cool.

  • Oxidation: Add the oxidizing solution dropwise to the cold, stirred hydroquinone solution. Maintain the temperature below 10-20 °C throughout the addition. [10]The color of the solution will typically change, often to a dark greenish-black intermediate (quinhydrone) before becoming the characteristic yellow of the quinone. [4]5. Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. [10]6. Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product. [10]7. Washing and Drying: Combine the organic extracts and wash them with water and then a saturated sodium bicarbonate solution to remove any residual acid. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product will be a colored solid. [10]9. Purification: The crude quinone can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol, petroleum ether) or by sublimation to yield the final, pure product. [10] Self-Validation: The identity and purity of the synthesized product must be confirmed using analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry, comparing the results to literature values.

References

  • Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. (n.d.). PMC. [Link]

  • CAS No.695-99-8,2-CHLORO-1,4-BENZOQUINONE Suppliers. (n.d.). LookChem. [Link]

  • In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study. (2025). PubMed. [Link]

  • Ozonation of Para-Substituted Phenolic Compounds Yields p-Benzoquinones, Other Cyclic α,β-Unsaturated Ketones, and Substituted Catechols. (2018). ACS Publications. [Link]

  • Reactions of p-Benzoquinone with S-Nucleophiles. (n.d.). ResearchGate. [Link]

  • Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. (n.d.). PubMed. [Link]

  • Chemical Properties of 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro- (CAS 697-91-6). (n.d.). Cheméo. [Link]

  • (PDF) Reactions of p-Benzoquinone with S-Nucleophiles. (2008). ResearchGate. [Link]

  • Reaction of 2,5-dihydroxy--[11][12]benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination. (2007). Chemical Communications (RSC Publishing). [Link]

  • 2,5-Cyclohexadiene-1,4-dione, 2-chloro-. (n.d.). NIST WebBook. [Link]

  • The acute exposure of tetrachloro-p-benzoquinone (a.k.a. chloranil) triggers inflammation and neurological dysfunction via Toll-like receptor 4 signaling: The protective role of melatonin preconditioning. (2017). PubMed. [Link]

  • 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-. (n.d.). NIST WebBook. [Link]

  • 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. (n.d.). PubChem. [Link]

  • Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium. (2021). ResearchGate. [Link]

  • Synthesis of para-Benzoquinone. (n.d.). Rhodium.ws. [Link]

  • CHLORO-p-BENZOQUINONE. (n.d.). Organic Syntheses. [Link]

Sources

2-chloro-5-methyl-1,4-benzoquinone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-5-methyl-1,4-benzoquinone: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-methyl-1,4-benzoquinone, a significant chemical intermediate in organic synthesis and a molecule of interest for drug development professionals. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it outlines a representative synthetic protocol, methods for spectroscopic characterization, and critical safety and handling procedures. The guide is intended to serve as a foundational resource for researchers and scientists engaged in medicinal chemistry and materials science, offering both theoretical insights and practical methodologies.

Introduction: The Role of Benzoquinones in Scientific Research

Quinones and their derivatives are a class of organic compounds that are of paramount importance in both biological systems and industrial applications. They are central to vital biological functions, including cellular respiration and photosynthesis, where they act as electron carriers. In the realm of drug discovery, the 1,4-benzoquinone scaffold is a privileged structure found in numerous therapeutic agents, particularly those with anticancer properties. These compounds exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA intercalation, which can lead to cell death in pathogenic or cancerous cells[1]. The strategic functionalization of the benzoquinone ring, such as the introduction of halogen and alkyl groups, allows for the fine-tuning of its electronic properties and biological activity, making derivatives like 2-chloro-5-methyl-1,4-benzoquinone valuable building blocks for creating novel therapeutic candidates[2].

Chemical Structure and Nomenclature

The precise identification and naming of a chemical compound are fundamental to scientific communication. This section provides the definitive nomenclature and structural representation for the topic compound.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione []. It is also commonly referred to by several synonyms, including:

  • 2-Chloro-5-methyl-p-benzoquinone[4]

  • 2-Chloro-5-methyl-p-quinone[][5]

  • 5-Chlorotoluquinone[][4][5]

The chemical structure is depicted in the diagram below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage start Start: 2-Chloro-5-methylphenol dissolve Dissolve in Acetone/Water start->dissolve cool Cool to 0°C in Ice Bath dissolve->cool add_oxidant Add Fremy's Salt Solution cool->add_oxidant react Stir at Room Temperature (2h) add_oxidant->react extract Extract with Dichloromethane react->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap column Column Chromatography (Silica Gel) filter_evap->column collect Collect Yellow Fractions column->collect final_evap Evaporate Solvent collect->final_evap product Final Product final_evap->product

Sources

An In-depth Technical Guide to 5-Chlorotoluquinone: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-Chlorotoluquinone, a substituted benzoquinone with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutic agents.

Core Chemical Identity

5-Chlorotoluquinone, systematically named 2-chloro-5-methyl-1,4-benzoquinone, is a chlorinated derivative of toluquinone. Its structure features a quinone ring, a reactive pharmacophore known for its diverse biological activities.

Identifier Value
Systematic Name 2-chloro-5-methyl-1,4-benzoquinone
Synonym 5-Chlorotoluquinone
CAS Number 19832-87-2[1][2][][4]
Molecular Formula C₇H₅ClO₂
Molecular Weight 156.57 g/mol [][4]
Appearance Light yellow to amber to dark green powder or crystals[]
Melting Point 106 °C[][4]

The Strategic Importance in Medicinal Chemistry: A Field-Proven Perspective

The 1,4-benzoquinone scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[5][6][7] The introduction of a chlorine atom and a methyl group onto the benzoquinone ring, as in 5-chlorotoluquinone, significantly modulates its electronic and steric properties. This strategic substitution provides medicinal chemists with a powerful tool to fine-tune the compound's reactivity, selectivity, and pharmacokinetic profile.

The electrophilic nature of the quinone ring, enhanced by the electron-withdrawing chlorine atom, makes 5-chlorotoluquinone an excellent Michael acceptor. This reactivity allows for the covalent modification of biological nucleophiles, such as cysteine residues in proteins, a mechanism that underpins the therapeutic effect of many drugs. Furthermore, the presence of the methyl group can influence the compound's lipophilicity and metabolic stability, crucial parameters in drug design. A structurally related compound, 2-chloro-5-methoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione, has demonstrated antimalarial activity, highlighting the potential of this substituted benzoquinone scaffold in developing anti-infective agents.[8]

Synthesis of 5-Chlorotoluquinone: A Validated Electrochemical Approach

A robust and well-documented method for the synthesis of substituted p-benzoquinones involves a two-step process: the electrolytic reduction of a corresponding nitroaromatic compound to a p-aminophenol, followed by in-situ oxidation.[9] This approach offers high yields and avoids the use of harsh or hazardous oxidizing agents.

Experimental Workflow: Synthesis of 5-Chlorotoluquinone

cluster_0 Step 1: Electrolytic Reduction cluster_1 Step 2: In-situ Oxidation Nitroaromatic Precursor Nitroaromatic Precursor Electrolytic Cell Electrolytic Cell Nitroaromatic Precursor->Electrolytic Cell Cathode (e.g., Copper) p-Aminophenol Intermediate p-Aminophenol Intermediate Electrolytic Cell->p-Aminophenol Intermediate Reduction Reaction Mixture Reaction Mixture p-Aminophenol Intermediate->Reaction Mixture Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Mixture 5-Chlorotoluquinone 5-Chlorotoluquinone Reaction Mixture->5-Chlorotoluquinone Oxidation

Caption: A two-step synthesis of 5-Chlorotoluquinone.

Detailed Step-by-Step Methodology

Part 1: Electrolytic Reduction of 2-Chloro-5-methylnitrobenzene

  • Apparatus Setup: Assemble an electrolytic cell consisting of a beaker, a cylindrical sheet lead anode, and a porous cup serving as the catholyte chamber. Inside the porous cup, place a cylindrical sheet copper cathode. A mechanical stirrer should be positioned within the cathode.

  • Electrolyte Preparation: Prepare the catholyte by dissolving 2-chloro-5-methylnitrobenzene in a mixture of acetic acid, concentrated sulfuric acid, and water. The anolyte is a dilute sulfuric acid solution.

  • Electrolysis: Immerse the porous cup containing the catholyte and cathode into the beaker with the anolyte and anode. Apply a direct current and maintain the temperature between 30-45°C with cooling as necessary. Continue the electrolysis until the theoretical amount of charge has passed to ensure complete reduction to 4-amino-3-chloro-5-methylphenol.

Part 2: In-situ Oxidation to 5-Chlorotoluquinone

  • Reaction Setup: Transfer the resulting aqueous acidic solution of the aminophenol from the electrolytic reduction to a reaction flask. Adjust the sulfuric acid concentration to approximately 4N.

  • Oxidation: While stirring at room temperature, add a solution of sodium dichromate dihydrate in water in one portion. A moderate temperature increase will be observed; maintain the temperature below 35°C with external cooling if needed.

  • Work-up and Purification: After allowing the reaction mixture to stand for at least one hour, filter the mixture. The filtrate is then extracted with ether. The combined ether extracts are washed, dried, and the solvent is removed by distillation. The crude product is then purified by steam distillation followed by crystallization from aqueous ethanol to yield pure 5-chlorotoluquinone.

Physicochemical Properties and Characterization

Property Value/Description
Boiling Point 220.2°C at 760 mmHg[1]
Flash Point 88.2°C[1]
Density 1.32 g/cm³[1]
Solubility Soluble in chloroform and ethanol.
¹H NMR (predicted) Signals expected in the aromatic region for the two vinyl protons and a singlet for the methyl group protons.
¹³C NMR (predicted) Signals for two carbonyl carbons, two sp² carbons attached to hydrogens, one sp² carbon attached to chlorine, one sp² carbon attached to the methyl group, and one methyl carbon.
IR Spectroscopy (predicted) Characteristic peaks for C=O stretching of the quinone system and C-Cl stretching.

Safety and Handling

5-Chlorotoluquinone is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: Toxic by inhalation, in contact with skin, and if swallowed. May cause long-term adverse effects in the aquatic environment.[1]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Store in a well-ventilated place. Keep container tightly closed.

    • Store locked up.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Future Perspectives in Drug Development

The unique combination of a reactive quinone core with the modulating effects of chloro and methyl substituents makes 5-chlorotoluquinone a highly attractive scaffold for the development of new therapeutic agents. Its potential as a covalent inhibitor, coupled with the ability to fine-tune its properties through further chemical modification, opens up avenues for the discovery of novel drugs targeting a range of diseases, from infectious diseases to cancer. Further research into the biological activities of 5-chlorotoluquinone and its derivatives is warranted to fully explore its therapeutic potential.

References

  • CHLORO-p-BENZOQUINONE. (n.d.). In Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associ
  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Semantic Scholar.
  • Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC). (n.d.).
  • Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects. (2019). PubMed.
  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Semantic Scholar.
  • Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associ
  • Synthesis of some NH- and NH,S- substituted 1,4-quinones. (n.d.).
  • 2-Chloro-1,4-benzoquinone | C6H3ClO2 | CID 69671 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • On the 1H NMR Spectra of 2-Substituted Benzoquinones. (n.d.). auremn.
  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associ
  • Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. (n.d.).
  • Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. (2025).
  • Review. (2011). Semantic Scholar.

Sources

Physical and chemical properties of 2-chloro-5-methyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-methyl-p-benzoquinone for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Chloro-5-methyl-p-benzoquinone is a substituted 1,4-benzoquinone of significant interest in synthetic chemistry and biomedical research. Its unique electronic properties, governed by the competing influences of an electron-withdrawing chloro group and an electron-donating methyl group, dictate its reactivity and biological activity. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We delve into the mechanistic principles that govern its interactions with nucleophiles, its relevance in the context of drug discovery and toxicology, and provide detailed protocols for its preparation and characterization.

Introduction and Molecular Overview

2-Chloro-5-methyl-p-benzoquinone, also known as 5-chlorotoluquinone, belongs to the quinone class of compounds. Quinones are ubiquitous in nature and are central to vital biological processes, including cellular respiration and photosynthesis, primarily due to their facile redox cycling. In the laboratory, they are valued as versatile synthons and potent oxidizing agents. The subject of this guide, CAS 19832-87-2, is a bifunctional molecule where the inherent electrophilicity of the benzoquinone core is modulated by its substituents. The chloro group enhances the electrophilic character of the ring, making it more susceptible to nucleophilic attack, while the methyl group has a counteracting, albeit weaker, deactivating effect[1][2]. Understanding this electronic interplay is paramount for predicting its behavior in both chemical and biological systems.

Caption: Structure of 2-chloro-5-methyl-p-benzoquinone.

Physicochemical Properties

A summary of the core physical and chemical properties of 2-chloro-5-methyl-p-benzoquinone is presented below. These data are essential for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
CAS Number 19832-87-2[3]
Molecular Formula C₇H₅ClO₂[3]
Molecular Weight 156.57 g/mol [3]
Appearance Light yellow to amber crystalline powder
Melting Point 103-107 °C
Boiling Point 220.2 °C at 760 mmHg[3]
Density 1.32 g/cm³[3]
LogP (Octanol/Water) 1.207[3]
Storage Conditions Store in a cool, dark place (<15°C) under inert gas.

The compound's moderate lipophilicity, indicated by its LogP value, suggests reasonable solubility in many organic solvents and limited solubility in aqueous media. Its volatility is low, but it can be purified via sublimation under vacuum. The specified storage conditions highlight a potential sensitivity to light, heat, and atmospheric oxygen, which could lead to polymerization or degradation.

Synthesis and Purification

The most direct and reliable method for synthesizing substituted p-benzoquinones is the oxidation of the corresponding hydroquinone precursor. For 2-chloro-5-methyl-p-benzoquinone, the precursor is 2-chloro-5-methylhydroquinone (CAS 5465-62-3)[4]. Various oxidizing agents can effect this transformation, with acidic dichromate being a common and cost-effective choice[5][6].

The causality behind this choice of strategy is twofold: the hydroquinone precursor is often more stable and easier to synthesize or procure, and its oxidation to the quinone is typically a high-yielding, clean reaction that avoids the introduction of hard-to-remove impurities. The strong oxidizing potential of Cr(VI) in an acidic medium is required to overcome the aromatic stability of the hydroquinone ring and establish the conjugated diketone system.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Chloro-5-methylhydroquinone reagents Na2Cr2O7, H2SO4 in H2O/Acetic Acid start->reagents conditions Cooling (Ice Bath) < 30°C reagents->conditions filtration Vacuum Filtration conditions->filtration washing Wash with Cold H2O filtration->washing recrystallization Recrystallization (e.g., from Ethanol/Water) washing->recrystallization product 2-Chloro-5-methyl-p-benzoquinone recrystallization->product

Caption: General workflow for the synthesis of 2-chloro-5-methyl-p-benzoquinone.

A detailed protocol for this synthesis is provided in Section 7.

Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy (Predicted)

In a solvent like CDCl₃, the spectrum is expected to show three distinct signals:

  • Methyl Protons (H-C7): A doublet at approximately δ 2.1-2.2 ppm . The signal is split into a doublet by a small long-range coupling (⁴J) to the vinyl proton at position 6.

  • Vinyl Proton (H-3): A singlet or narrowly split multiplet at approximately δ 7.0-7.1 ppm . This proton is adjacent to the chlorine atom, which deshields it significantly.

  • Vinyl Proton (H-6): A quartet at approximately δ 6.7-6.8 ppm . This proton is adjacent to the methyl group and will be split into a quartet by the three methyl protons (⁴J ≈ 1.5-2.0 Hz).

¹³C NMR Spectroscopy (Predicted)

The molecule's asymmetry should result in seven distinct carbon signals:

  • Carbonyl Carbons (C1, C4): Two signals in the δ 180-188 ppm range. The carbonyl carbon closer to the chlorine (C4) may be slightly downfield compared to the one closer to the methyl group (C1).

  • Olefinic Carbon (C2-Cl): A signal around δ 145-148 ppm . This carbon is directly attached to the electron-withdrawing chlorine.

  • Olefinic Carbon (C5-CH₃): A signal around δ 145-148 ppm .

  • Olefinic Carbon (C3): A signal in the δ 135-138 ppm range.

  • Olefinic Carbon (C6): A signal in the δ 135-138 ppm range.

  • Methyl Carbon (C7): A sharp signal upfield, around δ 15-17 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by characteristic peaks for the quinone system:

  • C=O Stretching: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ . The conjugation and substitution may cause this peak to be broad or split.

  • C=C Stretching: One or more medium-intensity bands between 1600-1640 cm⁻¹ .

  • C-Cl Stretching: A medium to strong band in the fingerprint region, typically 700-800 cm⁻¹ .

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-chloro-5-methyl-p-benzoquinone is governed by its nature as a Michael acceptor and an oxidizing agent. The presence of both an activating (Cl) and a deactivating (CH₃) group makes its reactivity profile particularly nuanced.

Electrophilicity and Nucleophilic Addition

The electron-withdrawing chloro group enhances the electrophilicity of the conjugated system, making the molecule more reactive towards nucleophiles than toluquinone but less reactive than 2-chlorobenzoquinone[1]. The primary mechanism for reaction with soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), is through a Michael-type conjugate addition[9]. The nucleophile can attack either the C3 or C6 position. Attack at C6 is generally favored due to less steric hindrance from the adjacent chloro group.

Following the initial addition, the resulting hydroquinone is rapidly oxidized back to the quinone state, often by another molecule of the starting quinone, propagating the reaction.

MichaelAddition start Quinone + Nu-H transition1 [Transition State] start->transition1 Nucleophilic Attack at C6 intermediate Enolate Intermediate transition1->intermediate hydroquinone Substituted Hydroquinone intermediate->hydroquinone Protonation product Oxidation to Substituted Quinone hydroquinone->product [-2H+, -2e-]

Caption: Mechanism of Michael addition to the benzoquinone ring.

Redox Chemistry

Like all quinones, 2-chloro-5-methyl-p-benzoquinone can undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone[10]. This redox cycling is fundamental to its biological activity and toxicity, as it can participate in futile cycling that generates reactive oxygen species (ROS), leading to oxidative stress in cellular environments[11][12].

Relevance in Drug Development and Toxicology

The quinone moiety is a "privileged scaffold" in medicinal chemistry, found in numerous anticancer agents (e.g., Mitomycin C, Doxorubicin) and other therapeutic compounds[13]. The cytotoxic effects are often linked to their ability to act as electrophiles that alkylate biological macromolecules (like DNA and proteins) and to generate ROS through redox cycling.

  • As a Pharmacophore: 2-Chloro-5-methyl-p-benzoquinone can serve as a starting point for developing novel therapeutics. Its reactivity can be tuned by modifying the substituents to optimize for target engagement while minimizing off-target toxicity.

  • Toxicological Implications: The high reactivity of substituted quinones also underpins their toxicity. They are known skin sensitizers, with reactivity correlating strongly with allergenic potential[1][2]. Halogenated benzoquinones, in particular, are of concern as potential carcinogens and disinfection byproducts in drinking water[12][14]. Any drug development program involving this scaffold must rigorously evaluate its potential for inducing oxidative stress, genotoxicity, and haptenization, which can lead to immune responses[11].

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework. The analytical steps are designed to confirm the successful execution of the synthetic steps.

Protocol 7.1: Synthesis via Oxidation
  • 1. Dissolution: In a 500 mL beaker, dissolve 10.0 g of 2-chloro-5-methylhydroquinone in 150 mL of 25% aqueous acetic acid. Place the beaker in an ice-water bath and stir with a magnetic stirrer until the temperature is below 10°C.

  • 2. Oxidant Preparation: In a separate flask, dissolve 12.0 g of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) in 50 mL of water. Carefully add 10 mL of concentrated sulfuric acid to this solution while cooling.

  • 3. Reaction: Add the dichromate solution dropwise to the stirred hydroquinone solution over 30-45 minutes. The key to success is maintaining the internal temperature below 30°C to prevent side reactions. The solution will turn dark green/black before a yellow precipitate forms.

  • 4. Isolation: After the addition is complete, continue stirring in the ice bath for another hour. Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

  • 5. Purification: Wash the filter cake thoroughly with 200 mL of cold deionized water to remove residual acid and chromium salts. The crude product can be purified by recrystallization from an ethanol-water mixture to yield bright yellow crystals. Dry the final product under vacuum.

Protocol 7.2: Characterization by NMR
  • 1. Sample Preparation: Accurately weigh approximately 15-20 mg of the dry, purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • 2. ¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. Use standard acquisition parameters. Ensure sufficient scans for a good signal-to-noise ratio.

  • 3. Interpretation:

    • Integrate the peaks. The ratio should be approximately 3:1:1 for the methyl and the two vinyl protons.

    • Assign the peaks based on the predicted chemical shifts and multiplicities described in Section 4.1. Confirm the quartet splitting of the H-6 proton and the doublet splitting of the methyl protons.

  • 4. ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the longer relaxation times of quaternary and carbonyl carbons.

  • 5. Interpretation: Identify the seven distinct signals. Confirm the presence of two carbonyl carbons downfield (>180 ppm) and the aliphatic methyl carbon upfield (<20 ppm), validating the core structure.

Safety and Handling

2-Chloro-5-methyl-p-benzoquinone is a reactive and potentially hazardous chemical. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Hazard ClassClassification & Statement
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.
Health Hazard Harmful: danger of serious damage to health by prolonged exposure if swallowed. Suspected of causing genetic defects[12][15].
Skin Sensitization May cause an allergic skin reaction. Benzoquinones are potent sensitizers[1][2].
Environmental Hazard Toxic to aquatic life with long-lasting effects.

Avoid generating dust. In case of accidental contact, wash the affected area immediately with copious amounts of water. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

2-Chloro-5-methyl-p-benzoquinone is a molecule with a rich and complex chemical personality. Its properties are a direct reflection of the electronic tug-of-war between its chloro and methyl substituents. For the synthetic chemist, it is a valuable building block. For the drug discovery scientist, it represents both the promise of a biologically active scaffold and the challenge of managing inherent reactivity and toxicity. A thorough understanding of the principles outlined in this guide is essential for any researcher intending to work with this potent and versatile compound.

References

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  • Mbiya, W., et al. (2012). Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. Chemical Research in Toxicology, 25(9), 1997-2008.

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  • Mbiya, W., et al. (2016). Reactivity measurement in estimation of benzoquinone and benzoquinone derivatives' allergenicity. PubMed.

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  • Wang, W., et al. (2021). In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study. PubMed.

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Spectroscopic Elucidation of 5-Chlorotoluquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Chlorotoluquinone, also known as 2-Chloro-5-methyl-1,4-benzoquinone (CAS No. 19832-87-2), is a substituted p-benzoquinone of significant interest in synthetic organic chemistry and materials science.[] As a derivative of toluquinone, it serves as a versatile building block and intermediate in the synthesis of more complex molecular architectures, including pharmacologically active compounds and functional materials. The precise characterization of its molecular structure is paramount for ensuring the purity, reactivity, and desired properties of downstream products.

This technical guide provides an in-depth analysis of the key spectroscopic data for 5-Chlorotoluquinone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The content herein is structured to offer not just raw data, but a field-proven perspective on the causality behind experimental choices and data interpretation, empowering researchers in their analytical endeavors.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-compliant structure and atom numbering scheme for 5-Chlorotoluquinone (C₇H₅ClO₂) is used throughout this guide.

Chemical structure of 5-Chlorotoluquinone with IUPAC numbering

Figure 1: Chemical structure of 5-Chlorotoluquinone with standardized atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and number of unique nuclei within a molecule. For 5-Chlorotoluquinone, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number and electronic environment of hydrogen atoms in the molecule.

Expertise & Experience: Experimental Protocol

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a standard choice for many organic compounds due to its excellent dissolving power and relative inertness.[2] Its residual proton signal at ~7.26 ppm provides a convenient internal reference.

  • Sample Preparation : Weigh approximately 5-10 mg of 5-Chlorotoluquinone.

  • Dissolution : Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer : Using a pipette with a cotton plug to filter any particulate matter, transfer the solution into a standard 5 mm NMR tube.

  • Analysis : Acquire the spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Data & Interpretation

The ¹H NMR spectrum of 5-Chlorotoluquinone is expected to show three distinct signals corresponding to the three unique proton environments.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~6.9 - 7.1Doublet of quartets (dq)JH3-H6 ≈ 2.5 Hz, JH3-CH3 ≈ 1.6 Hz1H
H-6~6.7 - 6.9Doublet (d)JH6-H3 ≈ 2.5 Hz1H
-CH₃ (at C-5)~2.1 - 2.3Doublet (d)JCH3-H3 ≈ 1.6 Hz3H
  • Causality Behind Assignments :

    • The protons on the quinone ring (H-3 and H-6) are in the alkene region and are significantly deshielded by the electron-withdrawing carbonyl groups.

    • The signal for H-3 is expected to be downfield relative to H-6 due to the proximity of the electronegative chlorine atom at the C-2 position.[2]

    • The multiplicity of H-3 arises from a long-range meta-coupling to H-6 (⁴J) and a four-bond allylic coupling to the methyl protons (⁴J).[3]

    • The methyl group protons (-CH₃) appear as a doublet due to their coupling with H-3.

¹³C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of the molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

Expertise & Experience: Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The use of proton decoupling is a standard technique that simplifies the spectrum by removing C-H splitting and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[4][5]

Data & Interpretation

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the asymmetric molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C-1~185 - 188Carbonyl carbon, deshielded.
C-4~180 - 183Carbonyl carbon, slightly shielded relative to C1 due to para methyl group.
C-2~145 - 148Olefinic carbon bearing chlorine, deshielded.
C-5~144 - 147Olefinic carbon bearing the methyl group.
C-3~135 - 138Olefinic carbon bearing a proton.
C-6~134 - 137Olefinic carbon bearing a proton.
-CH₃ (at C-5)~15 - 18Aliphatic carbon, most shielded.
  • Causality Behind Assignments :

    • The carbonyl carbons (C-1, C-4) are the most deshielded, appearing at the highest chemical shifts (>180 ppm).[4][6]

    • The sp² hybridized carbons of the quinone ring appear in the typical olefinic/aromatic region (130-150 ppm).[7][8]

    • Quaternary carbons (C-2, C-5) are often identifiable by their lower intensity in standard proton-decoupled spectra due to the lack of NOE enhancement.

    • The methyl carbon is found in the aliphatic region at a characteristic upfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Expertise & Experience: Experimental Protocol

For solid samples like 5-Chlorotoluquinone, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

  • Instrument Background : Record a background spectrum of the clean ATR crystal.

  • Sample Application : Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure : Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Data & Interpretation

The IR spectrum of 5-Chlorotoluquinone is dominated by strong absorptions from the carbonyl groups and various bonds within the quinone ring.

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3050 - 3100C-H StretchOlefinic C-H
~2850 - 2960C-H StretchMethyl (-CH₃)
~1660 - 1680 C=O Stretch Conjugated Ketone (Quinone)
~1600 - 1620C=C StretchQuinone Ring
~1375C-H BendMethyl (-CH₃)
~1100 - 1300C-C StretchRing Vibrations
~700 - 800C-Cl StretchAryl Halide
  • Causality Behind Assignments :

    • The most characteristic and intense absorption is the C=O stretch of the conjugated ketone system, typically found around 1670 cm⁻¹.[9] The presence of two carbonyl groups leads to a strong, sharp peak.

    • The C=C stretching vibrations of the quinone ring appear at a slightly lower frequency than the carbonyls.[10]

    • The C-H stretching vibrations for the olefinic and methyl groups are observed just above and below 3000 cm⁻¹, respectively.[11]

    • The C-Cl stretch appears in the fingerprint region and can be a useful, albeit less definitive, indicator.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through the analysis of its fragmentation patterns upon ionization.

Expertise & Experience: Experimental Protocol

Electron Ionization (EI) is a common and robust method for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction : A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solids.

  • Ionization : The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Analysis : The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

Data & Interpretation

The mass spectrum provides several key pieces of information for structure confirmation.

  • Molecular Ion (M⁺•) : The molecular weight of 5-Chlorotoluquinone (C₇H₅ClO₂) is 156.57 g/mol .[] The mass spectrum will show a molecular ion peak at m/z = 156.

  • Isotopic Pattern : A hallmark of chlorine-containing compounds is the presence of the ³⁷Cl isotope. This results in a characteristic isotopic pattern for any chlorine-containing fragment, with an M⁺• peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) in an approximate 3:1 intensity ratio.[13] Therefore, we expect to see peaks at m/z 156 and m/z 158 in a ~3:1 ratio.

  • Fragmentation Pathway : The high energy of EI causes the molecular ion to fragment in a predictable manner. Key fragmentations for 5-Chlorotoluquinone include:

    • Loss of CO : A common fragmentation for quinones, leading to a fragment at m/z 128 (and 130).

    • Loss of Cl• : Cleavage of the C-Cl bond results in a fragment at m/z 121.

    • Loss of CH₃• : Loss of the methyl radical gives a fragment at m/z 141 (and 143).

The proposed fragmentation pathway is visualized below.

G M C₇H₅ClO₂⁺• m/z 156/158 (3:1) F1 C₆H₅ClO⁺• m/z 128/130 M->F1 - CO F2 C₇H₅O₂⁺ m/z 121 M->F2 - Cl• F3 C₆H₂ClO₂⁺ m/z 141/143 M->F3 - CH₃• G cluster_0 Spectroscopic Techniques cluster_1 Structural Information Derived cluster_2 Final Confirmation IR IR Spectroscopy IR_info Functional Groups: - C=O (Quinone) - C=C - C-Cl IR->IR_info NMR NMR (¹H & ¹³C) NMR_info Connectivity & Environment: - 3 unique proton signals - 7 unique carbon signals - Confirms -CH₃ and ring H positions NMR->NMR_info MS Mass Spectrometry MS_info Molecular Formula & Key Features: - Molecular Weight = 156.57 - Presence of one Cl atom - Fragmentation confirms quinone core MS->MS_info Structure Confirmed Structure: 5-Chlorotoluquinone IR_info->Structure NMR_info->Structure MS_info->Structure

Caption: Integrated workflow for the structural elucidation of 5-Chlorotoluquinone.

Conclusion

The spectroscopic characterization of 5-Chlorotoluquinone is straightforward when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the precise connectivity of the substituents. Infrared spectroscopy provides rapid confirmation of the key quinone carbonyl functional group. Finally, mass spectrometry confirms the molecular weight and the presence of chlorine through its characteristic isotopic signature, while its fragmentation pattern corroborates the overall structure. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of 5-Chlorotoluquinone, which is essential for its application in research and development.

References

  • Gao, F., et al. (2020). Mass spectral data of chloroquine and hydroxychloroquine. ResearchGate.[Link]

  • Joseph-Nathan, P., et al. (2004). 13C NMR substituent chemical shifts in hydroxy-p-benzoquinones. ResearchGate.[Link]

  • Almeida, S. R. P., et al. (2001). On the 1H NMR Spectra of 2-Substituted Benzoquinones. AUREMN.[Link]

  • Jager, M. M., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. National Institutes of Health.[Link]

  • Ujam, O. T., et al. (2020). Synthesis, Characterization and Complexation Behaviour of Chloroquine Towards Ti (II) Ion. Journal of Advances in Medical and Pharmaceutical Sciences.[Link]

  • Iskeleli, N. O., et al. (2018). Synthesis of some NH- and NH,S- substituted 1,4-quinones. National Institutes of Health.[Link]

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  • Mutsuga, M., et al. (2011). Distribution of chloroquine in ocular tissue of pigmented rat using matrix-assisted laser desorption/ionization imaging quadrupole time-of-flight tandem mass spectrometry. PubMed.[Link]

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A Comprehensive Technical Guide to the Solubility of 2-chloro-5-methyl-1,4-benzoquinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-chloro-5-methyl-1,4-benzoquinone, a key intermediate in various synthetic and pharmaceutical applications. In the absence of extensive published quantitative solubility data for this specific compound, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a range of organic solvents. A thorough understanding of solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document delves into the theoretical principles governing solubility, offers a detailed methodology for its experimental determination, and provides context through the solubility of related benzoquinone derivatives.

Introduction to 2-chloro-5-methyl-1,4-benzoquinone

2-chloro-5-methyl-1,4-benzoquinone is a yellow crystalline solid with the chemical formula C₇H₅ClO₂ and a molecular weight of 156.57 g/mol .[] It belongs to the class of substituted p-benzoquinones, which are known for their diverse reactivity and utility as building blocks in organic synthesis. These compounds are precursors to a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. The substituents on the benzoquinone ring, in this case, a chloro and a methyl group, significantly influence its chemical and physical properties, including its solubility.

A precise understanding of the solubility of 2-chloro-5-methyl-1,4-benzoquinone in various organic solvents is a critical parameter for its effective utilization. In drug development, solubility directly impacts bioavailability and the feasibility of different formulation strategies. In chemical synthesis, solvent selection based on solubility is crucial for achieving optimal reaction kinetics, facilitating product isolation, and ensuring efficient purification.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.[2] For a solute to dissolve, the energy required to break the intermolecular forces within the solute crystal lattice and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Several factors influence the solubility of 2-chloro-5-methyl-1,4-benzoquinone in organic solvents:

  • Polarity : The presence of two carbonyl groups and a chlorine atom imparts a degree of polarity to the molecule. However, the overall polarity is influenced by the nonpolar methyl group and the benzene ring. Therefore, its solubility will be highest in solvents with a compatible polarity.

  • Hydrogen Bonding : 2-chloro-5-methyl-1,4-benzoquinone can act as a hydrogen bond acceptor at its carbonyl oxygens. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) may exhibit enhanced solubility.

  • Molecular Size and Shape : The relatively small and planar structure of the molecule facilitates its interaction with solvent molecules.[2]

  • Temperature : The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice forces.[2][3]

Predictive Approaches: Hansen Solubility Parameters

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment
  • 2-chloro-5-methyl-1,4-benzoquinone (purity >98%)

  • A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol

The following protocol outlines the steps for determining the solubility of 2-chloro-5-methyl-1,4-benzoquinone.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_vial Combine in a sealed vial agitate Agitate at constant temperature (e.g., 24-48h) prep_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through 0.22 µm syringe filter centrifuge->filter dilute Dilute saturated solution filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify

Figure 1: Experimental workflow for the shake-flask solubility determination method.

  • Preparation of the Sample : Accurately weigh an amount of 2-chloro-5-methyl-1,4-benzoquinone that is in excess of its expected solubility and place it into a vial.

  • Addition of Solvent : Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration : Tightly seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

  • Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.

  • Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the concentration of 2-chloro-5-methyl-1,4-benzoquinone in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

Data Analysis and Presentation

The solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L). The results should be presented in a clear and organized manner, as shown in the template table below.

Table 1: Template for Reporting Solubility Data of 2-chloro-5-methyl-1,4-benzoquinone at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7
Ethanol24.5
Acetone20.7
Ethyl Acetate6.02
Dichloromethane9.08
Toluene2.38
Hexane1.88

Solubility of Related Benzoquinone Derivatives

While specific data for 2-chloro-5-methyl-1,4-benzoquinone is scarce, examining the solubility of structurally similar compounds can provide valuable insights into expected trends.

  • 1,4-Benzoquinone : The parent compound is described as slightly soluble in water and petroleum ether, but soluble in acetone and very soluble in ethanol, benzene, and diethyl ether.[9] One source indicates its solubility in ethanol is approximately 10 mg/mL and in DMSO and dimethylformamide (DMF) is around 30 mg/mL.[2][10]

  • Methyl-1,4-benzoquinone (Toluquinone) : This derivative is slightly soluble in water but soluble in ethanol and ether.[11]

The introduction of a chloro group is expected to increase the polarity and potentially the solubility in polar solvents compared to methyl-1,4-benzoquinone. However, the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the overall dipole moment and crystal packing will ultimately determine the solubility in a given solvent.

Table 2: Reported Solubility of Related Benzoquinones

CompoundSolventSolubilityReference
1,4-BenzoquinoneEthanol~10 mg/mL[2][10]
1,4-BenzoquinoneDMSO~30 mg/mL[2][10]
1,4-BenzoquinoneDMF~30 mg/mL[2][10]
Methyl-1,4-benzoquinoneWaterSlightly soluble[11]
Methyl-1,4-benzoquinoneEthanolSoluble[11]
Methyl-1,4-benzoquinoneEtherSoluble[11]

Safety and Handling

2-chloro-5-methyl-1,4-benzoquinone should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to consult the Safety Data Sheet (SDS) before use.[7][12] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-5-methyl-1,4-benzoquinone in organic solvents. By combining theoretical principles with a detailed, actionable experimental protocol, researchers are empowered to generate the critical solubility data required for their specific applications in synthesis, purification, and formulation. The provided context on related benzoquinone derivatives offers a valuable starting point for anticipating solubility trends. Adherence to the described methodologies will ensure the generation of accurate and reproducible solubility data, facilitating the advancement of research and development involving this important chemical intermediate.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan Scientific.
  • Ferreira, O., & Pinho, S. P. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10484–10493.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • TCI Chemicals. (n.d.). 2-Chloro-5-methyl-1,4-benzoquinone Safety Data Sheet.
  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 9(3), E383–E387.
  • Zoghbi, A. C., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57.
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  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Guidechem. (n.d.). 2-chloro-5-methyl-1,4-benzoquinone 19832-87-2.
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  • PubChem. (n.d.). 2-Chloro-1,4-benzoquinone. Retrieved from [Link]

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  • Cayman Chemical. (2022, October 4). 1,4-Benzoquinone PRODUCT INFORMATION.
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An In-Depth Technical Guide to 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, a substituted p-benzoquinone of significant interest in synthetic chemistry and as a precursor for pharmacologically active molecules. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, its inherent reactivity, and its potential applications, grounding our discussion in established chemical principles and authoritative references.

Core Compound Identity and Physicochemical Properties

2-Chloro-5-methyl-1,4-benzoquinone, also known as 5-chlorotoluquinone, is a yellow crystalline solid.[1][] Its structure consists of a cyclohexadiene core with two ketone functionalities and two substituents—a chlorine atom and a methyl group—positioned across the ring from each other. This substitution pattern critically influences its electronic properties and reactivity.

The key physicochemical properties are summarized below for quick reference and experimental planning.

PropertyValueSource(s)
CAS Number 19832-87-2[1]
Molecular Formula C₇H₅ClO₂[][3]
Molecular Weight 156.57 g/mol [][3]
Appearance Light yellow to amber powder/crystal[]
Melting Point 103-107 °C[3]
Boiling Point 220.2 °C (at 760 mmHg)
Density 1.32 g/cm³
SMILES CC1=CC(=O)C(=CC1=O)Cl[][3]
InChI Key BIUBEGIHROOPTQ-UHFFFAOYSA-N[]

The Logic of Synthesis: A Field-Tested Approach

While various methods exist for the synthesis of quinones, a robust and scalable pathway for 2-chloro-5-methyl-1,4-benzoquinone originates from a readily available starting material, 2-methylphenol (o-cresol). The strategy involves two key transformations: regioselective chlorination followed by oxidation.

Synthetic Workflow Overview

The chosen pathway is designed for efficiency and control. Starting with o-cresol ensures the correct relative positioning of the methyl group and the hydroxyl group, which is then converted to a ketone. The subsequent chlorination and oxidation steps are guided by the directing effects of the substituents.

G cluster_0 Synthetic Pathway A 2-Methylphenol (o-Cresol) B 4-Chloro-2-methylphenol A->B Chlorination (e.g., SO₂Cl₂) C 2-Chloro-5-methyl-1,4-benzoquinone (Target Compound) B->C Oxidation (e.g., Fremy's Salt)

Caption: Proposed synthetic pathway from o-cresol.

Part I: Regioselective Chlorination

Causality Behind Experimental Choices: The hydroxyl and methyl groups of o-cresol are both ortho-, para-directing activators for electrophilic aromatic substitution. The hydroxyl group is a much stronger activator. The primary site of substitution will be para to the powerful hydroxyl group, as the ortho positions are sterically hindered to some extent by the adjacent groups. Sulfuryl chloride (SO₂Cl₂) is an effective and manageable chlorinating agent for this purpose.

Experimental Protocol: Synthesis of 4-Chloro-2-methylphenol

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), add 2-methylphenol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sulfuryl chloride (1.05 eq), dissolved in DCM, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC-MS.

  • Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-chloro-2-methylphenol.

Part II: Oxidation to the Quinone Core

Causality Behind Experimental Choices: The oxidation of a phenol to a p-benzoquinone requires a potent oxidizing agent that can operate under mild conditions to avoid side reactions. Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO•) is an excellent choice for this transformation.[4] It is a stable radical that performs a clean, high-yield oxidation of phenols to quinones, particularly those with an open para position relative to the hydroxyl group. The reaction proceeds via a radical mechanism.

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-1,4-benzoquinone

  • Setup: In a large beaker, prepare a solution of Fremy's salt (2.5 eq) in water, buffered with a phosphate buffer (e.g., KH₂PO₄) to maintain a slightly acidic to neutral pH.

  • Substrate Addition: Dissolve the 4-chloro-2-methylphenol (1.0 eq) from the previous step in a water-miscible solvent like acetone or ethanol. Add this solution dropwise to the vigorously stirred Fremy's salt solution.

  • Reaction: An immediate color change to a deep yellow/orange should be observed. Continue stirring at room temperature for 1-2 hours. The progress can be monitored by the disappearance of the phenol spot on a TLC plate.

  • Extraction: Once the reaction is complete, extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and then brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a solvent mixture like hexane/ethyl acetate to afford the target compound as a yellow crystalline solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-chloro-5-methyl-1,4-benzoquinone is dominated by its electrophilic nature. The electron-withdrawing chlorine atom and the two carbonyl groups render the quinone ring electron-deficient, making it susceptible to nucleophilic attack.

Michael Addition: This compound is a potent Michael acceptor. Nucleophiles, particularly soft nucleophiles like thiols (e.g., cysteine residues in proteins), will readily attack the electron-deficient carbons of the double bond. This reactivity is fundamental to the biological activity and toxicity of many quinones.[5]

G cluster_1 Reactivity Profile Quinone 2-Chloro-5-methyl-1,4-benzoquinone (Electrophile) Adduct Michael Adduct (Covalent Bond Formation) Quinone->Adduct Michael Addition Nucleophile Nucleophile (e.g., R-SH) Nucleophile->Adduct Nucleophilic Attack

Caption: Key reactivity of the quinone core.

Redox Cycling: Like other quinones, this molecule can participate in redox cycling. It can be reduced to the corresponding hydroquinone, which can then be re-oxidized back to the quinone, generating reactive oxygen species (ROS) in the process. This ability to shuttle electrons is a cornerstone of its role in both biological systems and synthetic applications.

Applications in Drug Discovery and Materials Science

While not a drug itself, 2-chloro-5-methyl-1,4-benzoquinone is a valuable intermediate and structural motif.

  • Synthetic Intermediate: It serves as a versatile building block in organic synthesis.[1] The electrophilic nature of the ring and the presence of multiple functional groups allow for the construction of more complex molecular architectures.

  • Pharmacophore for Bioactive Molecules: The 1,4-benzoquinone core is present in numerous natural products with significant biological activities, including antitumor, antimalarial, and antibiotic properties.[4][6][7] Derivatives of this core structure are actively investigated in drug discovery. For instance, related quinones can induce apoptosis in cancer cells. The specific substitution pattern of 2-chloro-5-methyl-1,4-benzoquinone provides a scaffold that can be further modified to tune biological activity and target specificity.

  • Electron Acceptor: In materials science and supramolecular chemistry, it can function as an electron acceptor in the formation of charge-transfer complexes.[3]

Safety and Toxicological Profile

Substituted benzoquinones must be handled with care. While specific toxicological data for 2-chloro-5-methyl-1,4-benzoquinone is limited, data from closely related analogs like 2-chloro-1,4-benzoquinone and p-benzoquinone itself provide a strong basis for hazard assessment.

  • Acute Toxicity: Expected to be toxic if swallowed or inhaled.[8]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

  • Sensitization: Quinones are known skin sensitizers and may cause an allergic skin reaction.[8]

  • Genotoxicity: Based on its class, it should be considered a suspected mutagen.[8]

Handling Precautions: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is more than a simple catalog chemical; it is a versatile electrophilic scaffold whose synthesis is rooted in fundamental principles of aromatic chemistry. Its reactivity profile, characterized by susceptibility to nucleophilic attack and redox activity, makes it a valuable intermediate for developing complex molecules, particularly in the realm of medicinal chemistry. A thorough understanding of its synthesis, properties, and reactivity empowers researchers to harness its potential while mitigating the associated risks.

References

  • 2-Chloro-5-methyl-1,4-benzoquinone | 19832-87-2 | FC61911 . Biosynth.

  • 2-chloro-5-methyl-1,4-benzoquinone 19832-87-2 . Guidechem.

  • 2-chloro-5-methyl-1,4-benzoquinone . ChemicalBook.

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  • 2-Chloro-1,4-benzoquinone 95 695-99-8 . Sigma-Aldrich.

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  • Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols . PMC.

  • 2-Chloro-5-methyl-1,4-benzoquinone | 19832-87-2 . TCI Chemicals.

  • Application Notes and Protocols for the Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione from p-Benzoquinone . Benchchem.

  • 2,3-Dimethoxy-5-methyl-p-benzoquinone apoptosis inducer 605-94-7 . Sigma-Aldrich.

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  • A continuous flow process was optimised for the perchlorination of p-cresol... . MDPI.

  • Recent Advances in 1,4-Benzoquinone Chemistry . ResearchGate.

  • SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER” . Jetir.Org.

  • 2,5-Cyclohexadiene-1,4-dione (p-benzoquinone) - Evaluation statement . Australian Government Department of Health.

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An In-depth Technical Guide to the Natural Occurrence of 2-Chloro-5-methyl-1,4-benzoquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-methyl-1,4-benzoquinone and its derivatives, compounds of growing interest due to their potential biological activities. While direct research on the natural occurrence of this specific molecule is limited, this document synthesizes available data on closely related chlorinated and methylated benzoquinones to provide a scientifically grounded framework for understanding its potential origins, biosynthesis, and biological significance. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the broader class of halogenated quinones and proposing methodologies for future investigation into this specific compound.

Introduction to Chlorinated Benzoquinones

Benzoquinones are a class of organic compounds that are ubiquitous in nature, found in plants, fungi, bacteria, and animals.[1] They play crucial roles in biological systems, including electron transport and oxidative phosphorylation.[1] The introduction of halogen atoms, particularly chlorine, into the benzoquinone scaffold can significantly alter their physicochemical properties and biological activities.[2] This guide focuses on 2-chloro-5-methyl-1,4-benzoquinone, a molecule that, while not extensively studied, belongs to a class of compounds with demonstrated antimicrobial and cytotoxic properties.[3][4] Understanding the natural occurrence and biosynthesis of such compounds is critical for harnessing their therapeutic potential and for assessing their environmental impact.

Potential Natural Occurrence: An Analog-Based Inference

Fungal Kingdom: A Prolific Source of Halogenated Metabolites

Fungi are well-documented producers of a vast array of secondary metabolites, including a significant number of halogenated compounds.[5] Marine-derived fungi, in particular, are a rich source of chlorinated and brominated natural products due to the high concentration of halides in their environment.[6][7] Numerous chlorinated polyketides, the biosynthetic precursors to many quinones, have been isolated from fungal genera such as Penicillium and Aspergillus.[6][8] Given that fungi are known to produce both methylated and chlorinated aromatic compounds, it is highly plausible that fungal species, especially those from marine or chlorine-rich terrestrial environments, could synthesize 2-chloro-5-methyl-1,4-benzoquinone.

Plants and Bacteria

While less common than in fungi, some plants and bacteria also produce halogenated aromatic compounds.[1][9] For instance, certain plant species are known to synthesize hydroquinones, which can be precursors to benzoquinones.[10] It is conceivable that through enzymatic halogenation and methylation, plant or bacterial metabolic pathways could lead to the formation of 2-chloro-5-methyl-1,4-benzoquinone.

Anthropogenic Sources: Disinfection Byproducts

It is also important to consider that chlorinated benzoquinones can be formed as disinfection byproducts (DBPs) during water treatment processes. The chlorination of natural organic matter present in water can lead to the formation of various halobenzoquinones.[11][12][13] Therefore, the presence of 2-chloro-5-methyl-1,4-benzoquinone in environmental samples could potentially be of anthropogenic origin.

Proposed Biosynthetic Pathway

The biosynthesis of halogenated natural products is a fascinating area of research. While the specific pathway for 2-chloro-5-methyl-1,4-benzoquinone is uncharacterized, a plausible route can be proposed based on known biosynthetic logic for similar molecules. The biosynthesis likely involves a polyketide pathway followed by tailoring steps of chlorination and methylation.

Core Skeleton Formation: The biosynthesis is hypothesized to start from the polyketide pathway, where acetate and malonate units are condensed to form a poly-β-keto chain. This chain then undergoes cyclization and aromatization to produce a phenolic precursor.

Enzymatic Halogenation: The key step is the introduction of a chlorine atom onto the aromatic ring. This is typically catalyzed by a halogenase enzyme.[5] These enzymes utilize a halide ion (Cl⁻) and an oxidizing agent to generate a reactive halogenating species.

Methylation: Following halogenation, a methyl group is likely transferred to the aromatic ring from S-adenosyl methionine (SAM), a common methyl group donor in biological systems, catalyzed by a methyltransferase.

Oxidation to Quinone: The final step would involve the oxidation of the hydroquinone intermediate to the corresponding 1,4-benzoquinone.

Proposed Biosynthetic Pathway Polyketide Pathway Polyketide Pathway Aromatic Precursor Aromatic Precursor Polyketide Pathway->Aromatic Precursor Cyclization/ Aromatization Chlorinated Intermediate Chlorinated Intermediate Aromatic Precursor->Chlorinated Intermediate Halogenase (Cl⁻) Chlorinated & Methylated Intermediate Chlorinated & Methylated Intermediate Chlorinated Intermediate->Chlorinated & Methylated Intermediate Methyltransferase (SAM) 2-Chloro-5-methyl-1,4-benzoquinone 2-Chloro-5-methyl-1,4-benzoquinone Chlorinated & Methylated Intermediate->2-Chloro-5-methyl-1,4-benzoquinone Oxidation

Caption: Proposed biosynthetic pathway for 2-chloro-5-methyl-1,4-benzoquinone.

Biological Activities of Related Benzoquinone Derivatives

The biological activities of 2-chloro-5-methyl-1,4-benzoquinone have not been extensively reported. However, the activities of other substituted benzoquinones provide a strong indication of its potential pharmacological and toxicological profile.

Antimicrobial Activity

Quinone derivatives are well-known for their antimicrobial properties.[3][14] The presence of a halogen atom can enhance this activity.[2] For instance, chlorinated juglone derivatives have shown significant antibacterial activity. The proposed mechanism of action for the antimicrobial effects of quinones often involves the generation of reactive oxygen species (ROS) and interference with cellular respiration.

Cytotoxic Activity

Many substituted benzoquinones exhibit significant cytotoxicity against various cancer cell lines.[4][15] The cytotoxicity of quinones is often attributed to their ability to act as electrophiles, leading to the alkylation of cellular macromolecules, and their capacity for redox cycling, which generates ROS and induces oxidative stress.[4] Tetrachloro-p-benzoquinone (chloranil) has been identified as a highly cytotoxic quinone.[4] The substitution pattern on the benzoquinone ring plays a crucial role in determining the cytotoxic potency.

Table 1: Cytotoxicity of Selected Substituted Benzoquinones

CompoundCell LineIC50 (µg/mL)Reference
MaesaninHL-604.5[15]
DihydromaesaninHL-602.2[15]
Maesanin dimethyl etherHL-600.43[15]
2-acetoxy-5-hydoxy-6-methyl-3-tridecyl-1,4-benzoquinoneHL-60, SK-MEL, KB, BT-549, SK-OV-3<1.1-6.2[15]
Tetrabromo-p-benzoquinone derivativesMCF-7as low as 0.8 µM[16]

Experimental Protocols: A Hypothetical Framework for Isolation and Characterization

For researchers interested in investigating the natural occurrence of 2-chloro-5-methyl-1,4-benzoquinone, the following experimental framework, based on established methods for isolating fungal quinones, is proposed.[17]

Step 1: Fungal Cultivation and Extraction

  • Cultivation: A selected fungal strain (e.g., a marine-derived Penicillium or Aspergillus species) is cultivated on a suitable solid or liquid medium.[17]

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.[17]

Extraction Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction Solid/Liquid Medium Solid/Liquid Medium Inoculation Inoculation Solid/Liquid Medium->Inoculation Incubation Incubation Inoculation->Incubation Harvesting Harvesting Incubation->Harvesting Solvent Extraction Solvent Extraction Harvesting->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract

Caption: General workflow for fungal cultivation and extraction.

Step 2: Chromatographic Purification

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel or other suitable stationary phases.

  • Fractionation: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) is used to separate the components of the extract.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound.[17]

  • High-Performance Liquid Chromatography (HPLC): Further purification of the enriched fractions is achieved using preparative HPLC.

Step 3: Structure Elucidation

The purified compound is subjected to spectroscopic analysis for structure elucidation:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Conclusion and Future Directions

While the natural occurrence of 2-chloro-5-methyl-1,4-benzoquinone remains to be definitively established, the wealth of information on related chlorinated and methylated benzoquinones strongly suggests that it is a plausible natural product, likely of fungal origin. Its potential biological activities, inferred from its structural analogs, warrant further investigation for applications in drug discovery. Future research should focus on targeted screening of diverse microbial sources, particularly from unique environmental niches, for the presence of this and other novel halogenated quinones. Elucidation of its biosynthetic pathway could also open avenues for its biotechnological production.

References

  • Düren, R., et al. (2021). Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium. Water Research, 202, 117415. [Link]

  • Gebru, Y. G., et al. (2003). Cytotoxic and antioxidant activities of alkylated benzoquinones from Maesa lanceolata. Phytotherapy Research, 17(7), 783-787. [Link]

  • Siraki, A. G., Chan, T. S., & O'Brien, P. J. (2004). Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells. Toxicological Sciences, 81(1), 148-159. [Link]

  • Düren, R., et al. (2021). Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium. ResearchGate. [Link]

  • Gesto, D. S., et al. (2022). Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal. Molecules, 27(15), 4949. [Link]

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  • Kopchuk, D. S., et al. (2021). Synthesis and Evaluation of Antimicrobial and Cytotoxic Activity of Oxathiine-Fused Quinone-Thioglucoside Conjugates of Substituted 1,4-Naphthoquinones. Molecules, 26(16), 4955. [Link]

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Electron affinity and redox potential of 5-Chlorotoluquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electron Affinity and Redox Potential of 5-Chlorotoluquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorotoluquinone, a substituted p-benzoquinone, possesses electrochemical properties that are of significant interest in various fields, including materials science and drug development.[1] This guide provides a comprehensive overview of two of its key electrochemical characteristics: electron affinity and redox potential. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related compounds to provide reliable estimations. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its redox potential via cyclic voltammetry and a computational approach for determining its electron affinity using Density Functional Theory (DFT). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinone chemistry.

Introduction: The Electrochemical Significance of Substituted Quinones

Quinones are a class of organic compounds that are central to a vast array of biological and chemical processes. Their ability to undergo reversible oxidation-reduction reactions is fundamental to their role in biological electron transport chains, such as in mitochondria and chloroplasts.[1] In the realm of drug development, the quinone motif is found in numerous anticancer, antifungal, and antiparasitic agents.[1] The therapeutic and, in some cases, toxicological effects of these molecules are often intimately linked to their redox properties.[2][3]

Two of the most critical parameters that define the electrochemical behavior of a quinone are its electron affinity and redox potential.

  • Electron Affinity (EA): This is the energy change that occurs when an electron is added to a neutral atom or molecule in the gaseous phase.[4][5] A higher electron affinity indicates a greater propensity to accept an electron. For quinones, EA is a key indicator of their strength as an oxidizing agent and their ability to participate in charge-transfer complexes.

  • Redox Potential (E°): This is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced.[1] In non-aqueous media, quinones typically undergo a two-step, one-electron reduction process, first forming a semiquinone radical anion and then a dianion.[1][6] The potentials at which these reductions occur are crucial for understanding the molecule's behavior in electrochemical systems and its potential interactions in biological milieu.

The addition of substituents to the benzoquinone ring, such as a methyl group (an electron-donating group) and a chlorine atom (an electron-withdrawing group), significantly modulates these properties.[6][7] Understanding these effects is paramount for the rational design of quinones with tailored redox characteristics for specific applications.[1]

Synthesis of 5-Chlorotoluquinone

A reported method for the synthesis of 5-chlorotoluquinone involves a sequence of electrolytic reduction followed by oxidation.[8] This approach has also been successfully applied to the preparation of related compounds like 5-bromotoluquinone and 3-chlorotoluquinone.[8] The synthesis of an intermediate p-aminophenol from the corresponding aromatic nitro compound via electrolytic reduction is a key step in this general methodology.[8]

Estimated Physicochemical Properties of 5-Chlorotoluquinone

The 5-chlorotoluquinone molecule has both an electron-donating group (methyl) and an electron-withdrawing group (chloro) on the p-benzoquinone core. The chloro group is expected to increase the electron affinity and redox potential, while the methyl group will have the opposite effect.[6][7]

Estimated Electron Affinity

The electron affinity of the parent p-benzoquinone is approximately 1.91 eV.[9] For methyl-p-benzoquinone (toluquinone), the adiabatic electron affinity has been determined to be around 1.8 eV, with a vertical detachment energy of 2.1 eV.[10] The addition of a chloro substituent to the p-benzoquinone ring generally increases the electron affinity.[9]

Given these opposing electronic effects, the electron affinity of 5-chlorotoluquinone is likely to be between that of toluquinone and chloro-p-benzoquinone. A reasonable estimate for the adiabatic electron affinity of 5-chlorotoluquinone would be in the range of 1.9 to 2.1 eV .

Estimated Redox Potential

The one-electron reduction potentials of quinones are linearly dependent on the sum of the Hammett substituent parameters (σp).[11] The general trend is that electron-withdrawing groups make the reduction potential less negative (i.e., the quinone is easier to reduce), while electron-donating groups make it more negative.[6]

For example, the one-electron reduction potential of p-benzoquinone is a benchmark. The presence of a methyl group in toluquinone makes its reduction potential more negative. Conversely, a chloro group would make the potential less negative. Therefore, the redox potential of 5-chlorotoluquinone will be at a value intermediate to these two parent compounds, likely closer to that of p-benzoquinone.

CompoundEstimated Adiabatic Electron Affinity (eV)Estimated First One-Electron Reduction Potential (V vs. SCE in Aprotic Solvent)
5-Chlorotoluquinone1.9 - 2.1-0.4 to -0.6
p-Toluquinone~1.8[10]More negative than p-benzoquinone
Chloro-p-benzoquinone> 1.91[9]Less negative than p-benzoquinone
p-Benzoquinone1.91[9]~-0.5

Note: The values for 5-Chlorotoluquinone are estimations based on the properties of related compounds. The redox potential is highly dependent on the solvent and electrolyte used.

Experimental Determination of Redox Potential: A Protocol for Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox properties of chemical species.[12][13] It involves applying a linearly varying potential to a working electrode and measuring the resulting current.[1]

Rationale for Experimental Choices
  • Three-Electrode Setup: A three-electrode system is standard for CV.[12] It consists of a working electrode (where the reaction of interest occurs), a reference electrode (which maintains a constant potential), and a counter electrode (which completes the electrical circuit).

  • Aprotic Solvent: An aprotic solvent such as acetonitrile or dimethylformamide is chosen to observe the distinct one-electron reduction steps of the quinone without complications from proton transfer.[1]

  • Supporting Electrolyte: A supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF6), is required to ensure the conductivity of the solution and minimize the iR drop.

  • Inert Atmosphere: The experiment must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the measurement, as oxygen is electroactive.[14]

Step-by-Step Protocol
  • Preparation of the Analyte Solution:

    • Prepare a 1-5 mM solution of 5-chlorotoluquinone in dry, degassed acetonitrile.

    • Add the supporting electrolyte (e.g., 0.1 M TBAPF6) to the solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell. A glassy carbon electrode is a common choice for the working electrode, a platinum wire for the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) for the reference electrode.

    • Polish the working electrode with alumina slurry on a polishing pad to ensure a clean, reproducible surface, then rinse with the solvent.

  • Degassing:

    • Purge the analyte solution with an inert gas (e.g., argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the potential window. For a p-benzoquinone derivative, a starting potential of around +0.2 V, a switching potential of -1.5 V, and an ending potential of +0.2 V is a reasonable starting point.

    • Set the scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammogram. Two reversible or quasi-reversible reduction waves are expected, corresponding to the formation of the semiquinone and the dianion.

  • Data Analysis:

    • The formal reduction potential (E°') for each step can be estimated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc).

    • The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process should be close to 59 mV at room temperature.

Diagram of the Cyclic Voltammetry Workflow

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte Solution (1-5 mM 5-Chlorotoluquinone in ACN + 0.1M TBAPF6) B Assemble 3-Electrode Cell (GC, Pt, Ag/AgCl) A->B C Polish Working Electrode B->C D Degas with Inert Gas (15-20 min) C->D E Set CV Parameters (Potential Window, Scan Rate) D->E F Run Cyclic Voltammogram E->F G Record Voltammogram (Current vs. Potential) F->G H Determine Peak Potentials (Epa, Epc) G->H I Calculate Redox Potential (E°' = (Epa + Epc)/2) H->I

Caption: Workflow for determining the redox potential of 5-Chlorotoluquinone using cyclic voltammetry.

Computational Determination of Electron Affinity: A DFT Approach

Direct experimental measurement of the electron affinity of a polyatomic molecule can be complex.[15] Computational chemistry, particularly Density Functional Theory (DFT), offers a reliable and accessible alternative for estimating this property.[16][17][18]

Rationale for Computational Choices
  • DFT Functionals: Hybrid DFT functionals, such as B3LYP, have been shown to provide accurate electron affinity values for p-benzoquinones when paired with a suitable basis set.[9]

  • Basis Set: A sufficiently large and flexible basis set, such as 6-311+G(d,p) or larger, is necessary to accurately describe the electronic structure of both the neutral molecule and its anion. The inclusion of diffuse functions (+) is particularly important for anions.

  • Geometry Optimization: The geometries of both the neutral 5-chlorotoluquinone and its radical anion must be fully optimized to calculate the adiabatic electron affinity.

Step-by-Step Computational Protocol
  • Structure Building:

    • Build the 3D structure of 5-chlorotoluquinone using a molecular modeling software package.

  • Geometry Optimization of the Neutral Molecule:

    • Perform a geometry optimization and frequency calculation for the neutral molecule using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Confirm that the optimization has converged to a true minimum by ensuring there are no imaginary frequencies.

    • Record the total electronic energy of the optimized neutral molecule.

  • Geometry Optimization of the Radical Anion:

    • Use the optimized neutral geometry as the starting point for the radical anion calculation.

    • Perform a geometry optimization and frequency calculation for the radical anion (charge = -1, multiplicity = 2).

    • Confirm that the optimization has converged to a true minimum.

    • Record the total electronic energy of the optimized radical anion.

  • Calculation of Adiabatic Electron Affinity:

    • The adiabatic electron affinity (EA_ad) is calculated as the difference in the total electronic energies of the optimized neutral molecule (E_neutral) and the optimized radical anion (E_anion): EA_ad = E_neutral - E_anion

Diagram of the DFT Workflow for Electron Affinity

DFT_Workflow cluster_neutral Neutral Molecule cluster_anion Radical Anion A Build 3D Structure of 5-Chlorotoluquinone B Geometry Optimization & Frequency Calculation (Charge=0, Multiplicity=1) A->B D Geometry Optimization & Frequency Calculation (Charge=-1, Multiplicity=2) A->D C Record Total Energy (E_neutral) B->C F Calculate Adiabatic Electron Affinity EA_ad = E_neutral - E_anion C->F E Record Total Energy (E_anion) D->E E->F

Caption: Computational workflow for determining the adiabatic electron affinity using DFT.

Conclusion

While direct experimental data for 5-chlorotoluquinone remains elusive, this guide has established a strong theoretical and practical framework for understanding and determining its electron affinity and redox potential. By leveraging data from analogous compounds, we have provided reasoned estimations for these key electrochemical parameters. Furthermore, the detailed protocols for cyclic voltammetry and DFT calculations offer robust pathways for researchers to obtain precise experimental and computational data. These methodologies, grounded in established scientific principles, empower researchers in drug discovery and materials science to further explore the potential of 5-chlorotoluquinone and other substituted quinones.

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Thermochemical data for 2-chloro-5-methyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Data of 2-chloro-5-methyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data provide a fundamental understanding of the energy landscape of a molecule, governing its stability, reactivity, and phase behavior. For a compound such as 2-chloro-5-methyl-p-benzoquinone, which holds potential significance in medicinal chemistry and materials science due to its reactive quinone scaffold, a thorough characterization of its thermochemical properties is paramount for predicting its behavior in biological systems and for the optimization of synthetic and purification processes. This guide delineates the critical experimental and computational methodologies for determining the key thermochemical parameters of 2-chloro-5-methyl-p-benzoquinone, offering a framework for its comprehensive energetic profiling. While direct experimental data for this specific molecule is not abundant in publicly accessible literature, this whitepaper synthesizes established protocols and theoretical approaches from studies on analogous quinone systems to provide a robust blueprint for its thermochemical investigation.

Introduction: The Significance of Thermochemical Data

Quinones and their derivatives are a class of compounds extensively involved in biological redox processes. Their thermodynamic properties are crucial in understanding their electron transfer capabilities and their potential as therapeutic agents. For 2-chloro-5-methyl-p-benzoquinone, key thermochemical data, including the standard molar enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and enthalpy of fusion (ΔfusH°), are indispensable for:

  • Predicting Reaction Energetics: Understanding the energy changes associated with its synthesis and reactions.

  • Modeling Biological Activity: The energy of reduction-oxidation cycles is fundamental to its interaction with biological systems.

  • Process Development and Safety: Data on phase transitions are critical for designing safe and efficient manufacturing, purification, and storage protocols.

  • Computational Modeling: Experimental data serve as a benchmark for validating and refining computational chemistry models.

This guide will explore the established experimental techniques and computational workflows for the determination of these vital parameters.

Physicochemical Properties of 2-chloro-5-methyl-p-benzoquinone

A foundational step in any thermochemical study is the characterization of the basic physical properties of the compound of interest.

PropertyValueSource
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol [2]
CAS Number 19832-87-2[3]
Melting Point 103-107 °C
Boiling Point 220.2 °C at 760 mmHg[1]
Appearance Light yellow to amber powder/crystal

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data for solid organic compounds like 2-chloro-5-methyl-p-benzoquinone relies on a suite of calorimetric and analytical techniques.

Enthalpy of Combustion and Formation

The standard molar enthalpy of formation in the condensed state (ΔfH°(cr)) is a cornerstone of thermochemical data. It is typically determined indirectly from the enthalpy of combustion (ΔcH°).

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of highly purified 2-chloro-5-methyl-p-benzoquinone of known mass is prepared.

  • Calorimeter Setup: The pellet is placed in a crucible within a static bomb calorimeter. A known amount of water is added to the bomb to ensure saturation of the internal atmosphere and to dissolve the combustion products.

  • Combustion: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa and ignited. The temperature change of the surrounding water bath is meticulously recorded.

  • Analysis of Products: The final products are analyzed to ensure complete combustion and to quantify the amounts of carbon dioxide, hydrochloric acid, and any side products.

  • Calculation: The energy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then determined. From this, the standard enthalpy of formation is calculated using Hess's Law.

For halogen-containing compounds, specialized techniques are required to handle the corrosive nature of the combustion products and to ensure accurate analysis.[4]

Enthalpy of Phase Transitions

The enthalpies of sublimation and fusion are critical for understanding the phase behavior of a compound and for converting condensed-phase data to the gas phase, which is essential for theoretical comparisons.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

  • Sample Encapsulation: A small, precisely weighed sample of 2-chloro-5-methyl-p-benzoquinone is hermetically sealed in an aluminum pan.

  • Thermal Program: The sample and a reference pan are heated at a constant rate.

  • Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting of the sample results in an endothermic peak.

  • Calculation: The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH°).

Experimental Protocol: Knudsen Effusion Method for Enthalpy of Sublimation

  • Apparatus: The sample is placed in a Knudsen cell, which is a small container with a tiny orifice, inside a high-vacuum chamber.

  • Measurement: The cell is heated to a known temperature, and the rate of mass loss due to effusion of the vapor through the orifice is measured using a microbalance.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

  • Clausius-Clapeyron Equation: The measurements are repeated at various temperatures, and the enthalpy of sublimation (ΔsubH°) is derived from the slope of a plot of ln(p) versus 1/T.

Alternative methods for determining the enthalpy of sublimation include the transpiration method, where an inert gas is passed over the sample to carry away the vapor.[5]

The following diagram illustrates a typical experimental workflow for the comprehensive thermochemical characterization of 2-chloro-5-methyl-p-benzoquinone.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Experimental workflow for thermochemical data acquisition.

Computational Thermochemistry

In the absence of experimental data, or to complement it, computational chemistry provides a powerful tool for predicting thermochemical properties. Density Functional Theory (DFT) and high-level composite methods are commonly employed for this purpose.

Computational Protocol: DFT and Isodesmic Reactions

  • Geometry Optimization: The 3D structure of 2-chloro-5-methyl-p-benzoquinone is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermal corrections to the enthalpy.

  • Isodesmic Reaction Scheme: To minimize systematic errors in the calculations, an isodesmic reaction is constructed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. For 2-chloro-5-methyl-p-benzoquinone, a suitable reaction might be:

    2-chloro-5-methyl-p-benzoquinone + benzene → p-benzoquinone + chlorotoluene

  • Enthalpy Calculation: The electronic energies of all species in the isodesmic reaction are calculated. The reaction enthalpy is then determined.

  • Derivation of Enthalpy of Formation: Using well-established experimental enthalpies of formation for the other species in the reaction (benzene, p-benzoquinone, and chlorotoluene), the gas-phase enthalpy of formation of 2-chloro-5-methyl-p-benzoquinone (ΔfH°(g)) can be derived.[6][7]

The following diagram illustrates the computational workflow.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Computational workflow for determining gas-phase enthalpy of formation.

Summary of Key Thermochemical Data (Hypothetical)

Thermochemical ParameterSymbolExpected Value (kJ/mol)Method
Standard Enthalpy of Formation (crystal)ΔfH°(cr)To be determinedCombustion Calorimetry
Standard Enthalpy of Combustion (crystal)ΔcH°(cr)To be determinedCombustion Calorimetry
Enthalpy of FusionΔfusH°To be determinedDSC
Enthalpy of SublimationΔsubH°To be determinedKnudsen Effusion / Transpiration
Standard Enthalpy of Formation (gas)ΔfH°(g)To be determinedExperimental (from ΔfH°(cr) and ΔsubH°) or Computational (DFT)

Conclusion

The thermochemical characterization of 2-chloro-5-methyl-p-benzoquinone is a critical endeavor for unlocking its full potential in various scientific and industrial applications. This guide has outlined the established experimental and computational methodologies that form the bedrock of such an investigation. By employing a combination of combustion calorimetry, differential scanning calorimetry, vapor pressure measurements, and high-level computational modeling, a comprehensive and reliable set of thermochemical data can be obtained. This data will not only provide a deeper understanding of the fundamental properties of this molecule but also pave the way for its rational application in drug design and materials science.

References

  • NIST. (n.d.). 2-Cl-5-Me-p-benzoquinone radical. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Cl-5-Me-p-benzoquinone radical (CAS 19832-87-2). Retrieved from [Link]

  • Fattahi, A., et al. (2004). The enthalpies of formation of o-, m-, and p-benzoquinone: gas-phase ion energetics, combustion calorimetry, and quantum chemical computations combined. Journal of the American Chemical Society, 126(14), 4554-4563. Available from: [Link]

  • ResearchGate. (n.d.). Thermochemistry of benzoquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). The Enthalpies of Formation of o -, m -, and p -Benzoquinone: Gas-Phase Ion Energetics, Combustion Calorimetry, and Quantum Chemical Computations Combined. Retrieved from [Link]

  • Blinova, O. V., & Kolesov, V. P. (1998). Thermochemistry of benzoquinones. The Journal of Chemical Thermodynamics, 30(8), 947-956. Available from: [Link]

  • ResearchGate. (n.d.). Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case. Retrieved from [Link]

  • Skinner, H. A. (Ed.). (1962). Experimental Thermochemistry (Vol. 2). Interscience Publishers.
  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-5-methyl-1,4-benzoquinone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of 2-chloro-5-methyl-1,4-benzoquinone, a valuable quinone derivative for applications in organic synthesis and drug development. The described method is centered on the efficient oxidation of the commercially available precursor, 2-chloro-5-methylphenol, utilizing Fremy's salt (dipotassium nitrosodisulfonate). This protocol emphasizes experimental causality, safety, and reproducibility, offering researchers a reliable pathway to obtain high-purity target compounds. All procedural steps, mechanistic insights, and safety considerations are grounded in authoritative chemical literature.

Introduction and Scientific Background

Quinones and their halogenated derivatives are a pivotal class of compounds in medicinal chemistry and materials science. Their inherent electrophilicity and redox activity make them crucial pharmacophores and versatile synthetic intermediates. 2-Chloro-5-methyl-1,4-benzoquinone (CAS 19832-87-2), a yellow crystalline solid, serves as a key building block for more complex molecular architectures. Its synthesis is of significant interest to researchers exploring novel therapeutic agents and functional materials.

The most direct and efficient synthetic strategy for this target is the oxidation of the corresponding phenol, 2-chloro-5-methylphenol. While various oxidizing agents can effect this transformation, the use of Fremy's salt (dipotassium nitrosodisulfonate, •ON(SO₃K)₂) is particularly advantageous. This stable inorganic radical, employed in the Teuber reaction, offers high selectivity for the oxidation of phenols to their corresponding p-benzoquinones, especially when the para-position is unsubstituted.[1][2] The reaction proceeds under mild conditions, typically yielding clean products with high efficiency.

Mechanism Insight: The Teuber reaction is initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group by the nitrosodisulfonate radical. This generates a phenoxy radical, which then couples with a second molecule of Fremy's salt. Subsequent hydrolysis of the resulting intermediate yields the p-benzoquinone and two equivalents of hydroxylamine disulfonate.[1][3] This targeted mechanism minimizes the formation of polymeric side products often seen with more aggressive, non-selective oxidizing agents.

Experimental Protocol: Oxidation via Teuber Reaction

This protocol is adapted from the well-established procedures for phenol oxidation using Fremy's salt, as documented in authoritative sources like Organic Syntheses.[1][4]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Chloro-5-methylphenol≥98%Sigma-AldrichStarting Material (CAS 615-74-7)
Dipotassium Nitrosodisulfonate (Fremy's Salt)ReagentAldrich Chemical Co.Oxidizing Agent (CAS 14293-70-0)
Sodium Dihydrogen Phosphate MonohydrateACS ReagentMerck & Co., Inc.Buffer
Dichloromethane (DCM)HPLC GradeFisher ScientificExtraction Solvent
Diethyl EtherAnhydrousJ.T. BakerExtraction & Recrystallization Solvent
Sodium SulfateAnhydrousEMD MilliporeDrying Agent
Deionized WaterType IMillipore SystemSolvent
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical stirrer with a Teflon paddle

  • Thermometer

  • Addition funnel

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Reaction Medium

  • In the 2 L three-neck round-bottom flask, prepare a buffer solution by dissolving 15.0 g of sodium dihydrogen phosphate monohydrate in 1.5 L of deionized water.

  • Equip the flask with a mechanical stirrer and begin moderate agitation.

  • To this buffered solution, add 40.0 g (0.15 mol) of dipotassium nitrosodisulfonate (Fremy's salt). Stir until the purple inorganic radical is fully dissolved. Causality: The phosphate buffer maintains a stable pH, which is crucial for the stability and reactivity of Fremy's salt and prevents acid-catalyzed side reactions.

Step 2: Oxidation Reaction

  • In a separate beaker, dissolve 10.0 g (0.07 mol) of 2-chloro-5-methylphenol in 200 mL of dichloromethane (DCM).

  • Transfer the phenol solution to the addition funnel and add it dropwise to the vigorously stirred, purple Fremy's salt solution over 20-30 minutes.

  • Maintain the reaction at ambient temperature (20-25 °C). A color change from purple to a reddish-brown suspension will be observed as the reaction proceeds. Expertise Note: Vigorous stirring is essential to ensure adequate mixing between the organic and aqueous phases for an efficient reaction.

  • After the addition is complete, continue to stir the mixture vigorously for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC (thin-layer chromatography) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the starting phenol spot indicates completion.

Step 3: Product Isolation and Purification

  • Transfer the reaction mixture to a 2 L separatory funnel.

  • Separate the organic (DCM) layer. The desired quinone product will be in this layer, which should be a distinct yellow-orange color.

  • Extract the remaining aqueous layer twice more with 100 mL portions of DCM to recover any residual product.

  • Combine all organic extracts and wash them with 200 mL of deionized water, followed by 200 mL of brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate for approximately 15 minutes.[4]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator at a bath temperature not exceeding 30 °C. Caution: The product is volatile and can sublime. Avoid excessive heat and high vacuum.[5]

Step 4: Recrystallization

  • The crude product, a yellow-orange solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot diethyl ether.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the yellow crystals by vacuum filtration, wash with a small amount of ice-cold ether, and air-dry.

  • Expected yield: 75-85%. Melting point: 103-107 °C.

Workflow Visualization

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Oxidation cluster_workup Step 3: Work-up cluster_purification Step 4: Purification Prep_Buffer Dissolve NaH2PO4 in H2O Add_Fremy Add Fremy's Salt (Oxidant) Prep_Buffer->Add_Fremy Stir to dissolve Reaction Combine Solutions (Vigorous Stirring, 2-3h) Add_Fremy->Reaction Prep_Phenol Dissolve 2-chloro-5-methylphenol in DCM Prep_Phenol->Reaction Dropwise addition Extraction DCM Extraction Reaction->Extraction Wash Wash with H2O & Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Evaporation Rotary Evaporation Dry->Evaporation Recrystallize Recrystallize from Diethyl Ether Evaporation->Recrystallize Filter_Dry Filter and Dry Product Recrystallize->Filter_Dry Final_Product Pure 2-chloro-5-methyl- 1,4-benzoquinone Filter_Dry->Final_Product

Sources

Reaction of 2-chloro-5-methyl-p-benzoquinone with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 2-Chloro-5-methyl-p-benzoquinone with Nucleophilic Reagents

Introduction: The Versatility of a Substituted Quinone

2-Chloro-5-methyl-p-benzoquinone, also known as 5-chlorotoluquinone, is a highly versatile electrophilic scaffold in modern organic synthesis.[][2] Its reactivity is defined by the conjugated dicarbonyl system, which is further activated by the presence of an electron-withdrawing chlorine atom. This unique electronic profile makes it a prime substrate for reactions with a wide array of nucleophiles, enabling the construction of complex molecular architectures. Quinone derivatives are prevalent in nature and form the core of numerous biologically active compounds, including those with anticancer, antibacterial, and antifungal properties.[3][4][5] The ability to strategically introduce new functionalities onto the 2-chloro-5-methyl-p-benzoquinone ring through nucleophilic reactions provides a direct route to novel derivatives for applications in drug discovery, materials science, and as intermediates in multi-step syntheses.

This guide provides a detailed exploration of the reaction mechanisms, regiochemical considerations, and practical laboratory protocols for the reaction of 2-chloro-5-methyl-p-benzoquinone with common classes of nucleophiles, primarily amines and thiols.

Pillar 1: Mechanistic Principles and Regioselectivity

The reaction of nucleophiles with 2-chloro-5-methyl-p-benzoquinone can proceed through two principal mechanistic pathways. The preferred route is dictated by the nature of the nucleophile, the reaction conditions, and the electronic landscape of the quinone ring.

  • Nucleophilic Vinylic Substitution (SNV): This pathway involves the direct attack of the nucleophile at the carbon atom bearing the chlorine (C2), leading to the displacement of the chloride ion. This mechanism is essentially an addition-elimination process via a resonance-stabilized intermediate, often referred to as a Meisenheimer complex in analogous aromatic systems.[6] This route is common for reactions involving chlorine-substituted quinones.[7]

  • Michael (Conjugate) Addition-Oxidation: In this pathway, the nucleophile adds to one of the electrophilic vinylic carbons (C3 or C6) in a 1,4-conjugate addition. This initially forms an enolate which tautomerizes to the corresponding hydroquinone.[8] For the reaction to yield a substituted quinone product, a subsequent oxidation step is required to regenerate the quinone ring system. This oxidation can often occur in situ by reaction with the starting quinone material or upon exposure to air during workup.

Regiochemical Control

The substitution pattern on the quinone ring—an electron-donating methyl group at C5 and an electron-withdrawing chloro group at C2—governs the regioselectivity of the nucleophilic attack. The combined electronic effects make the C3 and C6 positions non-equivalent. The electrophilicity of the quinone's carbon atoms is the primary factor influencing the site of attack.[9][10] In acidic media, protonation of a carbonyl oxygen can further increase the electrophilicity of specific ring positions.[9] For 2-chloro-5-methyl-p-benzoquinone, nucleophilic attack is generally favored at the C3 position due to the activating effect of the adjacent chlorine atom, though substitution at C2 is also a primary pathway.

Reaction_Mechanisms cluster_0 General Reaction Scheme cluster_1 Path A: Vinylic Substitution Detail cluster_2 Path B: Michael Addition Detail Quinone 2-Chloro-5-methyl- p-benzoquinone Product_Subst Substitution Product (Nu at C2) Quinone->Product_Subst  Path A:  Vinylic Substitution Product_Add Addition Product (Nu at C3/C6) Quinone->Product_Add  Path B:  Michael Addition Nuc Nucleophile (NuH) Nuc->Quinone Attack A_Start Quinone A_Int Meisenheimer-like Intermediate A_Start->A_Int + Nu⁻ A_End Substitution Product A_Int->A_End - Cl⁻ B_Start Quinone B_Int1 Enolate Intermediate B_Start->B_Int1 + NuH B_Int2 Hydroquinone Adduct B_Int1->B_Int2 Tautomerization B_End Addition Product B_Int2->B_End Oxidation Amination_Workflow Start Dissolve Quinone in Solvent AddAmine Add Amine Nucleophile (& Optional Base) Start->AddAmine React Stir at RT or Heat (Monitor by TLC) AddAmine->React Workup Solvent Removal or Filtration React->Workup Extract Aqueous Workup: Extract with Organic Solvent Workup->Extract Purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) Extract->Purify Product 2-Amino-5-methyl-p-benzoquinone Derivative Purify->Product

Sources

The Versatile Role of 5-Chlorotoluquinone in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chlorotoluquinone, also known as 2-chloro-5-methyl-1,4-benzoquinone, is a versatile and highly reactive building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient quinone ring, a directing methyl group, and a displaceable chloro substituent, render it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of 5-chlorotoluquinone, with a focus on its utility in cycloaddition reactions and the synthesis of novel heterocyclic compounds. Detailed experimental protocols are provided to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important reagent.

Part 1: 5-Chlorotoluquinone as a Dienophile in Diels-Alder Reactions

The electron-deficient π-system of 5-chlorotoluquinone makes it an excellent dienophile for [4+2] cycloaddition reactions, a cornerstone of organic synthesis for the construction of six-membered rings.[1][2] The regioselectivity of these reactions is influenced by the electronic and steric effects of the methyl and chloro substituents on the quinone ring.

The Causality Behind Experimental Choices in Diels-Alder Reactions:

The Diels-Alder reaction is a concerted, stereospecific process, meaning that the stereochemistry of the reactants is faithfully transferred to the product.[3] The choice of diene, solvent, and catalyst can significantly impact the reaction's outcome. Electron-rich dienes generally react more readily with electron-poor dienophiles like 5-chlorotoluquinone.[4] The regiochemical outcome, predicting which constitutional isomer is formed, can often be rationalized by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).[5]

Diagram 1: General Diels-Alder Reaction Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 5-Chlorotoluquinone 5-Chlorotoluquinone Solvent_Heat Solvent & Heat 5-Chlorotoluquinone->Solvent_Heat Diene Diene Diene->Solvent_Heat Workup_Purification Work-up & Purification Solvent_Heat->Workup_Purification Cycloadduct Cycloadduct Workup_Purification->Cycloadduct

Caption: Workflow for a typical Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction of 5-Chlorotoluquinone with Cyclopentadiene

This protocol describes a representative Diels-Alder reaction between 5-chlorotoluquinone and cyclopentadiene. Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation.[6]

Materials:

  • 5-Chlorotoluquinone

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Ethyl acetate

  • Hexane

  • Ice bath

  • Craig tube and centrifuge (for small-scale reaction) or round-bottom flask with condenser (for larger scale)

Procedure: [6]

  • Reaction Setup: In a Craig tube, dissolve 175 mg of maleic anhydride (as a representative dienophile for procedural illustration, substitute with 5-chlorotoluquinone for the target reaction) in 0.8 mL of ethyl acetate.

  • Solvent Addition: Add 0.8 mL of hexane and mix thoroughly.

  • Diene Addition: Add 140 mg of freshly cracked cyclopentadiene to the solution.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 5-10 minutes. The reaction is typically rapid.

  • Crystallization: Initiate crystallization by scratching the inside of the Craig tube with a glass rod.

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the crystalline product by centrifugation and decantation of the supernatant.

  • Drying: Allow the product to air-dry or dry under vacuum.

Expected Outcome: The reaction is expected to yield the corresponding Diels-Alder adduct. The endo isomer is typically the kinetically favored product in reactions involving cyclic dienes.[7]

Table 1: Representative Diels-Alder Reaction Data

DieneDienophileProductYield (%)Reference
Cyclopentadienep-BenzoquinoneEndo-adduct83-97 (in water)[8]
IsopreneMethyl Vinyl Ketone4-Acetyl-1-methylcyclohexene>90General Knowledge

Part 2: 5-Chlorotoluquinone in the Synthesis of Heterocyclic Compounds

The presence of a reactive chlorine atom on the quinone ring allows for nucleophilic substitution reactions, providing a versatile route to a variety of heterocyclic compounds, particularly those containing nitrogen.[5] These reactions often proceed through an addition-elimination mechanism.

The Causality Behind Experimental Choices in Nucleophilic Substitution:

The success of nucleophilic substitution on an electron-deficient ring like 5-chlorotoluquinone depends on the nucleophilicity of the incoming group and the stability of the intermediate Meisenheimer-like complex. The choice of solvent and the presence of a base are critical. A polar aprotic solvent can facilitate the reaction, and a base is often required to deprotonate the nucleophile or neutralize the HCl generated during the reaction.[9][10]

Diagram 2: Synthesis of Amino-Substituted Quinones

cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Mechanism cluster_final Product 5_CTQ 5-Chlorotoluquinone Addition Nucleophilic Addition 5_CTQ->Addition Amine Amine (R-NH2) Amine->Addition Base_Solvent Base & Solvent Base_Solvent->Addition Elimination Elimination of HCl Addition->Elimination Amino_Quinone Amino-Substituted Toluquinone Elimination->Amino_Quinone

Caption: General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of a 2,5-Diamino-3-methyl-6-chlorobenzoquinone Derivative

This protocol is adapted from the synthesis of analogous 2,5-diamino-3,6-dibromo-1,4-benzoquinones and illustrates the general procedure for the reaction of a haloquinone with an amine.[11][12][13]

Materials:

  • 5-Chlorotoluquinone

  • Substituted amine (e.g., aniline)

  • Ethanol

  • Glacial Acetic Acid

  • Water

  • Sodium Acetate

  • Reflux apparatus

Procedure: (Adapted from[11])

  • Reaction Mixture Preparation: To a solution of 5-chlorotoluquinone (1 equivalent) in a mixture of ethanol, glacial acetic acid, and water, add the desired amine (2 equivalents) and a catalytic amount of sodium acetate.

  • Reaction: Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization.

Expected Outcome: The reaction is expected to yield the corresponding 2,5-diamino-3-methyl-6-chlorobenzoquinone derivative. The exact yield will depend on the specific amine used.

Table 2: Representative Nucleophilic Substitution Reactions on Haloquinones

HaloquinoneNucleophileProductYield (%)Reference
Tetrabromo-p-benzoquinoneAniline2,5-Dianilino-3,6-dibromobenzoquinoneNot specified[11]
2,3-Dichloro-1,4-naphthoquinoneVarious amines2-Amino-3-chloro-1,4-naphthoquinone derivativesGood to excellent[14]

Part 3: Applications in the Synthesis of Bioactive Molecules and Natural Product Analogues

The versatile reactivity of 5-chlorotoluquinone makes it a valuable starting material for the synthesis of various bioactive molecules and analogues of natural products.[3][15] The quinone moiety is a common structural feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and antifungal properties.

Synthesis of Quinoline-5,8-dione Scaffolds

Quinoline-5,8-diones are important heterocyclic systems found in a number of natural products and pharmacologically active compounds. 5-Chlorotoluquinone can serve as a precursor to these structures through multi-step synthetic sequences, often involving an initial cycloaddition or nucleophilic substitution followed by subsequent cyclization and oxidation steps. The synthesis of quinoline derivatives often involves classical named reactions such as the Skraup, Combes, or Gould-Jacobs syntheses.[10]

Diagram 3: Retrosynthetic Analysis for a Quinoline-5,8-dione

Target Quinoline-5,8-dione Derivative Intermediate Substituted Naphthoquinone Target->Intermediate Oxidation/ Functionalization Precursors 5-Chlorotoluquinone & Diene/Nucleophile Intermediate->Precursors Cycloaddition or Nucleophilic Substitution

Caption: Retrosynthetic approach to quinoline-5,8-diones.

Conclusion

5-Chlorotoluquinone is a readily accessible and highly versatile reagent in organic synthesis. Its ability to participate in both cycloaddition and nucleophilic substitution reactions makes it a valuable building block for the construction of complex carbocyclic and heterocyclic frameworks. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this compound in the pursuit of novel bioactive molecules and advanced materials.

References

  • Shinde, S. S., et al. (2018). An efficient synthesis and biological activity of substituted p-benzoquinones.
  • Stejskal, J. (2019). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. ACS Omega.
  • Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals.
  • Batra, M., et al. (2006). An efficient synthesis and biological activity of substituted p-benzoquinones. Bioorganic & Medicinal Chemistry.
  • Deng, G., et al. (2022). Various procedures for the synthesis of nitrogen heterocyclic compounds.
  • Krohn, K., et al. (2012). New quinoline-5,8-dione and Hydroxynaphthoquinone Derivatives Inhibit a Chloroquine Resistant Plasmodium Falciparum Strain. European Journal of Medicinal Chemistry.
  • UW-Madison Chemistry. (n.d.). Experiment 7 — Nucleophilic Substitution.
  • University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 14. The Diels-Alder Cycloaddition Reaction.
  • Saeed, A. E. M., & Omer, N. M. A. (2024). (PDF) Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.
  • Kumar, A., & Kumar, R. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Alfa Chemistry. (n.d.). Diels-Alder Cycloaddition Reaction.
  • Guidechem. (n.d.). 2,5-diamino-3,6-dichloro-p-benzoquinone 3908-48-3 wiki.
  • MDPI. (n.d.). Diels–Alder Cycloaddition Reactions. Encyclopedia.
  • PrepChem.com. (n.d.). Synthesis of 2,5-diamino-2'-chlorobenzophenone.
  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.
  • Wang, Y., et al. (2016). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Advances.
  • Iriepa, I., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • Martinez, R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
  • Evans, M. (2019). 05.04 Syntheses of Amines: Substitution Reactions. YouTube.
  • Stewart, S. M. (2020). Nucleophilic Substitution with Amines. YouTube.
  • Biffin, M. E. C., et al. (1969).
  • Görgülü, A. O., et al. (2025). Investigation of nucleophilic substitution pathway for the reactions of 1,4-benzodioxan-6-amine with chlorocyclophosphazenes.
  • ResearchGate. (2025). (PDF) Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility.
  • Kumar, A., et al. (2023). Efficient Synthesis of Natural Product Inspired Naphthoquinone- Fused Glycohybrids and Their In Silico Docking Studies.
  • Study.com. (n.d.). Cycloaddition Reaction | Overview & Types.
  • Herzon, S. B., & Sarlah, D. (2019). Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. PMC.
  • Nicolaou, K. C. (2020). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. PMC - NIH.
  • ResearchGate. (2025). Cycloaddition Reactions in Organic Synthesis.
  • Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions.
  • Zhang, H., et al. (2019). Recent Synthetic Study towards Natural Products via [5+2] Cycloaddition Reaction.
  • Barros, L., et al. (2022).
  • Dorta, E., et al. (2019). Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol. PMC.
  • Khan, H., et al. (2022). Phytobioactive compounds as therapeutic agents for human diseases: A review. PMC.
  • Ma, H., et al. (2017).

Sources

Application Notes and Protocols for 2-Chloro-5-methyl-1,4-benzoquinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Substituted Benzoquinones in Drug Discovery

The 1,4-benzoquinone scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its reactivity, particularly its susceptibility to nucleophilic attack and its capacity for redox cycling, makes it a versatile starting point for the synthesis of diverse molecular architectures. This guide focuses on a specific, highly functionalized building block: 2-chloro-5-methyl-1,4-benzoquinone . The presence of a chloro substituent provides a reactive handle for nucleophilic displacement, while the methyl group allows for steric and electronic modulation of the quinone ring. These features make 2-chloro-5-methyl-1,4-benzoquinone an attractive starting material for the development of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of 2-chloro-5-methyl-1,4-benzoquinone in medicinal chemistry.

Physicochemical Properties and Reactivity Profile

2-Chloro-5-methyl-1,4-benzoquinone is a yellow crystalline solid with the molecular formula C₇H₅ClO₂.[] Its core reactivity is dictated by the electrophilic nature of the quinone ring, which is further enhanced by the electron-withdrawing effect of the chlorine atom. This renders the carbon atom bearing the chlorine susceptible to nucleophilic aromatic substitution (SNAr).

PropertyValueReference
CAS Number 19832-87-2[]
Molecular Formula C₇H₅ClO₂[]
Molecular Weight 156.57 g/mol []
Appearance Light yellow to amber to dark green powder/crystal[]
Melting Point 106 °C[]
IUPAC Name 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione[]

The primary mode of reaction for this compound in a medicinal chemistry context is the displacement of the chloride by a suitable nucleophile. This allows for the introduction of a wide variety of functional groups, each capable of imparting distinct physicochemical and pharmacological properties to the resulting molecule.

Reactivity_of_2_chloro_5_methyl_1_4_benzoquinone 2-chloro-5-methyl-1,4-benzoquinone 2-chloro-5-methyl-1,4-benzoquinone Substituted_benzoquinone Substituted_benzoquinone 2-chloro-5-methyl-1,4-benzoquinone->Substituted_benzoquinone Chloride Displacement Nucleophile Nucleophile Nucleophile->2-chloro-5-methyl-1,4-benzoquinone Nucleophilic Attack

Caption: General reaction scheme for 2-chloro-5-methyl-1,4-benzoquinone.

Synthetic Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The true utility of 2-chloro-5-methyl-1,4-benzoquinone lies in its role as a versatile synthetic intermediate. The following protocols provide a foundation for the synthesis of diverse derivatives with potential therapeutic applications.

Protocol 1: Synthesis of Aminated Benzoquinone Derivatives

The introduction of amino functionalities is a common strategy in drug design to modulate solubility, basicity, and hydrogen bonding interactions with biological targets.

Objective: To synthesize 2-amino-5-methyl-1,4-benzoquinone derivatives via nucleophilic substitution.

Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an amine displaces the chloride ion. The choice of amine will dictate the properties of the final compound.

Materials:

  • 2-chloro-5-methyl-1,4-benzoquinone

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperazine derivatives)

  • Ethanol or other suitable protic solvent

  • Triethylamine or other non-nucleophilic base (optional, to scavenge HCl)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-methyl-1,4-benzoquinone (1.0 equivalent) in ethanol.

  • To the stirred solution, add the desired amine (1.0-1.2 equivalents). If the amine is a salt, neutralize it with a suitable base prior to addition.

  • If desired, add triethylamine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Dissolve Dissolve 2-chloro-5-methyl-1,4-benzoquinone in Ethanol Add_Amine Add Amine (and optional base) Dissolve->Add_Amine Stir Stir at RT or Reflux Add_Amine->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool to RT Monitor->Cool Filter Filter Precipitate Cool->Filter If precipitate forms Evaporate Evaporate Solvent Cool->Evaporate If no precipitate Purify Column Chromatography Evaporate->Purify

Caption: Workflow for the synthesis of aminated benzoquinone derivatives.

Protocol 2: Synthesis of Thioether-Linked Benzoquinone Derivatives

Thioether linkages can enhance lipophilicity and provide alternative interaction points with biological targets.

Objective: To synthesize 2-(organothio)-5-methyl-1,4-benzoquinone derivatives.

Rationale: Similar to amination, this reaction proceeds via an SNAr mechanism. Thiols are often converted to the more nucleophilic thiolates in the presence of a base.

Materials:

  • 2-chloro-5-methyl-1,4-benzoquinone

  • Desired thiol (e.g., thiophenol, cysteine derivatives)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • In a dry, inert atmosphere, dissolve the desired thiol (1.0 equivalent) in the anhydrous solvent.

  • Carefully add the base (1.0 equivalent) to the solution at 0 °C to generate the thiolate.

  • In a separate flask, dissolve 2-chloro-5-methyl-1,4-benzoquinone (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the thiolate solution to the benzoquinone solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activities and Potential Therapeutic Applications

While specific biological data for derivatives of 2-chloro-5-methyl-1,4-benzoquinone are limited in the public domain, the broader class of substituted benzoquinones has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Quinone-containing compounds are well-established as anticancer agents. Their mechanisms of action are often multifaceted, involving the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes. For instance, novel (2-chloroethylthio)-1,4-naphthoquinone derivatives have shown potent activity in prostate cancer cells by inducing mitochondrial targeting, ROS production, and DNA damage, ultimately leading to apoptosis.[4] It is plausible that derivatives of 2-chloro-5-methyl-1,4-benzoquinone could exhibit similar cytotoxic effects.

Kinase Inhibition

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several quinone-based scaffolds have been explored as kinase inhibitors. For example, a series of 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be conceptually derived from aminated quinone precursors, were identified as potent dual Src/Abl kinase inhibitors.[5] The anilinoquinazoline scaffold, found in many kinase inhibitors, also shares structural similarities with potential derivatives of 2-chloro-5-methyl-1,4-benzoquinone.[6]

Potential_Signaling_Pathways Benzoquinone_Derivative Benzoquinone_Derivative ROS_Generation Reactive Oxygen Species (ROS) Generation Benzoquinone_Derivative->ROS_Generation Kinase_Inhibition Kinase Inhibition (e.g., Src, Abl) Benzoquinone_Derivative->Kinase_Inhibition Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cell_Signaling_Disruption Cell Signaling Disruption Kinase_Inhibition->Cell_Signaling_Disruption DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Signaling_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of action for benzoquinone derivatives.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

A systematic SAR study of 2-chloro-5-methyl-1,4-benzoquinone derivatives is not yet available. However, by examining related structures, we can infer key relationships that will guide future drug design efforts.

  • The Nature of the Nucleophile: The choice of amine or thiol introduced at the 2-position will have a profound impact on biological activity. Bulky, lipophilic groups may enhance binding to hydrophobic pockets in target proteins, while hydrogen bond donors and acceptors can facilitate specific interactions.

  • Substitution on the Nucleophilic Moiety: Further functionalization of the introduced nucleophile can fine-tune the compound's properties. For example, in a series of 2-phenylamino-1,4-naphthoquinones, a chloro-substituent on the phenyl ring exhibited potent hypoglycemic activity.[7]

  • The Methyl Group: The methyl group at the 5-position can influence the electronic properties of the quinone ring and provide a point of steric interaction with the target.

Quantitative Data from Related Compound Classes

The following table presents IC₅₀ values for various quinone derivatives, illustrating the potency that can be achieved with this scaffold. It is important to note that these are not derivatives of 2-chloro-5-methyl-1,4-benzoquinone but serve as a benchmark for future studies.

Compound ClassTargetCell Line/EnzymeIC₅₀ (µM)Reference
(2-Chloroethylthio)-1,4-naphthoquinonesAnticancerPC-3 (Prostate Cancer)0.1 - 10[4]
1,4-Benzoquinone Derivatives5-LipoxygenaseHuman 5-LO0.78[1]
2-Anilino-1,4-naphthoquinonesAnticancerA549 (Lung Cancer)Varies with substitution[7]
Thiazole-carboxamide DerivativesSrc/Abl KinaseSrc Kinase< 0.001[5]

Conclusion and Future Directions

2-Chloro-5-methyl-1,4-benzoquinone represents a valuable and underexplored starting material in medicinal chemistry. Its straightforward reactivity allows for the synthesis of a wide array of derivatives with the potential for significant biological activity. Future research should focus on the systematic synthesis and biological evaluation of libraries of compounds derived from this scaffold. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds for further development as novel therapeutics. The protocols and insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

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  • Kainz, S., et al. (2020). Reaction of 2,5-dihydroxy-[2][8]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination. Chemical Communications. [Link]

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Application Notes & Protocols: 2-Chloro-5-methyl-1,4-benzoquinone as a Strategic Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-chloro-5-methyl-1,4-benzoquinone as a versatile chemical intermediate. We delve into its synthesis, physicochemical properties, and critical applications in constructing complex molecular architectures with therapeutic potential. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles that govern reaction outcomes, purity, and scalability. This guide will focus on its application in the synthesis of Coenzyme Q (CoQ) analogs and other heterocyclic systems, which have shown promise in antimicrobial and cytotoxic studies.[1][2]

Introduction to 2-Chloro-5-methyl-1,4-benzoquinone

2-Chloro-5-methyl-1,4-benzoquinone (CMBQ) is a substituted p-benzoquinone that serves as a powerful and versatile building block in synthetic organic chemistry.[3] Its reactivity is dominated by the electrophilic nature of the quinone ring and the presence of a strategically placed chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions. The methyl group provides steric and electronic influence, directing incoming nucleophiles and modifying the redox potential of the quinone system.

This unique combination of functional groups makes CMBQ an ideal starting point for synthesizing a diverse range of compounds, including analogs of the vital respiratory cofactor Coenzyme Q, and novel heterocyclic structures with potential pharmacological activity.[1][4][5] The 1,4-benzoquinone scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with activities spanning anticancer, antimalarial, and antibacterial applications.[4][5][6]

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of CMBQ is essential for its safe handling and effective use in synthesis.

PropertyValueSource
IUPAC Name 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione[]
Synonyms 2-Chloro-5-methyl-p-quinone, 5-Chlorotoluquinone[8]
CAS Number 19832-87-2[3][9]
Molecular Formula C₇H₅ClO₂[3][8]
Molecular Weight 156.57 g/mol [][8]
Appearance Light yellow to amber crystalline solid[]
Melting Point 103-107 °C[8][10]
Solubility Soluble in chloroform, benzene, acetone, and ether.[11]

Safety, Handling, and Storage

Authoritative Insight: Substituted benzoquinones are reactive compounds and should be handled with appropriate care. Their toxicity profile necessitates strict adherence to safety protocols to minimize exposure risks.

4.1 Hazard Identification

  • Toxicity: Toxic if swallowed or inhaled.[12][13]

  • Irritation: Causes skin irritation and serious eye irritation.[13][14] May cause respiratory irritation.[12][13]

  • Sensitization: May cause an allergic skin reaction.[12]

4.2 Recommended Handling Protocol

  • Engineering Controls: Always handle 2-chloro-5-methyl-1,4-benzoquinone in a well-ventilated area, preferably within a certified chemical fume hood.[12][14]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[14]

    • Lab Coat: A standard laboratory coat is required.

  • Hygiene: Wash hands thoroughly after handling.[13][14] Do not eat, drink, or smoke in the work area.[12][13]

4.3 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Keep away from incompatible materials such as strong oxidizing agents.[14]

  • Recommended storage is under an inert gas atmosphere.[]

Representative Synthesis of 2-Chloro-5-methyl-1,4-benzoquinone

Causality Statement: The most direct and common method for synthesizing substituted quinones is the oxidation of the corresponding hydroquinone or phenol. This protocol outlines a standard oxidation procedure, which is a cornerstone of quinone chemistry. The choice of oxidant is critical; mild oxidants are preferred to prevent over-oxidation or degradation of the quinone ring.

Protocol 5.1: Oxidation of 2-Chloro-5-methylhydroquinone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-chloro-5-methylhydroquinone in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C (ice bath).

  • Reagent Addition: Slowly add a solution of a mild oxidizing agent, such as silver(I) oxide (Ag₂O, 1.5 equivalents) or ferric chloride (FeCl₃, 2.2 equivalents), portion-wise over 30 minutes. The use of a mild oxidant prevents unwanted side reactions on the electron-rich ring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the hydroquinone starting material and the appearance of the yellow quinone product. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure yellow crystalline product.

  • Validation: Confirm product identity and purity via melting point, ¹H NMR, ¹³C NMR, and mass spectrometry (see Section 7.0).

G cluster_start Starting Material cluster_process Process cluster_product Product SM 2-Chloro-5-methylhydroquinone Oxidation Oxidation (e.g., FeCl₃ or Ag₂O) SM->Oxidation Step 1 Product 2-Chloro-5-methyl-1,4-benzoquinone Oxidation->Product Step 2

Caption: Workflow for the synthesis of the target intermediate.

Application Protocol: Synthesis of Bioactive Molecules

CMBQ is an excellent electrophile for the synthesis of Coenzyme Q analogs and other complex molecules through nucleophilic substitution. The chlorine atom is readily displaced by various nucleophiles, particularly thiols and amines.

Protocol 6.1: Synthesis of a Thiolated Coenzyme Q₀ Analog

Rationale: Thiolated quinone analogs have demonstrated significant potential as antibacterial agents.[1] This protocol describes a Michael-type addition/substitution reaction, a robust method for introducing sulfur-containing side chains onto the quinone core. The reaction proceeds via nucleophilic attack at the C-3 position, followed by displacement of the chloride.

  • Reaction Setup: Dissolve 2-chloro-5-methyl-1,4-benzoquinone (1 eq.) in ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Nucleophile Addition: Add the desired thiol (e.g., ethyl 2-mercaptoacetate, 1.1 eq.) to the solution.

  • Base Catalysis: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or sodium acetate, to facilitate the deprotonation of the thiol and initiate the reaction. The base is crucial for generating the more nucleophilic thiolate anion.

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine. This aqueous work-up removes the base and any water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(alkylthio)-5-methyl-1,4-benzoquinone derivative.

  • Validation: Characterize the final product using appropriate analytical methods (see Section 7.0) to confirm its structure and purity.

G CMBQ 2-Chloro-5-methyl- 1,4-benzoquinone Intermediate Michael Adduct Intermediate CMBQ->Intermediate Nucleophilic Attack Thiol R-SH (Thiol Nucleophile) Base Base (e.g., TEA) Thiol->Base Deprotonation Product Thiolated CoQ Analog Intermediate->Product Chloride Elimination

Sources

Application Notes & Protocols: 5-Chlorotoluquinone as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the application of 5-Chlorotoluquinone as a strategic building block in the synthesis of diverse heterocyclic scaffolds. We move beyond a simple recitation of procedures to offer in-depth mechanistic insights, field-proven protocols, and an understanding of the causality behind experimental choices. The protocols herein are designed as self-validating systems, incorporating guidance on reaction monitoring, purification, and characterization. Key applications covered include [4+2] cycloadditions (Diels-Alder reactions), multicomponent reactions (MCRs), and annulation strategies for the synthesis of nitrogen-containing heterocycles.

Introduction: The Strategic Value of 5-Chlorotoluquinone

5-Chlorotoluquinone (2-chloro-5-methyl-1,4-benzoquinone) is a highly functionalized and reactive electrophilic olefin. Its unique substitution pattern—featuring two distinct carbonyl groups, an electron-withdrawing chloro substituent, and an electron-donating methyl group—creates a polarized π-system, making it an exceptionally versatile precursor for complex molecular architectures.

The inherent reactivity of the quinone core allows it to participate in a variety of transformations:

  • Dienophile in Cycloadditions: The electron-deficient double bond is primed for [4+2] cycloaddition reactions, providing a robust entry into polycyclic systems.[1][2]

  • Electrophile in Michael Additions: The conjugated system is susceptible to nucleophilic attack, a key step in many annulation and MCR pathways.

  • Precursor to Substituted Aromatics: The quinone can be readily reduced to the corresponding hydroquinone, which can then be used in further synthetic manipulations.

This guide will focus on practical, reproducible methods to leverage this reactivity for the construction of valuable heterocyclic compounds.

Critical Safety & Handling Protocols

5-Chlorotoluquinone and related quinone compounds require careful handling due to their potential toxicity and reactivity. While a specific Safety Data Sheet (SDS) for 5-Chlorotoluquinone is not widely available, data from analogous compounds like hydroquinone and other chlorinated quinones indicate significant hazards.[3][4]

Hazard Profile:

  • Toxicity: Harmful if swallowed or inhaled.[5]

  • Irritation: Causes serious eye damage and skin irritation. May cause an allergic skin reaction.[3][4][5]

  • Long-Term Effects: Suspected of causing genetic defects and cancer.[3][4]

  • Reactivity: Incompatible with strong oxidizing agents.[3]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle 5-Chlorotoluquinone in a certified chemical fume hood to avoid inhalation of dust.[4][6]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[3][5]

  • Storage: Store in a cool, dry, well-ventilated area, locked up, and in a tightly sealed, light-resistant container.[3][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]

Synthetic Workflow Overview

The following diagram illustrates the general strategic approach to utilizing 5-Chlorotoluquinone as a starting material for various classes of heterocyclic compounds.

G start 5-Chlorotoluquinone (Starting Material) process1 [4+2] Cycloaddition (Diels-Alder) start->process1 process2 Condensation/ Annulation start->process2 process3 Multicomponent Reaction (MCR) start->process3 reagent1 Diene (e.g., Cyclopentadiene) reagent1->process1 reagent2 Dinucleophile (e.g., Amidrazone) reagent2->process2 reagent3 Multicomponent Reagents (A+B) reagent3->process3 product1 Polycyclic Quinone Adducts process1->product1 product2 Nitrogen Heterocycles (e.g., Benzotriazines) process2->product2 product3 Complex Heterocycles (e.g., Spiro Compounds) process3->product3

Caption: Synthetic pathways from 5-Chlorotoluquinone.

Application I: Diels-Alder Reactions for Polycyclic Scaffolds

The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the stereocontrolled formation of six-membered rings.[1][7] As an electron-deficient dienophile, 5-Chlorotoluquinone reacts readily with electron-rich dienes to form functionalized polycyclic adducts.

Mechanistic Insight

The reaction proceeds via a concerted, pericyclic mechanism involving a cyclic transition state of six π-electrons.[2] The regioselectivity is governed by the electronic effects of the chloro and methyl substituents on the quinone ring.

Caption: Concerted mechanism of the Diels-Alder reaction.

Protocol: Synthesis of a Tricyclic Adduct with Cyclopentadiene

This protocol details a representative Diels-Alder reaction. The choice of a non-polar, low-boiling solvent like dichloromethane facilitates both the reaction and subsequent product isolation.

Materials:

  • 5-Chlorotoluquinone (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 1.2 equiv)

  • Dichloromethane (DCM), reagent grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Chlorotoluquinone (e.g., 1.00 g, 5.86 mmol) in 30 mL of DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add freshly cracked cyclopentadiene (0.58 mL, 7.03 mmol) dropwise to the stirred solution over 5 minutes. The addition of a slight excess of the diene ensures complete consumption of the limiting quinone.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction is exothermic; maintaining an initial low temperature controls the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the yellow 5-Chlorotoluquinone spot indicates reaction completion.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 5% up to 20%).

  • Characterization: Combine the pure fractions and remove the solvent to yield the tricyclic adduct as a pale yellow solid. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Parameter Value Rationale
Temperature 0 °C to RTControls initial exothermicity and prevents dimerization of cyclopentadiene.
Solvent DichloromethaneGood solubility for reactants; low boiling point for easy removal.
Equivalents (Diene) 1.2Ensures complete reaction of the limiting quinone.
Typical Yield 85-95%Diels-Alder reactions with activated dienophiles are typically high-yielding.

Application II: Synthesis of Nitrogen-Containing Heterocycles

The electrophilic nature of the quinone ring carbons allows for reactions with dinucleophiles to construct complex nitrogen-containing heterocyclic systems. A powerful example is the reaction with amidrazones to yield benzotriazines and spiro compounds, which have potential applications in medicinal chemistry.[8]

Protocol: Synthesis of a Benzotriazine Derivative

This protocol is adapted from the reaction of 2-chloro-1,4-benzoquinone with amidrazones and is expected to proceed similarly with 5-Chlorotoluquinone.[8] Piperidine acts as a base to facilitate the initial nucleophilic attack and subsequent cyclization steps.

Materials:

  • 5-Chlorotoluquinone (1.0 equiv)

  • Benzamidrazone hydrochloride (1.0 equiv)

  • Piperidine (2.0 equiv)

  • Ethyl Acetate (EtOAc), reagent grade

  • Standard laboratory glassware for reflux

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add 5-Chlorotoluquinone (e.g., 500 mg, 2.93 mmol), benzamidrazone hydrochloride (505 mg, 2.93 mmol), and 20 mL of Ethyl Acetate.

  • Base Addition: Add piperidine (0.58 mL, 5.86 mmol) to the suspension. The base neutralizes the hydrochloride salt and catalyzes the reaction.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 10-14 hours. The prolonged heating is necessary to drive the multi-step condensation and cyclization process to completion.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up & Purification: After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the residue directly by column chromatography on silica gel to separate the desired benzotriazine from spirocyclic byproducts and other impurities.

Parameter Value Rationale
Base PiperidineActs as a catalyst and acid scavenger.
Solvent Ethyl AcetateA moderately polar solvent suitable for the reactants and reflux temperature.
Temperature Reflux (~77 °C)Provides the necessary activation energy for the annulation cascade.
Expected Products Benzotriazine, Spiro-compoundsThe reaction can be highly regioselective but may yield multiple products.[8]

Application III: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, are highly valued for their efficiency and atom economy in building molecular complexity.[9][10][11] Quinones are excellent substrates for MCRs, acting as the electrophilic component in a cascade of reactions.

Proposed Protocol: A Three-Component Synthesis of a Dithiocarbamate Derivative

This protocol is based on a known MCR involving quinone-like structures, amines, and carbon disulfide.[11] The reaction likely proceeds via a conjugate addition of the amine to the quinone, followed by reaction with CS₂ to form the dithiocarbamate.

Materials:

  • 5-Chlorotoluquinone (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Carbon Disulfide (CS₂) (1.2 equiv)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Preparation: Dissolve 5-Chlorotoluquinone (e.g., 500 mg, 2.93 mmol) in 20 mL of DCM in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add benzylamine (0.32 mL, 2.93 mmol) to the solution and stir for 15 minutes. This allows for the initial Michael addition to occur.

  • Third Component: Add carbon disulfide (0.21 mL, 3.52 mmol) and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to isolate the substituted hydroquinone dithiocarbamate product.

Expected Spectroscopic Data for Products

Characterization of the synthesized heterocycles is critical. The following table provides expected spectroscopic signatures for a representative Diels-Alder adduct.

Technique Expected Data for Diels-Alder Adduct (with Cyclopentadiene)
¹H NMR Vinyl Protons: δ 6.0-6.5 ppm (2H, multiplet). Bridgehead Protons: δ 3.2-3.8 ppm (2H, multiplet). Aliphatic Protons: δ 1.4-2.0 ppm (2H, multiplet). Methyl Protons: δ 2.1-2.3 ppm (3H, singlet). Aromatic Proton: δ 6.8-7.0 ppm (1H, singlet).
¹³C NMR Carbonyl Carbons: δ 190-200 ppm. Alkene Carbons: δ 135-145 ppm. Quaternary Carbons (Cl, CH₃): δ 140-150 ppm. Bridgehead Carbons: δ 45-55 ppm. Aliphatic Carbon: δ 40-50 ppm. Methyl Carbon: δ 15-20 ppm.
IR (KBr) C=O stretch (quinone): ~1660-1680 cm⁻¹. C=C stretch (alkene): ~1600-1620 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): Expected m/z corresponding to C₁₁H₉ClO₂.

Note: Exact chemical shifts and coupling constants will depend on the final, purified structure and the solvent used for analysis. These values are predictive based on analogous structures.[12][13]

Conclusion

5-Chlorotoluquinone is a cost-effective and highly versatile starting material for accessing a wide range of heterocyclic and polycyclic compounds. Its predictable reactivity in cycloaddition, condensation, and multicomponent reactions makes it a valuable tool for synthetic and medicinal chemists. The protocols provided in this guide offer a robust starting point for exploration, emphasizing safety, efficiency, and mechanistic understanding. By leveraging the unique electronic and steric properties of this building block, researchers can rapidly construct complex molecular scaffolds for applications in drug discovery and materials science.

References

  • Safety D
  • Zhang, X., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • Various Authors. Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET - Lab Alley. (n.d.). Lab Alley. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2023). ResearchGate. [Link]

  • CHLORO-p-BENZOQUINONE. (n.d.). Organic Syntheses Procedure. [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. Journal of Chemical Research. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). MDPI. [Link]

  • Berghot, M. A., et al. (1992). Synthesis and biological activity of some heterocyclic systems containing anthraquinone. Pharmazie. [Link]

  • Recent Developments on Five-Component Reactions. (2020). PMC - NIH. [Link]

  • Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. [Link]

  • Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.). Semantic Scholar. [Link]

  • REDUCTION OF ORGANIC HALIDES. VI. THE REDUCTION OF HALIDES BY GRIGNARD REAGENTS. (n.d.). Organic Syntheses Procedure. [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (2022). NIH. [Link]

  • ALKYLATION OF 1,4-BENZOQUINONE: 2-PHENOXYMETHYL-1,4-BENZOQUINONE. (n.d.). Organic Syntheses Procedure. [Link]

  • Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. (2025). ResearchGate. [Link]

  • Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (2023). PMC - NIH. [Link]

  • Synthesis of heterocyclic compounds. (2015).
  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • Cycloaddition Reactions. (n.d.). Slideshare. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2023). PMC - NIH. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). MDPI. [Link]

  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. (2025). ResearchGate. [Link]

  • α-CHLOROANTHRAQUINONE. (n.d.). Organic Syntheses Procedure. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). RSC Medicinal Chemistry. [Link]

  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (2024). ACS Omega. [Link]

  • Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13. (2020). YouTube. [Link]

  • INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. (n.d.). Organic Syntheses Procedure. [Link]

  • The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. (2022). YouTube. [Link]

  • Organic Chemistry Unit 5 Reactions. (2023). YouTube. [Link]

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Analytical methods for the quantification of 2-chloro-5-methyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-Chloro-5-methyl-p-benzoquinone

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-chloro-5-methyl-p-benzoquinone. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the primary analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each section offers a theoretical grounding, explains the causality behind experimental choices, and presents step-by-step protocols to ensure reliable and reproducible quantification.

Introduction and Analyte Profile

2-Chloro-5-methyl-p-benzoquinone (CAS No: 19832-87-2, Molecular Formula: C₇H₅ClO₂) is a halogenated quinone derivative.[1] Quinones are a class of compounds recognized for their redox activity and are relevant in toxicology, environmental science, and as potential impurities or degradation products in pharmaceutical manufacturing. Accurate quantification is therefore critical for quality control, stability testing, and safety assessment.

Importance of Quantification:

  • Pharmaceutical Quality Control: To identify and quantify it as a potential process impurity or degradation product in active pharmaceutical ingredients (APIs) and formulated drug products.

  • Environmental Monitoring: To detect its presence as a potential disinfection byproduct in treated water or as an industrial contaminant.[2]

  • Toxicological Studies: To determine precise concentrations for in-vitro and in-vivo assays assessing its biological activity.

Strategic Selection of an Analytical Method

The choice of analytical technique is contingent upon several factors including the sample matrix, required sensitivity, available instrumentation, and the analytical objective (e.g., routine QC vs. trace-level identification). The following decision logic provides a framework for selecting the most appropriate method.

Method_Selection start Define Analytical Goal matrix_q What is the sample matrix complexity? start->matrix_q sensitivity_q What is the required sensitivity? matrix_q->sensitivity_q Simple & Clean (e.g., Bulk Material) gcms GC-MS (High Specificity, Trace Analysis) matrix_q->gcms Complex (e.g., Biological, Environmental) id_q Is structural confirmation required? sensitivity_q->id_q High (pg/mL - ng/mL) hplc HPLC-UV/PDA (High Throughput, Robust QC) sensitivity_q->hplc Medium (ng/mL - μg/mL) uvvis UV-Vis Spectrophotometry (Simple, High Concentration) sensitivity_q->uvvis Low (μg/mL - mg/mL) id_q->hplc No (Quantification Only) id_q->gcms Yes (Identification & Quantification)

Caption: Method Selection Decision Tree.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/PDA)

High-Performance Liquid Chromatography is the workhorse for pharmaceutical quality control due to its robustness, precision, and suitability for non-volatile and thermally labile compounds. A reverse-phase method is ideal for separating the moderately polar 2-chloro-5-methyl-p-benzoquinone from potential impurities.

Principle and Rationale

The analyte is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The separation is driven by the differential partitioning of the analyte between the two phases. An acidic modifier is often added to the mobile phase to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the column.[3][4] A Photodiode Array (PDA) detector allows for spectral scanning across a range of wavelengths, enabling peak purity assessment and selection of the optimal wavelength for quantification.

Experimental Protocol: RP-HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std 1. Prepare Stock & Calibration Standards prep_sample 2. Dissolve & Filter Sample prep_std->prep_sample injection 3. Inject into HPLC prep_sample->injection separation 4. C18 Column Separation injection->separation detection 5. PDA Detection separation->detection integration 6. Integrate Peak Area detection->integration calibration 7. Create Calibration Curve integration->calibration quant 8. Calculate Concentration calibration->quant

Caption: HPLC-UV/PDA Workflow for Quantification.

Instrumentation:

  • HPLC system with a binary or quaternary pump.

  • Autosampler.

  • Column thermostat.

  • Photodiode Array (PDA) or UV-Vis detector.

Materials & Reagents:

  • 2-Chloro-5-methyl-p-benzoquinone reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid or Phosphoric acid (ACS grade).

  • 0.45 µm syringe filters (PTFE or Nylon, depending on solvent compatibility).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid. For MS compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[3][5] Degas the mobile phase by sonication or helium sparging.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol or acetonitrile.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). The diluent should be the mobile phase.

  • Sample Preparation: Accurately weigh the sample material, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the wavelength of maximum absorbance (λmax), typically determined by running a PDA scan of a standard (e.g., ~255 nm).

  • Analysis and Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the linear regression of the calibration curve.

Method Validation Insights

A robust HPLC method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional selectivity and sensitivity, making it the gold standard for identifying and quantifying trace levels of volatile and semi-volatile compounds in complex matrices.[8] While some quinones can be analyzed directly, derivatization may be necessary to improve thermal stability and chromatographic performance.[9][10]

Principle and Rationale

The sample is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern ("fingerprint") for structural confirmation, while selected ion monitoring (SIM) mode can be used for highly sensitive quantification.

Experimental Protocol: GC-MS

GCMS_Workflow prep 1. Sample Extraction / LLE deriv_q Derivatization Needed? prep->deriv_q deriv 2. Silylation (e.g., BSTFA) deriv_q->deriv Yes (for polar analytes) injection 3. GC Injection deriv_q->injection No (for volatile analytes) deriv->injection separation 4. Capillary Column Separation injection->separation ms_detect 5. EI Ionization & MS Detection separation->ms_detect data_acq 6. Data Acquisition (Scan or SIM) ms_detect->data_acq quant 7. Quantification data_acq->quant

Caption: GC-MS Workflow, including optional derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Mass selective detector (MSD).

  • Autosampler.

Materials & Reagents:

  • Reference standard of 2-Chloro-5-methyl-p-benzoquinone.

  • Dichloromethane or Hexane (GC grade).

  • Anhydrous sodium sulfate.

  • (Optional) Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Procedure:

  • Sample Preparation:

    • Extraction: For solid or liquid matrices, perform a liquid-liquid extraction (LLE) into an appropriate organic solvent like dichloromethane. Dry the organic extract over anhydrous sodium sulfate.

    • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Derivatization (If Necessary):

    • Rationale: The carbonyl groups of the quinone may exhibit some polarity. Silylation converts these to less polar trimethylsilyl ethers, improving peak shape and thermal stability.[10]

    • Procedure: To the 1 mL extract, add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program: Start at 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).[11]

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • MS Mode:

      • Full Scan: 40-400 amu for initial identification.

      • SIM Mode: Monitor characteristic ions (e.g., the molecular ion and key fragments) for sensitive quantification.

  • Analysis: Prepare calibration standards in the same manner as the samples (including derivatization) and analyze to create a calibration curve based on the area of the primary quantifying ion.

Method 3: UV-Visible Spectrophotometry

This technique offers a simple, cost-effective, and rapid method for quantification, particularly suitable for samples where the analyte is present at higher concentrations and the matrix is simple.[12] The method often relies on a chemical reaction to produce a colored product with a unique λmax, enhancing selectivity.[13][14]

Principle and Rationale

Many spectrophotometric methods for quinones are based on their reaction with nucleophilic reagents, such as amines or sulfites, to form highly colored charge-transfer complexes or addition products.[15] The intensity of the color, measured by its absorbance at a specific wavelength, is directly proportional to the concentration of the analyte, following the Beer-Lambert Law. This derivatization step shifts the absorbance to the visible region, minimizing interference from UV-absorbing matrix components.

Experimental Protocol: Colorimetric Assay

Instrumentation:

  • UV-Visible Spectrophotometer (double-beam recommended).

  • Matched 1 cm quartz or glass cuvettes.

Materials & Reagents:

  • Reference standard of 2-Chloro-5-methyl-p-benzoquinone.

  • Ethanol or Methanol (ACS Grade).

  • Piperidine or another suitable amine reagent.[13]

Procedure:

  • Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of the reference standard and dissolve in a 100 mL volumetric flask with ethanol.

  • Calibration Standards: Prepare a set of dilutions from the stock solution (e.g., 5, 10, 20, 30, 40 µg/mL) in volumetric flasks.

  • Color Development: To each flask (including a blank containing only ethanol), add a fixed volume of the colorimetric reagent (e.g., 1 mL of 5% piperidine in ethanol). Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 15 minutes at room temperature) to ensure complete color development.

  • Measurement: Set the spectrophotometer to measure the absorbance at the λmax of the colored product (e.g., 370-510 nm, which must be determined experimentally).[13] Zero the instrument using the reagent blank.

  • Quantification: Measure the absorbance of each standard and sample. Plot a calibration curve of absorbance vs. concentration and determine the sample concentration via linear regression.

Comparative Summary of Analytical Methods

The following table provides a comparative overview of the described methods to aid in selection. Performance characteristics are based on typical values for related quinone and chlorophenol analyses.[7][11][12][16][17]

ParameterHPLC-UV/PDAGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarityChromatographic separation based on volatilityLight absorbance of a colored derivative
Selectivity HighVery HighLow to Moderate
Sensitivity Medium (ng/mL)High (pg/mL)Low (µg/mL)
Typical LOD 0.01 - 0.1 µg/mL< 0.1 µg/mL0.1 - 1 µg/mL
Typical LOQ 0.03 - 0.3 µg/mL< 0.3 µg/mL0.3 - 3 µg/mL
Sample Prep Simple (dissolve, filter)Moderate (extraction, derivatization)Simple (dissolve, react)
Throughput HighMediumHigh
Pros Robust, precise, widely availableConfirmatory identification, ultra-sensitiveCost-effective, rapid, simple instrumentation
Cons Moderate sensitivity, no structural dataRequires volatile/derivatized analyteProne to matrix interference, low sensitivity

References

  • Iskander, M. L., Medien, H. A. A., & Khalil, L. H. (n.d.). Spectrophotometric Determination of Some Quinones. Taylor & Francis Online. Retrieved from [Link]

  • Sultan, S. M. (1989). Use of p-benzoquinone for the spectrophotometric determination of certain sulphonamides. PubMed. Retrieved from [Link]

  • Numan, A., Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. PubMed. Retrieved from [Link]

  • Jamal, A., et al. (2019). DEVELOPMENT AND VALIDATION OF ANALYTICAL SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR THE SIMULTANEOUS ESTIMATION OF HYDROQUINONE, HYDROCORTISONE AND TRETINOIN TERNARY MIXTURE IN TOPICAL FORMULATION. ResearchGate. Retrieved from [Link]

  • da Silva, J. G., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-p-benzoquinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wang, Y., et al. (2019). Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. ResearchGate. Retrieved from [Link]

  • Othman, N. S., & Hussain, S. A. (2011). Indirect Spectrophotometric Determination of Benzocaine in Pharmaceutical Preparations. SciSpace. Retrieved from [Link]

  • Riyanti, et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Journal of Young Pharmacists. Retrieved from [Link]

  • Sari, Y. P., & Hapsari, W. (2018). Analytical Methods Validation of Retinoic Acid and Hydroquinone. Journal UIN Jakarta. Retrieved from [Link]

  • Kamal, A. H., et al. (2011). Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams: application in cosmetics. PubMed. Retrieved from [Link]

  • Ramdahl, T., & Urdal, K. (1982). Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Zhao, Y., et al. (2008). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Chloro-5-methyl-1,4-benzoquinone. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with the determination of anthraquinone by GC/MS?. Retrieved from [Link]

  • AMI Scientific. (n.d.). 2-Chloro-5-Methyl-1,4-Benzoquinone TCI Analytical reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). GC- MS Analysis of Halocarbons in the Environment. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). CHLORO-p-BENZOQUINONE. Retrieved from [Link]

  • Beger, R. D., et al. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. PubMed. Retrieved from [Link]

  • Nogueira, F. H. A., et al. (2020). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. PMC - NIH. Retrieved from [Link]

  • Ates, H. C., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC - NIH. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Methyl-p-benzoquinone. Retrieved from [Link]

  • Ferreira, B., et al. (2024). Low-Energy Electron Interactions with Methyl-p-benzoquinone: A Study of Negative Ion Formation. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

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Application Notes and Protocols for the Purification of 5-Chlorotoluquinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 5-Chlorotoluquinone Applications

5-Chlorotoluquinone, formally known as 2-chloro-5-methyl-1,4-benzoquinone, is a vital intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and dyes. The reactivity of its quinone ring and the influence of its chloro and methyl substituents make it a versatile building block. However, the synthetic routes to 5-Chlorotoluquinone often yield a crude product contaminated with unreacted starting materials, over-chlorinated byproducts, and polymeric tars resulting from the oxidation process. For researchers, scientists, and drug development professionals, the presence of these impurities can have significant consequences, leading to inconsistent reaction kinetics, formation of unwanted side products, and compromised purity of the final active pharmaceutical ingredient (API) or target molecule.

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of 5-Chlorotoluquinone. The protocols detailed herein are designed not merely as a sequence of steps but as a self-validating system, empowering the researcher to achieve high purity and to understand the rationale behind each methodological choice.

Understanding the Impurity Profile

Effective purification begins with an understanding of what needs to be removed. The synthesis of 5-Chlorotoluquinone typically involves the oxidation of a substituted phenol or aniline, such as 2-chloro-5-methylphenol.[1] Common impurities may include:

  • Unreacted Starting Materials: Residual 2-chloro-5-methylphenol or its precursors.

  • Over-chlorinated Species: Dichlorinated toluquinones or other polychlorinated aromatic compounds.

  • Polymeric Tars: Dark, high-molecular-weight byproducts formed from the self-condensation or decomposition of the quinone under oxidative conditions.

  • Inorganic Salts: Remnants from the oxidizing agents (e.g., dichromates) and acids used in the synthesis.[2]

The purification strategies outlined below are designed to systematically remove these contaminants based on their differing physicochemical properties.

Purification Methodologies: A Multi-faceted Approach

No single purification technique is universally optimal. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. We present three primary techniques: Recrystallization, Column Chromatography, and Sublimation.

Method 1: Recrystallization - The Workhorse of Purification

Recrystallization is a powerful technique for removing small to moderate amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve a large amount of 5-Chlorotoluquinone at its boiling point and only a small amount at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Causality of Solvent Selection: For a moderately polar compound like 5-Chlorotoluquinone, a polar protic solvent system is often effective. An aqueous ethanol mixture (85-90% ethanol) has been demonstrated to be effective for closely related chloro-quinones.[2] Ethanol effectively dissolves the quinone at elevated temperatures, while the addition of water, an anti-solvent, significantly reduces its solubility upon cooling, promoting crystallization. Most polar impurities and inorganic salts will remain in the aqueous ethanol mother liquor.

Experimental Protocol: Recrystallization from Aqueous Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Chlorotoluquinone. For every 1 gram of crude material, begin by adding 10-15 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more 95% ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities (like sand or polymeric tars) are observed in the hot solution, perform a hot gravity filtration. This is a critical step to remove non-soluble contaminants. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask, and add a small excess of hot solvent (approx. 5-10%) before filtering.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.

  • Inducing Crystallization: If crystals do not form upon reaching room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a single seed crystal of pure 5-Chlorotoluquinone.

  • Cooling: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol (e.g., 50% ethanol) to remove any adhering mother liquor containing dissolved impurities. Follow with a wash of ice-cold water.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of pure 5-Chlorotoluquinone is approximately 106°C.[3][4] A sharp melting point close to this value is a good indicator of high purity.

Data Summary: Recrystallization

ParameterValue/ObservationRationale
Solvent System 85-90% Aqueous EthanolGood solubility at high temperature, poor at low temperature.[2]
Expected Purity >98% (GC)Effective removal of polar and insoluble impurities.
Key Indicator Sharp Melting Point (~106°C)Impurities typically depress and broaden the melting point range.

Workflow Diagram: Recrystallization

Recrystallization_Workflow Recrystallization Workflow for 5-Chlorotoluquinone A Crude 5-Chlorotoluquinone B Dissolve in Minimum Hot 95% Ethanol A->B C Hot Gravity Filtration (if insoluble impurities exist) B->C Optional D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Aqueous Ethanol & Water F->G H Dry Under Vacuum G->H I Pure 5-Chlorotoluquinone Crystals H->I Chromatography_Workflow Column Chromatography Workflow A Prepare Silica Gel Column (Wet Slurry Method) B Dissolve Crude Product in Minimal Solvent A->B C Load Sample onto Column B->C D Elute with Hexane/ Ethyl Acetate Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Remove Solvent via Rotary Evaporation G->H I Highly Pure 5-Chlorotoluquinone H->I Sublimation_Workflow Sublimation Workflow A Place Crude Product in Sublimation Apparatus B Evacuate the System (High Vacuum) A->B C Cool the Condenser (Cold Finger) B->C D Gently Heat the Sample C->D E Sublimate Deposits on Cold Finger D->E Sublimation Occurs F Cool Apparatus to RT E->F Process Complete G Vent and Collect Pure Crystals F->G H Pure Sublimed 5-Chlorotoluquinone G->H

Sources

Experimental Blueprint for Reactions of 2-chloro-5-methyl-1,4-benzoquinone: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Reactivity of a Substituted Benzoquinone

2-chloro-5-methyl-1,4-benzoquinone is a versatile building block in organic synthesis, prized for its electrophilic nature which allows for a variety of chemical transformations. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the quinone ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse range of compounds, including potential therapeutic agents and functional materials.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into product purification and characterization, all grounded in established chemical principles.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 2-chloro-5-methyl-1,4-benzoquinone is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 19832-87-2[2][3]
Molecular Formula C₇H₅ClO₂[2][3]
Molecular Weight 156.57 g/mol [3]
Appearance Light yellow to amber to dark green powder/crystal[3]
Melting Point 106 °C[2][3]
Boiling Point 220.2 °C at 760 mmHg[2]
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and acetone.

Safety Precautions: 2-chloro-5-methyl-1,4-benzoquinone is a hazardous substance and must be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use. Key hazards include:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and eye irritation.

  • Environmental Hazard: Toxic to aquatic life.

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

  • Store under an inert gas atmosphere to prevent degradation.[3]

Core Reaction Methodologies

The reactivity of 2-chloro-5-methyl-1,4-benzoquinone is dominated by two primary modes of transformation: nucleophilic substitution at the chlorinated carbon and [4+2] cycloaddition (Diels-Alder reaction) across the electron-deficient double bond.

Nucleophilic Aromatic Substitution (SNA_r_): A Gateway to Functionalized Quinones

The electron-deficient nature of the quinone ring, further enhanced by the electron-withdrawing chloro substituent, makes the C2 position highly susceptible to nucleophilic attack. This provides a straightforward route to a variety of substituted methylbenzoquinones. The regioselectivity of the reaction is generally governed by the electronic effects of the substituents, with nucleophilic attack preferentially occurring at the carbon bearing the leaving group (chlorine).[2][4][5]

Protocol 1: Synthesis of 2-anilino-5-methyl-1,4-benzoquinone

This protocol details the reaction of 2-chloro-5-methyl-1,4-benzoquinone with aniline, a common nucleophile in the synthesis of aminoquinones.[3][6][7]

Materials:

  • 2-chloro-5-methyl-1,4-benzoquinone

  • Aniline

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Equipment for vacuum filtration

  • Glassware for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-5-methyl-1,4-benzoquinone (1.0 g, 6.38 mmol) in 40 mL of absolute ethanol.

  • Addition of Nucleophile: To this solution, add aniline (0.65 g, 6.98 mmol, 1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent using a rotary evaporator to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.[8][9][10][11]

  • Characterization: The structure of the purified 2-anilino-5-methyl-1,4-benzoquinone can be confirmed by spectroscopic methods.

    • ¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl group, aromatic protons from the aniline ring, a broad singlet for the N-H proton, and protons on the quinone ring.

    • ¹³C NMR (CDCl₃): Expected signals would include carbonyl carbons, carbons of the quinone ring, and carbons of the aniline ring.

    • IR (KBr): Characteristic peaks would be observed for N-H stretching, C=O stretching, and C=C stretching.

Protocol 2: Synthesis of 2-azido-5-methyl-1,4-benzoquinone

Azidoquinones are valuable intermediates for the synthesis of various heterocyclic compounds. This protocol outlines their synthesis via nucleophilic substitution with sodium azide.

Materials:

  • 2-chloro-5-methyl-1,4-benzoquinone

  • Sodium azide (NaN₃)

  • Methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-chloro-5-methyl-1,4-benzoquinone (500 mg, 3.19 mmol) in 20 mL of methanol.

  • Addition of Nucleophile: Add sodium azide (228 mg, 3.51 mmol, 1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, remove the methanol under reduced pressure. Add 20 mL of water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be further purified by column chromatography if necessary.

  • Characterization:

    • IR (KBr): A strong, characteristic absorption band for the azide group is expected around 2100 cm⁻¹.

    • ¹H NMR and ¹³C NMR: The spectra will show signals corresponding to the methyl and quinone ring protons and carbons, with the disappearance of the signal for the chloro-substituted carbon and the appearance of a signal for the azide-substituted carbon.

Diels-Alder Reaction: Constructing Polycyclic Scaffolds

The electron-deficient double bond of 2-chloro-5-methyl-1,4-benzoquinone can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene.[12] This powerful reaction allows for the stereospecific formation of six-membered rings, providing access to complex polycyclic structures.[13][14][15][16][17][18]

Protocol 3: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene

This protocol describes the cycloaddition of 2-chloro-5-methyl-1,4-benzoquinone with 2,3-dimethyl-1,3-butadiene, a common diene in Diels-Alder reactions.[19]

Materials:

  • 2-chloro-5-methyl-1,4-benzoquinone

  • 2,3-Dimethyl-1,3-butadiene

  • Toluene

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Equipment for vacuum filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-chloro-5-methyl-1,4-benzoquinone (500 mg, 3.19 mmol) in 20 mL of toluene.

  • Addition of Diene: Add 2,3-dimethyl-1,3-butadiene (0.39 mL, 3.51 mmol, 1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) for 6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.

  • Characterization:

    • ¹H NMR and ¹³C NMR: The spectra will show characteristic signals for the newly formed cyclohexene ring, including signals for the bridgehead protons and the methyl groups on the diene-derived portion of the molecule.

    • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the Diels-Alder adduct.

Visualizing the Synthetic Pathways

To better illustrate the experimental workflows, the following diagrams are provided in Graphviz DOT language.

Nucleophilic_Substitution_Workflow Start Dissolve 2-chloro-5-methyl- 1,4-benzoquinone in Solvent Add_Nucleophile Add Nucleophile (e.g., Aniline, NaN3) Start->Add_Nucleophile React Stir at appropriate temperature and time (Monitor by TLC) Add_Nucleophile->React Workup Quench reaction and extract product React->Workup Purify Purify by Recrystallization or Column Chromatography Workup->Purify Product Characterize Pure Product (NMR, IR, MS) Purify->Product

Caption: General workflow for nucleophilic substitution reactions.

Diels_Alder_Workflow Start Dissolve 2-chloro-5-methyl- 1,4-benzoquinone in Solvent Add_Diene Add Conjugated Diene (e.g., 2,3-Dimethyl-1,3-butadiene) Start->Add_Diene React Heat to reflux (Monitor by TLC) Add_Diene->React Workup Cool and remove solvent React->Workup Purify Purify by Recrystallization or Column Chromatography Workup->Purify Product Characterize Diels-Alder Adduct (NMR, MS) Purify->Product

Caption: General workflow for Diels-Alder cycloaddition reactions.

Conclusion and Future Directions

The protocols outlined in this application note provide a solid foundation for the synthetic manipulation of 2-chloro-5-methyl-1,4-benzoquinone. The nucleophilic substitution and Diels-Alder reactions are robust and versatile methods for generating a wide array of functionalized quinones and polycyclic systems. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets. The resulting compounds hold significant potential for applications in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents, and in materials science for the creation of new functional materials. Further exploration of the reactivity of this versatile quinone with a broader range of nucleophiles and dienes will undoubtedly lead to the discovery of new and valuable chemical entities.

References

  • ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for Compounds 1-4. Retrieved from [Link]

  • ResearchGate. (2016, August 16). Handling of benzoquinone reaction in nucleophilic substitution/addition reaction? Retrieved from [Link]

  • Dwisari, F., Srihardyastutie, A., & Ulfa, S. M. (2019). Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4. IOP Conference Series: Materials Science and Engineering, 546(6), 062005.
  • Nair, V., et al. (n.d.). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Indian Academy of Sciences. Retrieved from [Link]

  • Dockal, E. R., et al. (1985). A Simple and Efficient Synthesis of Thymoquinone and Methyl Para-Benzoquinone.
  • Google Patents. (n.d.). CN103288618A - Synthesis method of thymoquinone serving as blood vessel inhibition medicament.
  • Taipei Medical University. (n.d.). Application of Regioselective Substitution on 1,4-Benzoquinone Derivatives to Provide Potent Anticancer Agents. Retrieved from [Link]

  • Study.com. (n.d.). Benzoquinone reacts with 2-chloro-1,3-butadiene to give a single product, C10H9CIO2, in 95%... Retrieved from [Link]

  • ResearchGate. (1985). a simple and efficient synthesis of thymoquinone and methyl. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • CORE. (2002). Regioselectivity of conjugate additions to monoalkyl-1,4-benzoquinones. Retrieved from [Link]

  • Grienke, U., et al. (2014). Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. International Journal of Molecular Sciences, 15(12), 23076–23098.
  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN112174795A - Preparation method of thymoquinone.
  • da Silva, M. L. A., et al. (2014). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 25(12), 2314-2325.
  • National Institutes of Health. (2022, February 1). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Institutes of Health. (n.d.). Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. Retrieved from [Link]

  • Peters, A., & Kennedy, S. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. SyntheticPage. Retrieved from [Link]

  • SciELO. (2022, March 14). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cycloaddition reactions of a crowned p-benzoquinone. Retrieved from [Link]

  • Chegg.com. (2017, January 22). Solved Benzoquinone reacts with 2-chloro-1,3-butadiene to. Retrieved from [Link]

  • Chad's Prep. (n.d.). 16.6 Cycloaddition Reactions. Retrieved from [Link]

  • Singh, R., & Kumar, B. (2011). Recent Advances in 1,4-Benzoquinone Chemistry. Journal of the Brazilian Chemical Society, 22(3), 385-421.
  • Durgaryan, N. A., et al. (2020). Study of the reaction of 1,4-benzoquinone with aniline oligomers and benzidine. Journal of Polymer Research, 27(10), 322.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Durgaryan, N. A., et al. (2020). Study of the reaction of 1,4-benzoquinone with aniline oligomers and benzidine. Journal of Polymer Research, 27(10).
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the cycloaddition reaction between... Retrieved from [Link]

  • MDPI. (n.d.). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Retrieved from [Link]

  • MDPI. (2023, August 21). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. Retrieved from [Link]

  • SciELO. (2012, May 24). Purification of a synthetic pterocarpanquinone by countercurrent chromatography. Retrieved from [Link]

  • Freeman, H., et al. (n.d.). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Semantic Scholar. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatography of substituted p-benzoquinones and p-hydroquinones. I. Interplay of on-column redox reaction and the chromatographic retention process. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidation of aniline with p-benzoquinone and its impact on the preparation of the conducting polymer, polyaniline. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting 2-chloro-5-methyl-1,4-benzoquinone synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-5-methyl-1,4-benzoquinone. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can compromise yield and purity. Our focus is on the "why" behind the "how," providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Synthesizing Substituted Quinones

2-Chloro-5-methyl-1,4-benzoquinone is a valuable chemical intermediate. However, its synthesis is often plagued by challenges inherent to quinone chemistry. The electron-deficient ring is highly reactive and susceptible to a variety of side reactions, including over-oxidation, polymerization, and undesired substitution patterns. This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues encountered during its preparation.

Troubleshooting Guide: Common Issues & Resolutions

This section addresses specific problems you may encounter during the synthesis. We will explore the root causes and provide validated solutions and protocols.

Q1: My reaction yields are consistently low, and the crude product is a dark, impure mixture. What are the likely causes?

This is the most frequent issue and typically points to one of three primary problems: over-oxidation, unwanted side reactions from contaminants, or polymerization of the product.

A1: Analysis of Potential Causes and Solutions

  • Cause 1: Over-Oxidation and Ring Degradation. The oxidation of the hydroquinone precursor is a delicate step. Strong oxidizing agents under harsh conditions (e.g., high temperature, high acid concentration) can lead to the cleavage of the benzoquinone ring, producing a complex mixture of acidic and polymeric byproducts. The quinone system itself can be further oxidized, leading to degradation.

  • Cause 2: Starting Material Impurity. If you are starting from 2-methylhydroquinone (toluhydroquinone), its quality is paramount. Hydroquinones are easily oxidized on exposure to air. If your starting material is off-white or tan instead of white, it likely contains oxidized impurities. These impurities can initiate polymerization and lead to the formation of a black, sticky precipitate upon acidification, even before the main oxidation begins[1].

  • Cause 3: Polymerization and Tar Formation. Benzoquinones are excellent Michael acceptors and can react with nucleophiles, including other quinone or hydroquinone molecules, especially under acidic or basic conditions. This leads to the formation of high-molecular-weight polymers or "tar," which is difficult to remove and significantly lowers the yield of the desired crystalline product[2].

Solutions & Recommended Protocols:

  • Control Reaction Conditions Rigorously:

    • Temperature: Maintain a low temperature (0-5 °C) during the addition of the oxidizing agent to manage the exothermic nature of the reaction[1].

    • Reagent Addition: Add the oxidant solution (e.g., sodium dichromate in sulfuric acid) slowly and dropwise with vigorous stirring. This prevents localized "hot spots" and high concentrations of the oxidant, minimizing side reactions[1][2].

    • Stirring: Use efficient mechanical stirring to ensure the reaction mixture is homogenous, especially as the product may precipitate[1].

  • Validate and Purify Starting Materials:

    • If impure hydroquinone is suspected, it can sometimes be purified by recrystallization. A preliminary filtration of the acidified hydroquinone solution before adding the oxidant can remove insoluble, sticky precipitates[1].

  • Optimize the Workup Procedure:

    • Avoid prolonged exposure to strong acids or bases during workup, as this can degrade the product[3].

    • If the product is isolated by steam distillation, ensure it is performed promptly after the reaction is complete to prevent degradation in the hot, acidic mixture[4].

    • For purification, recrystallization from aqueous ethanol is often effective for isolating the final product from tarry impurities[4].

Q2: The chlorination step is not selective. I'm isolating di-chlorinated products or isomers. How can I improve regioselectivity?

Achieving selective monochlorination on an activated ring system can be challenging. The conditions that favor chlorination can also promote further reaction.

A2: Analysis of Potential Causes and Solutions

  • Cause 1: Over-Chlorination. The initial product, 2-chloro-5-methyl-1,4-benzoquinone, is still reactive towards electrophilic chlorination, which can lead to the formation of dichloro-methyl-benzoquinone byproducts. This is especially true if the chlorinating agent is used in excess or if the reaction is allowed to proceed for too long.

  • Cause 2: Incorrect Reaction Conditions. The choice of solvent and chlorinating agent can significantly impact the reaction's selectivity. Some systems may favor the formation of undesired isomers. The transformation of certain phenolic compounds during water chlorination is known to produce a variety of chlorinated byproducts, highlighting the complexity of these reactions[5][6].

Solutions & Recommended Protocols:

  • Stoichiometric Control: Use a precise stoichiometry of the chlorinating agent. It may be beneficial to use slightly less than one equivalent and accept a lower conversion to avoid over-chlorination, recovering the unreacted starting material later.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and before significant amounts of di-chlorinated products appear.

  • Choice of Chlorinating Agent: Investigate milder chlorinating agents. While strong agents like Cl₂ gas or sulfuryl chloride are effective, they can be difficult to control. Consider systems like HCl/H₂O₂ or N-chlorosuccinimide (NCS) which may offer better selectivity under optimized conditions.

Q3: My final product degrades or changes color upon storage. How can I ensure its stability?

The stability of quinones is a well-known issue. Their reactivity makes them susceptible to degradation over time.

A3: Analysis of Potential Causes and Solutions

  • Cause: Inherent Reactivity. The electrophilic nature of the quinone ring makes it reactive towards nucleophiles, and its redox potential allows it to participate in electron transfer reactions[7]. Exposure to light can also promote radical reactions, while moisture can facilitate hydrolysis or other reactions.

Solutions & Recommended Protocols:

  • Purity is Key: Ensure the product is highly pure. Trace amounts of acid, base, or metal catalysts from the synthesis can accelerate decomposition.

  • Proper Storage: Store the final product under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen and moisture[]. It should be kept in a cool, dark place to prevent light-induced degradation. Amber vials are recommended.

  • Use of Antioxidants: For long-term storage in solution, the addition of a radical scavenger or antioxidant like BHT (butylated hydroxytoluene) may be considered, though this would depend on the downstream application.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance and melting point of pure 2-chloro-5-methyl-1,4-benzoquinone?

    • A: The pure compound is typically a light yellow to amber or dark green crystalline powder[]. Its reported melting point is around 106 °C[]. A significant deviation from this color or melting point suggests impurities.

  • Q: Can I synthesize this compound from m-cresol?

    • A: Yes, one of the industrial synthesis routes for the precursor, 2-methylhydroquinone, involves the oxidation of m-cresol[9]. The resulting 2-methyl-1,4-benzoquinone can then be chlorinated. A direct chloro-oxidation of m-cresol is also conceivable but may present significant selectivity challenges.

  • Q: My crude NMR is very messy, even though the TLC looked clean. What could be the issue?

    • A: Crude NMR spectra can sometimes be misleading, especially with quinones which can form charge-transfer complexes with solvents or impurities, leading to broad peaks and complex spectra[7]. Additionally, paramagnetic impurities (like residual metal from catalysts) can cause significant line broadening. It is recommended to first purify a small sample by flash chromatography or recrystallization and then obtain a clean NMR of the purified product to confirm its identity[3].

Data & Diagrams

Key Compound Properties
PropertyValueSource(s)
IUPAC Name 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione[]
Molecular Formula C₇H₅ClO₂[]
Molecular Weight 156.57 g/mol []
Appearance Light yellow to Amber to Dark green powder/crystal[]
Melting Point 106 °C[]
Visualizing Reaction Pathways

The following diagram illustrates a common synthetic route and highlights the potential formation of major side products.

Reaction_Pathway Start 2-Methylhydroquinone Inter 2-Methyl-1,4-benzoquinone Start->Inter Oxidation (e.g., Na2Cr2O7/H+) Prod 2-Chloro-5-methyl-1,4-benzoquinone Inter->Prod Chlorination (e.g., HCl/H2O2) Side1 Over-oxidation Products (Ring Cleavage) Inter->Side1 Harsh Conditions Side2 Polymerization / Tar Inter->Side2 High Temp / Impurities Prod->Side2 Incorrect Workup Side3 Di-chlorinated Product Prod->Side3 Excess Chlorinating Agent

Caption: Synthetic pathway and common side reactions.

Troubleshooting Flowchart

Use this decision tree to systematically troubleshoot your synthesis.

Troubleshooting_Flowchart start Problem: Low Yield / Impure Product check_tlc Is the reaction going to completion? (Monitor by TLC) start->check_tlc check_workup Is the product stable to workup? start->check_workup tlc_no No check_tlc->tlc_no Reaction Incomplete tlc_yes Yes check_tlc->tlc_yes Reaction Appears Clean check_crude What does the crude product contain? (Analyze by NMR/MS) crude_tar Mainly Tar/Polymer check_crude->crude_tar Analysis Result crude_side Multiple Side Products check_crude->crude_side Analysis Result sol_workup Solution: Modify quench (pH). Use milder extraction. Purify immediately. check_workup->sol_workup sol_reagents Solution: Check reagent purity & activity. Increase reaction time/temp carefully. tlc_no->sol_reagents tlc_yes->check_crude sol_temp Solution: Lower reaction temperature. Add reagents more slowly. crude_tar->sol_temp sol_conditions Solution: Optimize stoichiometry. Use milder reagents. Control temperature. crude_side->sol_conditions

Caption: A decision tree for troubleshooting synthesis issues.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • ResearchGate. (n.d.). Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium. Request PDF.
  • PubMed. (n.d.). Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase.
  • Organic Syntheses. (n.d.). Quinone. Coll. Vol. 1, p.482 (1941); Vol. 4, p.80 (1925).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Properties and Synthesis of 2-Methylhydroquinone for Industrial Use.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,3,5-Tris(1-Aziridinyl)-p-Benzoquinone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Organic Syntheses. (n.d.). Chloro-p-benzoquinone. Coll. Vol. 4, p.148 (1963); Vol. 34, p.17 (1954).
  • BOC Sciences. (n.d.). CAS 19832-87-2 2-Chloro-5-methyl-1,4-benzoquinone.
  • Bedner, M., & MacCrehan, W. A. (2006). Transformation of Acetaminophen by Chlorination Produces the Toxicants 1,4-Benzoquinone and N-Acetyl-p-Benzoquinone Imine. Environmental Science & Technology, 40(2), 516-522.
  • PubMed. (2022).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methylhydroquinone: Enhancing Stability and Performance as an Antioxidant.
  • Patsnap Eureka. (n.d.).
  • TCI Chemicals. (n.d.). 2-Chloro-5-methyl-1,4-benzoquinone | 19832-87-2.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl benzoquinone.
  • JETIR. (n.d.).
  • PubChem. (n.d.). 2-Chloro-1,4-benzoquinone.
  • ResearchGate. (n.d.). Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series. Request PDF.
  • Organic Syntheses. (n.d.). 2-PHENOXYMETHYL-1,4-BENZOQUINONE. Coll. Vol. 6, p.898 (1988); Vol. 52, p.83 (1972).
  • Chemistry LibreTexts. (2021). 26.2: Quinones.
  • da Silva, A. B. F., et al. (2011). Recent advances in 1,4-benzoquinone chemistry. Journal of the Brazilian Chemical Society, 22(1), 3-32.
  • Chem-Station. (2024).
  • BenchChem. (n.d.).
  • MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity.
  • Semantic Scholar. (2011). Recent advances in 1,4-benzoquinone chemistry. [Review].
  • Utah State University. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs.

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Technical Support Center: Optimization of Reaction Conditions for 5-Chlorotoluquinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chlorotoluquinone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 5-Chlorotoluquinone.

Q1: My reaction yield is consistently low. What are the most probable causes and how can I address them?

Low yield is a multifaceted issue that can stem from incomplete reactions, product degradation, or losses during workup. A systematic approach is essential for diagnosis.

  • Incomplete Oxidation: The core of the synthesis often involves the oxidation of a substituted phenol or aniline derivative.[1] The reaction temperature is critical; for instance, similar p-benzoquinone syntheses recommend specific temperature ranges (e.g., 15-20°C for 3-chlorotoluquinone) to ensure the reaction goes to completion without promoting side reactions.[1] Insufficient oxidant or reaction time will also lead to a low conversion rate.

  • Product Degradation: Quinones can be susceptible to decomposition, especially in the presence of strong acids or bases at elevated temperatures.[1] Dark, tarry substances are a common indicator of product degradation through polymerization or over-oxidation. It is crucial to moderate the reaction temperature, particularly during the addition of the oxidant, using external cooling if necessary.[1]

  • Losses During Workup & Isolation: 5-Chlorotoluquinone has some volatility, which is why steam distillation can be employed for purification.[1] However, this also means that prolonged heating after solvent removal can lead to product loss through sublimation.[1] Furthermore, if your product is unexpectedly soluble in the aqueous layer during extraction, this can significantly reduce the isolated yield.[2] It is good practice to analyze all phases (organic, aqueous, and even filtration media) by Thin Layer Chromatography (TLC) if you suspect product loss.[2]

Q2: The reaction mixture is turning into a dark, intractable tar. What is causing this and how can it be prevented?

The formation of tar is a classic sign of quinone polymerization or over-oxidation. This is often triggered by excessive heat or highly concentrated reagents.

  • Causality: The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack, which can initiate polymerization cascades, especially under harsh conditions. The oxidation of precursors like p-toluidine can also generate radical intermediates that lead to complex, high-molecular-weight byproducts.[3]

  • Preventative Measures:

    • Temperature Control: This is the most critical parameter. The oxidation step is exothermic. The oxidant (e.g., sodium dichromate solution) should be added portion-wise or via a dropping funnel to maintain the optimal temperature range.[1] Pre-cooling the reaction vessel is highly recommended.

    • Controlled Stoichiometry: While a slight excess of oxidant is necessary to drive the reaction to completion, a large excess can promote over-oxidation and decomposition. A 50% excess of sodium dichromate has been reported as effective in similar preparations.[1]

    • Solvent and Concentration: Working in overly concentrated solutions can increase the rate of bimolecular decomposition pathways. Ensure adequate solvent is present to dissipate heat and maintain reagent solubility.

Q3: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

Identifying impurities is key to optimizing the reaction and purification strategy.

  • Unreacted Starting Material: The most common impurity. Easily identified by running a co-spotted TLC with the starting material.

  • Isomeric Byproducts: Depending on the synthetic route, isomers such as 3-chlorotoluquinone may be formed.[1] For example, direct chlorination of toluene can produce a mixture of ortho- and para-isomers, with the ratio being highly dependent on the catalyst and conditions used.[4][5]

  • Over-Oxidized or Polychlorinated Species: Dichloro- and trichloro-toluquinones can form if the chlorinating agent is not used in a controlled manner or if the reaction conditions are too harsh.[6]

  • Hydroquinone Intermediate: The oxidation of phenols proceeds via a hydroquinone intermediate. If the oxidation is incomplete, the corresponding 5-chloro-toluhydroquinone may be present.

Q4: How can I effectively purify the final 5-Chlorotoluquinone product?

Purification is critical for obtaining a high-purity final product. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is the most common method for removing less soluble or more soluble impurities. An aqueous ethanol solution (85-90%) has been shown to be effective for purifying similar chloroquinones.[1]

  • Sublimation: For thermally stable compounds with a reasonable vapor pressure, sublimation is an excellent technique for removing non-volatile impurities like inorganic salts or polymeric tar.[1]

  • Steam Distillation: This method is effective for separating the volatile quinone from non-volatile tars and inorganic materials.[1]

  • Column Chromatography: While effective, this method is often reserved for small-scale syntheses or when other methods fail, due to the potential for product decomposition on silica gel.

Troubleshooting and Optimization Workflow

The following diagram provides a logical workflow for troubleshooting common issues, particularly low reaction yield.

G start Problem: Low Yield tlc Analyze Crude Product by TLC start->tlc workup Analyze Aqueous & Solid Waste Streams start->workup If product not in crude tlc_result What does TLC show? tlc->tlc_result workup_result Is product found in other streams? workup->workup_result sm_present Mainly Starting Material tlc_result->sm_present streaking Streaking / Tarry Spots tlc_result->streaking multiple_spots Multiple Discrete Spots tlc_result->multiple_spots sol_sm Increase Reaction Time OR Slightly Increase Temperature OR Check Reagent Purity/Stoichiometry sm_present->sol_sm sol_streaking Reaction Temp Too High OR Oxidant Added Too Quickly Solution: Lower Temp, Slower Addition streaking->sol_streaking sol_multiple_spots Side Reactions Occurring Solution: Optimize Stoichiometry, Consider Milder Reagents, Improve Purification Strategy multiple_spots->sol_multiple_spots sol_workup Product lost during workup. Solution: Re-extract aqueous layers, Wash filtration media, Avoid excessive heating post-distillation workup_result->sol_workup Yes sol_fail Reaction Failed. Solution: Re-evaluate entire procedure and starting materials. workup_result->sol_fail No

Caption: Troubleshooting Decision Tree for Low Yield.

Optimized Experimental Protocol

This protocol is based on established methods for the synthesis of substituted p-benzoquinones, specifically adapting procedures from Organic Syntheses for reliability.[1] The synthetic pathway involves the acid-dichromate oxidation of 4-amino-3-chlorotoluene (2-chloro-4-methylaniline).

Synthetic Pathway Overview

Caption: Core reaction for 5-Chlorotoluquinone synthesis.

Step-by-Step Procedure

Materials:

  • 4-Amino-3-chlorotoluene (2-chloro-4-methylaniline)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)

  • Diethyl Ether

  • Deionized Water

  • Ice Bath

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 14.1 g (0.1 mol) of 4-amino-3-chlorotoluene in 200 mL of deionized water containing 20 mL of concentrated sulfuric acid. Stir until a clear solution is obtained.

    • Cool the solution to 0-5°C in an ice-salt bath.

  • Oxidation:

    • Separately, prepare the oxidant solution by dissolving 29.8 g (0.1 mol, a moderate excess may be required, up to 1.5 eq) of sodium dichromate dihydrate in 50 mL of water.

    • Add the sodium dichromate solution dropwise to the stirred amine salt solution over a period of 60-90 minutes.

    • CRITICAL: Maintain the internal temperature of the reaction mixture between 5-10°C throughout the addition. A rapid rise in temperature indicates potential for byproduct formation.[1]

  • Reaction Completion and Workup:

    • After the addition is complete, allow the mixture to stir at 10°C for an additional 2 hours. The color should change to a deep reddish-orange, and a precipitate may form.

    • Extract the entire reaction mixture with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

    • Dry the ether layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator. CAUTION: Do not use excessive heat, as the product can sublime.[1]

    • The resulting crude solid can be purified by recrystallization from aqueous ethanol (approx. 85-90%) to yield bright yellow crystals.[1] Alternatively, for higher purity, the crude product can be purified by sublimation.

Quantitative Data Summary
ParameterRecommended ValueRationale / Reference
Starting Material 4-Amino-3-chlorotolueneDirect precursor to the target quinone structure.
Oxidant Sodium Dichromate (Na₂Cr₂O₇)A strong, reliable oxidant for this transformation.[1][3]
Acid Medium Sulfuric Acid (H₂SO₄)Provides the necessary acidic environment for the oxidation.[1][3]
Reaction Temperature 5–10°COptimal for maximizing yield and minimizing degradation of similar quinones.[1]
Purification Method Recrystallization / SublimationProven methods for achieving high purity of chloroquinones.[1]

References

  • Organic Syntheses Procedure, Chloro-p-benzoquinone. Organic Syntheses. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
  • EP0063384B1 - Process for the nuclear chlorination of toluene. Google Patents.
  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. Available from: [Link]

  • Kinetics of oxidation of p-Toluidine by Sodium Dichromate. ResearchGate. Available from: [Link]

  • Toluidine. Wikipedia. Available from: [Link]

  • How do we convert p-toluidine from benzene? Quora. Available from: [Link]

  • US4031144A - Chlorination of toluene. Google Patents.
  • US3000975A - Chlorination of toluene. Google Patents.
  • P Toluidine Synthesis Analysis. Cram. Available from: [Link]

  • 2,6-Dichloro-1,4-benzoquinone formation from chlorination of substituted aromatic antioxidants and its control by pre-ozonation in drinking water treatment plant. PubMed. Available from: [Link]

  • Hydroxyquinones: Synthesis and Reactivity. MDPI. Available from: [Link]

  • CN102180801A - Production method of p-toluidine. Google Patents.

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Technical Support Center: Synthesis of 2-Chloro-5-methyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-chloro-5-methyl-p-benzoquinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, improve yields, and ensure product purity. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your synthesis.

Introduction to the Synthesis

2-Chloro-5-methyl-p-benzoquinone is a valuable intermediate in organic synthesis. Its preparation typically involves the oxidation of a substituted phenol, specifically 2-chloro-5-methylphenol (also known as 6-chloro-m-cresol). The core transformation is the conversion of the phenolic hydroxyl group into a carbonyl group and the formation of a second carbonyl para to it, yielding the quinone ring system.

While seemingly straightforward, the oxidation of phenols can be sensitive to various factors, leading to issues such as low yields, product decomposition, and the formation of polymeric tars.[1][2] This guide provides a structured approach to identifying and resolving these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-chloro-5-methyl-p-benzoquinone?

The most prevalent method is the direct oxidation of 2-chloro-5-methylphenol.[3] This precursor has the chloro and methyl substituents in the correct positions, and oxidation provides a direct route to the target p-benzoquinone. Alternative routes, such as the chlorination of 2-methyl-p-benzoquinone (p-toluquinone), can be complicated by regioselectivity issues and the potential for multiple chlorination products.

Q2: What are the most critical parameters influencing the reaction yield?

The three most critical parameters are:

  • Choice and Quality of the Oxidizing Agent: The strength and purity of the oxidant are paramount. Common choices include chromic acid derivatives (e.g., sodium dichromate), ceric ammonium nitrate (CAN), or other specialized reagents.[4][5]

  • Reaction Temperature: Phenol oxidations can be exothermic.[6] Insufficient cooling can lead to over-oxidation and polymerization, while temperatures that are too low may result in a sluggish or incomplete reaction.

  • Purity of Starting Material: Impurities in the starting 2-chloro-5-methylphenol can interfere with the reaction, potentially leading to discoloration and the formation of tarry byproducts.[1]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting phenol, the product quinone, and any intermediates or byproducts. The product, being a quinone, is often a colored (typically yellow) compound, which can also provide a visual cue of its formation.

Q4: What are the likely side products I should be aware of?

The primary side products are typically dark, high-molecular-weight tars resulting from polymerization or over-oxidation of the starting material or product.[1] In some cases, incomplete oxidation may leave unreacted starting material. If the reaction conditions are not carefully controlled, other isomeric quinones or degradation products could potentially form.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

A low or non-existent yield is a common frustration. The following decision tree and detailed explanations can help diagnose the root cause.

G start Low / No Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Isolation start->check_workup oxidant Is the oxidizing agent fresh and active? check_reagents->oxidant Oxidant starting_material Is the starting phenol pure? check_reagents->starting_material Substrate solvent Is the solvent anhydrous and appropriate? check_reagents->solvent Solvent temp Was the temperature controlled effectively? check_conditions->temp Temperature stoich Was the stoichiometry correct? check_conditions->stoich Stoichiometry time Was the reaction time sufficient? check_conditions->time Duration extraction Is the product water-soluble? check_workup->extraction Extraction volatility Was the product lost during solvent removal? check_workup->volatility Evaporation stability Did the product decompose during workup (pH, air)? check_workup->stability Stability

Troubleshooting workflow for low product yield.
  • Question: My reaction is not producing the target quinone. What should I check first?

    • Answer: Start with your reagents. The most common culprit is an old or improperly stored oxidizing agent. For instance, solutions of sodium dichromate in acid are powerful oxidants, but their effectiveness can diminish over time.

      • Action: Use a freshly opened bottle of the oxidizing agent or prepare a fresh solution. Ensure your starting 2-chloro-5-methylphenol is pure, as phenolic impurities can consume the oxidant.[7]

  • Question: I see some product formation, but the reaction stalls. Why?

    • Answer: This often points to an issue with stoichiometry or temperature. The oxidation process consumes the oxidizing agent, and if there is an insufficient amount, the reaction will stop prematurely. Alternatively, if the reaction is run at too low a temperature, the activation energy barrier may not be overcome efficiently.

      • Action:

        • Recalculate the molar equivalents of your reagents. It is common to use a slight excess of the oxidant (e.g., 1.1 to 1.5 equivalents).

        • Monitor the reaction temperature closely. For dichromate oxidations, a temperature rise is expected. If none is observed, the reaction may not have initiated. Gentle warming might be necessary, but be prepared for an exotherm.[4]

  • Question: The reaction worked according to TLC, but my isolated yield is very low. Where did my product go?

    • Answer: Product loss during workup is a frequent issue. Quinones can be sensitive to pH changes and may decompose if exposed to strong bases.[8] They can also be volatile and may be lost during solvent evaporation under high vacuum, especially with prolonged heating.[9][10]

      • Action:

        • Avoid high temperatures and prolonged exposure to high vacuum during solvent removal.

        • Check the aqueous layers from your extraction with TLC to ensure your product did not remain there.[10]

        • Consider purification methods suitable for sensitive compounds, such as column chromatography on silica gel or recrystallization from a suitable solvent system. For some quinones, sublimation can be a highly effective purification method.[1][4]

Problem 2: Significant Formation of Dark Tar
  • Question: My reaction mixture turned into a dark, tarry mess. What causes this and how can I prevent it?

    • Answer: Tar formation is a classic sign of polymerization and/or over-oxidation, which occurs when the reaction conditions are too harsh.[1] This is often caused by poor temperature control, where localized "hot spots" in the reactor lead to uncontrolled side reactions.[9] The concentration of the acid catalyst (if used) can also be a critical factor; too high a concentration can promote charring.[1]

      • Action:

        • Improve Temperature Control: Run the reaction in an ice bath and add the oxidizing agent slowly and portion-wise to manage the exotherm. Ensure vigorous stirring to dissipate heat evenly.

        • Optimize Acid Concentration: If using an acid-catalyzed oxidation, titrate the concentration carefully. Start with the lower end of the recommended concentration range.

        • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation from atmospheric oxygen, which can contribute to the formation of dark-colored byproducts.[9]

Data and Protocols

Comparative Data for Oxidizing Agents

The choice of oxidant is critical. Below is a summary of common oxidants used for converting phenols to quinones.

Oxidizing Agent SystemTypical ConditionsAdvantagesDisadvantages
Sodium Dichromate / H₂SO₄ Aqueous acetic acid or H₂SO₄, 0-35 °CInexpensive, powerful, well-documented.[4]Chromium waste is toxic and requires careful disposal. Can lead to over-oxidation.
Ceric Ammonium Nitrate (CAN) Acetonitrile/water, Room Temp.Milder than chromates, often gives cleaner reactions.More expensive, generates cerium waste.
**Fremy's Salt (K₂NO(SO₃)₂) **Aqueous buffer (e.g., phosphate)Highly selective for para-quinone formation.Unstable, must be prepared fresh. Can be sensitive to substrate structure.
Salcomine-O₂ Organic solvent (e.g., DMF, MeCN), O₂ atmosphereCatalytic in cobalt, uses O₂ as the terminal oxidant.Requires handling of a catalyst and pressurized gas.
Experimental Protocol: Oxidation of 2-Chloro-5-methylphenol

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

G A 1. Dissolve Substrate (2-chloro-5-methylphenol) in aqueous acetic acid. B 2. Cool to 0-5 °C in an ice bath. A->B C 3. Prepare Oxidant (e.g., Na₂Cr₂O₇ in H₂O). B->C D 4. Add Oxidant Slowly (maintain temp < 10 °C). C->D E 5. Monitor by TLC (until phenol is consumed). D->E F 6. Quench Reaction (e.g., with isopropanol). E->F G 7. Extract Product (e.g., with DCM or Ether). F->G H 8. Purify (Column Chromatography or Recrystallization). G->H

General workflow for quinone synthesis.

Materials:

  • 2-chloro-5-methylphenol (1.0 eq)

  • Sodium dichromate dihydrate (1.1 - 1.3 eq)

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Dichloromethane (DCM) or Diethyl Ether for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-5-methylphenol in a suitable solvent like aqueous acetic acid.

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Oxidant Preparation: In a separate beaker, dissolve sodium dichromate dihydrate in water, then cautiously add concentrated sulfuric acid while cooling.

  • Addition of Oxidant: Add the prepared oxidant solution dropwise to the stirred phenol solution via an addition funnel. Carefully monitor the internal temperature, ensuring it does not rise above 10-15 °C. A color change from orange to dark green/brown is typically observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. Extract the aqueous mixture several times with dichloromethane or diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation), taking care not to use excessive heat.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 2-chloro-5-methyl-p-benzoquinone as a yellow solid.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). Troubleshooting failed reactions with 2,6-Dichloro-1,4-benzoquinone.
  • BenchChem. (n.d.). 2-Chloro-5-methylphenol | High-Purity Reagent.
  • BenchChem. (n.d.). Optimizing reaction conditions for 2-Hydroxy-1,4-benzoquinone synthesis.
  • Wikipedia. (2024). Cresol.
  • Britannica. (n.d.). Cresol.
  • Organic Syntheses. (n.d.). CHLORO-p-BENZOQUINONE.
  • ResearchGate. (2018). Cresols.
  • ACS Publications. (2009). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water.
  • Wikipedia. (2024). 1,4-Benzoquinone.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Organic Syntheses. (n.d.). Synthesis of para-Benzoquinone.

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Technical Support Center: A Guide to Preventing Unwanted Polymerization of 2-chloro-5-methyl-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-5-methyl-1,4-benzoquinone. As a valued member of the research and development community, you are likely working with this versatile reagent in complex organic syntheses. However, its high reactivity, which makes it a potent oxidizing agent and dienophile, also renders it susceptible to degradation and unwanted polymerization.[1] This guide is designed to provide you with expert insights and actionable protocols to ensure the stability and integrity of your 2-chloro-5-methyl-1,4-benzoquinone, safeguarding the reliability of your experimental results.

Section 1: Understanding the Core Problem: The "Why" of Polymerization

Q: My bright yellow 2-chloro-5-methyl-1,4-benzoquinone has started to darken, clump together, or turn into a viscous tar. What is happening?

A: You are observing the classic signs of compound degradation, most likely through a polymerization cascade. 2-chloro-5-methyl-1,4-benzoquinone, like other quinone structures, can be highly unstable under certain conditions. The primary mechanism driving this process is typically free-radical polymerization .

This process is initiated when a high-energy event—such as exposure to ultraviolet (UV) light, heat, or the presence of radical-generating impurities—creates a free radical. This initial radical reacts with a monomer of 2-chloro-5-methyl-1,4-benzoquinone, starting a chain reaction that consumes individual monomers to form long, insoluble, and often darkly colored polymer chains. Quinones are electrophilic and can undergo addition reactions, which contributes to their reactivity.[2]

While less common, other pathways like anionic polymerization or condensation reactions under strongly acidic or alkaline conditions can also contribute to product degradation.[3][4] Understanding these triggers is the first step toward effective prevention.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Quinone Monomer Radical Quinone Radical (R•) Monomer->Radical Forms Radical Initiator Initiator (Heat, Light, Impurity) Initiator->Monomer Energy Input Monomer2 Another Monomer Radical->Monomer2 Reacts with GrowingChain Growing Polymer Chain (P•) Monomer2->GrowingChain Forms Polymer Stable Polymer GrowingChain->Polymer

Caption: Simplified workflow of free-radical polymerization.

Section 2: Troubleshooting Guide: Immediate Actions & Solutions

This section addresses specific issues you may encounter and provides direct remedies.

Q: My solid, powdered 2-chloro-5-methyl-1,4-benzoquinone has developed dark spots or has discolored during storage. Is it still viable for my experiment?

A: Discoloration is a red flag for degradation. While the bulk of the material may still be pure, the presence of colored impurities (polymers) can introduce significant uncertainty into your reactions.

  • Causality: This is often due to prolonged exposure to light or air (oxygen) at the surface of the solid, initiating localized polymerization.

  • Immediate Action:

    • Assess Purity: Before use, perform a quick purity check. The most straightforward methods are measuring the melting point (pure compound melts at ~106°C) or running a Thin-Layer Chromatography (TLC) analysis (see Protocol 1).[1][5][] A broad melting range or the presence of baseline material on the TLC plate indicates significant impurities.

    • Decision: If the impurity level is low, you may proceed with caution. If significant degradation is observed, it is highly recommended to either purify the material (e.g., via recrystallization) or use a fresh, unopened batch to ensure reproducibility.

Q: I've prepared a solution of 2-chloro-5-methyl-1,4-benzoquinone for my reaction, and it is rapidly changing color. What should I do?

A: A rapid color change in solution is indicative of active, ongoing polymerization or decomposition. This is a more urgent issue than solid-state degradation.

  • Causality: This can be triggered by several factors:

    • Solvent Impurities: Peroxides in ethers (like THF or Diethyl Ether) are potent radical initiators.

    • Atmosphere: Dissolved oxygen can participate in radical pathways.

    • Temperature & Light: Storing the solution at room temperature on the benchtop exposes it to both heat and light.

  • Immediate Action:

    • Cool the Solution: Immediately place the flask in an ice bath to reduce the reaction rate.

    • Protect from Light: Wrap the flask in aluminum foil.

    • Inert Atmosphere: If not already done, purge the solution with an inert gas like nitrogen or argon.

    • Evaluate and Remake: For best results, discard the degrading solution. Prepare a fresh solution using purified, degassed solvent immediately before use.

Section 3: Proactive Prevention: A Guide to Handling, Storage, and Stabilization

The most effective troubleshooting is prevention. Implementing these best practices will dramatically extend the shelf-life and reliability of your compound.

FAQ 1: What are the definitive, gold-standard storage conditions for 2-chloro-5-methyl-1,4-benzoquinone?

A: Proper storage is your primary defense against polymerization. The goal is to eliminate the energy sources and reactants that initiate the process.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area.[7][8] Refrigeration (2-8°C) is ideal.Reduces the thermal energy available to overcome the activation barrier for radical formation.
Atmosphere Store under an inert gas (Argon or Nitrogen).[]Prevents exposure to oxygen and moisture, which can participate in degradation pathways.
Light Store in an amber glass vial or in a light-proof container.[7][9]Prevents photochemical reactions that generate free radicals.
Container Use a tightly sealed, properly labeled container.[7][8][10]Prevents contamination and exposure to the ambient environment.
FAQ 2: Should I add a chemical stabilizer to my stock of 2-chloro-5-methyl-1,4-benzoquinone?

A: Adding a stabilizer (also known as a polymerization inhibitor) is a powerful technique, particularly for long-term storage or for solutions. However, the inhibitor must be removed before most synthetic applications.

  • Mechanism of Action: Inhibitors are radical scavengers. They react with and neutralize free radicals, terminating the polymerization chain reaction before it can propagate.[11][12] Benzoquinone itself can act as an inhibitor for other reactions by forming a stable, non-reactive radical adduct.[11][13]

  • Recommendation: For bulk, solid material stored under the ideal conditions above, an inhibitor is often not necessary. For solutions or material that will be stored for many months, adding an inhibitor is a prudent choice.

FAQ 3: How do I select the right inhibitor, and at what concentration?

A: The most common and effective inhibitors for quinones are phenolic antioxidants. Hydroquinone is a widely used and effective choice.[12][14]

InhibitorTypical Conc. (ppm)Mechanism & Key Considerations
Hydroquinone (HQ) 100 - 500 ppmExcellent general-purpose inhibitor. It functions as a free-radical scavenger.[12] Its effectiveness is enhanced in the presence of trace oxygen, as it reacts with peroxy radicals.[14]
4-tert-Butylcatechol (TBC) 100 - 500 ppmA highly effective inhibitor that functions similarly to hydroquinone.[]
Butylated Hydroxytoluene (BHT) 200 - 1000 ppmA common antioxidant. It is more sterically hindered, which can affect its reactivity, but it is very effective at preventing oxidation-driven polymerization.
FAQ 4: My stabilized 2-chloro-5-methyl-1,4-benzoquinone is ready for use. How do I remove the inhibitor?

A: Since the common inhibitors are phenolic (and therefore weakly acidic), they can be easily removed by a simple liquid-liquid extraction.

G cluster_layers Separatory Funnel Start Start: Quinone with Phenolic Inhibitor in an Organic Solvent AddBase 1. Add dilute aqueous base (e.g., 1% NaOH) Start->AddBase Shake 2. Shake vigorously in a separatory funnel AddBase->Shake Separate 3. Allow layers to separate Shake->Separate OrganicLayer Organic Layer: Purified Quinone Separate->OrganicLayer AqueousLayer Aqueous Layer: Deprotonated Inhibitor (Phenolate Salt) Separate->AqueousLayer Dry 4. Dry organic layer (e.g., over MgSO₄) OrganicLayer->Dry Evaporate 5. Evaporate solvent Dry->Evaporate End End: Pure, Inhibitor-Free Quinone Evaporate->End

Caption: Workflow for removing phenolic inhibitors.

Section 4: Key Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a dilute solution of your 2-chloro-5-methyl-1,4-benzoquinone in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the solution onto a silica gel TLC plate alongside a reference spot of a fresh, high-purity standard if available.

  • Elution: Develop the plate using an appropriate mobile phase (e.g., 20-30% ethyl acetate in hexanes).

  • Visualization: Visualize the plate under UV light (254 nm). The pure compound should appear as a single, well-defined spot. Polymeric impurities will appear as a smear or remain at the baseline.

Protocol 2: Removal of Phenolic Inhibitors via Aqueous Base Extraction
  • Dissolution: Dissolve the stabilized 2-chloro-5-methyl-1,4-benzoquinone in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a cold, dilute (1-2%) aqueous sodium hydroxide solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to fully separate. The deprotonated inhibitor will move into the aqueous (bottom, if using dichloromethane) layer, which often turns yellow or brown.

  • Collection: Drain and discard the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove residual base and water.

  • Drying & Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified, inhibitor-free product. Use immediately.

References

  • Homework.Study.com. (n.d.). How does benzoquinone function as an inhibitor of radical polymerizations? Provide a mechanism... Retrieved from [Link]

  • Wikipedia. (2023). Hydroquinone. Retrieved from [Link]

  • Levandovsky, A., et al. (2023).
  • Google Patents. (n.d.). US9611336B2 - Quinone compounds for inhibiting monomer polymerization.
  • Wikipedia. (2023). Quinone. Retrieved from [Link]

  • Google Patents. (n.d.). US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization.
  • Reddit. (2018). Need help with polyimerization question: How does inhibition of styrene polymerization work with benzoquinone? Retrieved from [Link]

  • Stejskal, J., et al. (2019). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. ACS Omega, 4(4), 7436–7443.
  • ResearchGate. (2025). Preventing Benzoquinone‐Based Catalyst Aggregation Enables the One‐Step Synthesis of Highly Conductive Poly(benzodifurandione)
  • JoVE. (2023). Radical Chain-Growth Polymerization: Overview. Retrieved from [Link]

  • Unipd. (n.d.).
  • ResearchGate. (n.d.). (A) Polymerization of small molecules 2,5‐dichloro‐1,4‐benzoquinone...
  • NJ.gov. (n.d.). Common Name: p-BENZOQUINONE HAZARD SUMMARY. Retrieved from [Link]

  • Loba Chemie. (2016). p-BENZOQUINONE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization.
  • Benchchem. (n.d.). Technical Support Center: Storage and Handling of 2-Butyl-p-benzoquinone.
  • UTC Scholar. (2022). Theoretical studies of benzoquinone reactivity in acidic and basic environments. Retrieved from [Link]

  • American Chemical Society. (2001). Synthesis, Characterization, and Redox Reactivity of Novel Quinone-Containing Polymer.
  • ResearchGate. (n.d.). Structure of quinones and semiquinone anions.
  • MDPI. (2021).
  • ResearchGate. (2011). (PDF) Recent Advances in 1,4-Benzoquinone Chemistry.
  • Chemistry LibreTexts. (2021). 26.2: Quinones.
  • Wikipedia. (2023). 1,4-Benzoquinone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1,4-benzoquinone. Retrieved from [Link]

  • ResearchGate. (2012). Evaluation of thermal stability of quinones by thermal analysis techniques.
  • NIH. (2019).
  • ResearchGate. (2000). Thermal stability of some commercial synthetic antioxidants.
  • NIH. (2022). Thermochemical Transition in Low Molecular Weight Substances: The Example of the Silybin Flavonoid.
  • ResearchGate. (2021). (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010).

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Stability issues of 5-Chlorotoluquinone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chlorotoluquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation with this reactive intermediate. As a substituted p-benzoquinone, 5-Chlorotoluquinone's reactivity is integral to its utility in synthesis, but it also presents inherent stability issues that must be carefully managed to ensure experimental success and reproducibility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges head-on.

Understanding the Inherent Reactivity of 5-Chlorotoluquinone

5-Chlorotoluquinone belongs to the class of quinones, which are known for their redox activity and susceptibility to nucleophilic attack. The presence of both a chlorine atom and a methyl group on the benzoquinone ring further influences its electronic properties and, consequently, its stability. The electron-withdrawing nature of the chloro group enhances the electrophilicity of the quinone ring, making it more susceptible to nucleophilic addition reactions. Conversely, the electron-donating methyl group can slightly modulate this reactivity. Understanding this electronic interplay is crucial for predicting and mitigating stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered when working with 5-Chlorotoluquinone, providing explanations and actionable solutions.

FAQ 1: My 5-Chlorotoluquinone solution changes color over time. What is happening and how can I prevent it?

Answer: Color change, typically a darkening or shift towards brown or reddish hues, is a common indicator of 5-Chlorotoluquinone degradation. This is often due to a combination of factors including exposure to light, reaction with nucleophiles present in the solvent or as impurities, and potential polymerization.

Causality: Substituted p-benzoquinones are known to be light-sensitive and can undergo photochemical reactions.[1] Additionally, the electrophilic nature of the quinone ring makes it reactive towards nucleophiles, such as water, alcohols, or amines, which may be present in your solvent or reaction mixture.[2] These reactions can lead to the formation of colored byproducts, including hydroquinones and subsequent oxidation products.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for color change in 5-Chlorotoluquinone solutions.

Preventative Measures:

  • Light Protection: Always handle and store 5-Chlorotoluquinone and its solutions in amber-colored vials or flasks wrapped in aluminum foil to protect from light.[4][5] Work in a fume hood with the sash lowered to minimize ambient light exposure.

  • Solvent Purity: Use high-purity, anhydrous, and aprotic solvents whenever possible. Solvents like dichloromethane, chloroform, or acetonitrile are generally preferred over protic solvents like methanol or ethanol, which can act as nucleophiles.[2] Ensure solvents are free from amine or other nucleophilic impurities.

  • Fresh Preparation: Prepare solutions of 5-Chlorotoluquinone immediately before use. Avoid storing solutions for extended periods, even in the dark.

  • Inert Atmosphere: For prolonged storage or sensitive reactions, consider storing the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[6]

FAQ 2: I am seeing unexpected peaks in my HPLC or NMR analysis of a reaction involving 5-Chlorotoluquinone. Could these be degradation products?

Answer: Yes, it is highly probable that unexpected peaks are due to the degradation of 5-Chlorotoluquinone. The specific degradation products will depend on the reaction conditions.

Plausible Degradation Pathways:

Based on the known reactivity of chlorinated quinones, several degradation pathways can be anticipated:

  • Hydrolysis: In the presence of water, 5-Chlorotoluquinone can undergo hydrolysis to form hydroxy-toluquinone derivatives. This is a common degradation pathway for chlorinated aromatic compounds.[7]

  • Nucleophilic Substitution: The chlorine atom on the quinone ring can be susceptible to nucleophilic substitution by various nucleophiles present in the reaction mixture, such as amines, thiols, or alcohols.[8]

  • Reduction: Quinones can be reduced to hydroquinones.[3] This can occur in the presence of reducing agents or through certain biological systems. The resulting hydroquinone can then be re-oxidized, leading to a complex mixture.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of various photoproducts.[9]

Identifying Degradation Products:

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying degradation products. Look for masses corresponding to the addition of water (M+18), substitution of chlorine with a nucleophile, or reduction (M+2). Fragmentation patterns can provide further structural information.[10][11]

  • NMR Spectroscopy: 1H and 13C NMR can help elucidate the structure of degradation products. Changes in the aromatic region and the appearance of new signals can indicate modification of the quinone ring.[12][13]

Troubleshooting Experimental Analysis:

Analytical IssuePotential CauseRecommended Action
Multiple, broad, or tailing peaks in HPLC On-column degradation or presence of multiple degradation products.Use a shorter analysis time, a lower column temperature, and ensure the mobile phase is compatible and free of nucleophiles. A C18 column with a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.[14]
Complex mixture in NMR spectrum Significant degradation has occurred.Prepare a fresh sample and acquire the spectrum immediately. If studying degradation, use qNMR to monitor the disappearance of the starting material and the appearance of new species over time.[12]
Inconsistent results between experiments Variable degradation due to inconsistent handling.Standardize all handling procedures, especially regarding light exposure and solvent quality.[1]
FAQ 3: My reaction yield is consistently low when using 5-Chlorotoluquinone. How can I improve it?

Answer: Low yields in reactions involving 5-Chlorotoluquinone are often a direct consequence of its instability. The quinone may be degrading before it has a chance to react with your desired substrate.

Causality: The high reactivity that makes 5-Chlorotoluquinone a useful synthetic intermediate also makes it prone to side reactions and degradation.[15] If the rate of degradation is comparable to or faster than the rate of your desired reaction, a significant portion of the starting material will be consumed non-productively.

Strategies to Improve Yield:

  • In Situ Generation: If possible, generate the 5-Chlorotoluquinone in situ in the presence of your reaction partner. This minimizes the time the reactive quinone exists in a free state.

  • Temperature Control: Perform reactions at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures will slow down the rate of degradation.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a nucleophilic reagent may lead to unwanted side reactions with the quinone.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that can lead to product degradation.

Experimental Protocol: General Guidelines for Handling 5-Chlorotoluquinone

  • Storage: Store solid 5-Chlorotoluquinone at -20°C in a tightly sealed, opaque container under an inert atmosphere.[6][16]

  • Weighing and Dispensing: Weigh the compound quickly in a fume hood with minimal exposure to light.[17] Use clean, dry spatulas and glassware.

  • Dissolution: Dissolve the compound in a high-purity, dry, aprotic solvent immediately before use.

  • Reaction Setup: Set up reactions in a fume hood, protecting the reaction vessel from light using aluminum foil. If the reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

  • Work-up: Be mindful that pH changes during work-up can affect the stability of your product, especially if it retains the quinone moiety. Neutralize acidic or basic solutions promptly and extract the product into a suitable organic solvent.[18]

Caption: Recommended workflow for handling 5-Chlorotoluquinone in experiments.

Summary of Stability and Degradation Profile

ConditionStability ConcernPotential Degradation ProductsMitigation Strategy
Light HighPhotodimers, hydroxylated species, ring-opened productsWork in the dark, use amber glassware, wrap containers in foil.[4]
Elevated Temperature Moderate to HighIncreased rate of all degradation pathways, potential for polymerizationStore at low temperatures (-20°C), run reactions at the lowest feasible temperature.
Acidic pH ModerateHydrolysis of the quinone, potential for rearrangementBuffer reactions at neutral or slightly acidic pH if possible, minimize exposure to strong acids.
Basic pH HighRapid decomposition, hydrolysis, and reaction with hydroxide ionsAvoid basic conditions; quinones are generally unstable in alkali.[19]
Protic Solvents (e.g., alcohols, water) HighNucleophilic addition of the solvent to the quinone ringUse dry, aprotic solvents (e.g., CH2Cl2, CH3CN, THF).
Presence of Nucleophiles HighAddition or substitution productsUse high-purity reagents, control stoichiometry, consider in situ generation.

This technical guide provides a framework for understanding and managing the stability of 5-Chlorotoluquinone. By implementing these best practices, researchers can minimize degradation, improve experimental outcomes, and ensure the reliability of their results. For further assistance, please consult the references provided or contact your chemical supplier for specific handling instructions.

References

  • Quantitative NMR spectroscopy reveals solvent effects in the photochemical degradation of thymoquinone.
  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog.
  • Common challenges in working with indole-5,6-quinone. Benchchem.
  • Best practices for handling and storing Jacaranone to prevent degrad
  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Reactive intermediates. Organic Chemistry 1: An open textbook - Lumen Learning.
  • Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking W
  • Reactive Intermediates - Carbocations. (2020, May 30). Chemistry LibreTexts.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
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  • Problems Storing Light Sensitive Reagents? We have a Solution. Camlab.
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  • Cometabolic degradation of chlorinated arom
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  • Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. MDPI.
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  • Photocatalytic Degradation of 1,4-Benzoquinone in aqueous ZnO dispersions.
  • Alcohol Oxidation by Metallic Benzoquinone Complexes. Union University.
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  • Aqueous Photochemistry of Methyl-Benzoquinone.
  • Photocatalytic Degradation of 1,4-Benzoquinone in Aqueous ZnO Dispersions.
  • CHLORO-p-BENZOQUINONE. Organic Syntheses Procedure.
  • HPLC‐UV Detection for Analysis of p‐Benzoquinone Dioxime and p‐Nitrosophenol, and Chromatographic Fingerprint Applied in Quality Control of Industrial p‐Benzoquinone Dioxime.
  • Quinone-Induced Protein Handling Changes: Implications for Major Protein Handling Systems in Quinone-Medi
  • Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting. PubMed Central.
  • Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow b
  • Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment.
  • Studies on degradation of chlorinated aromatic hydrocarbon by using immobilized cell crude extract of Pseudomonas aeruginosa. Academic Journals.
  • Identifying and preventing degradation in flavin mononucleotide-based redox flow batteries via NMR and EPR spectroscopy.
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Technical Support Center: Purification of Crude 2-Chloro-5-methyl-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical protocols for the purification of crude 2-chloro-5-methyl-1,4-benzoquinone. The following information is curated from established synthetic procedures and purification principles to help you achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the fundamental questions regarding the state of your crude product. A correct diagnosis of the impurity profile is the first step toward selecting an effective purification strategy.

Q1: What are the likely impurities in my crude 2-chloro-5-methyl-1,4-benzoquinone?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Typically, this compound is synthesized via the oxidation of 2-chloro-5-methylhydroquinone or the chlorination of 2-methyl-1,4-benzoquinone (p-toluquinone). Based on these pathways, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 2-methyl-1,4-benzoquinone or 2-chloro-5-methylhydroquinone are common.[1] The latter is a particular concern if the oxidation step is incomplete.

  • Over-chlorinated Byproducts: The reaction may not be perfectly selective, leading to the formation of dichloro-methyl-benzoquinones.

  • Reduced Form (Hydroquinone): The quinone product can be reduced back to its hydroquinone form (2-chloro-5-methylbenzene-1,4-diol) under certain conditions.[1] Hydroquinone impurities can form dark-colored charge-transfer complexes with the quinone product.[2]

  • Polymeric/Tarry Materials: Benzoquinones can be susceptible to polymerization or decomposition, particularly in the presence of strong acids, bases, or excessive heat, resulting in intractable tars.[3]

  • Inorganic Salts: Reagents from the workup, such as drying agents or salts from neutralization steps, may be present.

Q2: My crude product is a dark brown or black tar-like substance instead of a yellow solid. What happened?

A2: A dark, tarry appearance is a strong indicator of decomposition or polymerization.[3] Benzoquinones are known to be unstable under harsh conditions. This issue often arises from:

  • Excessive Heat: Prolonged heating during synthesis or workup can degrade the product.

  • Extreme pH: Both strong acids and bases can catalyze condensation and decomposition reactions.

  • Presence of Light: Some quinones are light-sensitive and can degrade upon prolonged exposure. It is advisable to store the purified compound in a sealed, dark container, preferably under an inert atmosphere and refrigerated.[2][]

While purification from a highly tarry mixture is challenging, techniques like sublimation or column chromatography are often more effective than recrystallization in these cases.

Q3: How can I quickly assess the purity of my crude product before attempting a large-scale purification?

A3: Thin-Layer Chromatography (TLC) is the most effective and rapid method for preliminary purity assessment.

  • Methodology: Spot a dilute solution of your crude product on a silica gel TLC plate. Develop the plate using a solvent system such as a mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio).

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative polarity can be inferred from the Rf values; more polar compounds (like hydroquinones) will have lower Rf values, while less polar compounds (like starting toluquinone or over-chlorinated products) may have higher Rf values. Quinone spots are often self-indicating (colored), but can be visualized more sensitively by spraying with a 0.5 N ethanolic potassium hydroxide solution.[5]

  • Melting Point: A sharp melting point within the expected range (103-107 °C) is a good indicator of high purity. A broad and depressed melting point signifies the presence of impurities.

Section 2: Troubleshooting Guide & Purification Strategies

This guide is structured in a scenario-based format to help you select the optimal purification protocol.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Impurity Profile cluster_methods Purification Method cluster_end Final Product start Crude Product (2-Chloro-5-methyl-1,4-benzoquinone) tlc TLC & Melting Point Analysis start->tlc dec1 Crystalline solid with few, distinct spots on TLC tlc->dec1 Good Separation dec2 Multiple spots with close Rf values (isomers) tlc->dec2 Poor Separation dec3 Dark, tarry solid with non-volatile impurities tlc->dec3 Baseline Streaking recryst Recrystallization dec1->recryst chrom Flash Column Chromatography dec2->chrom sublim Vacuum Sublimation dec3->sublim pure Pure Product (>98%) recryst->pure chrom->pure sublim->pure

Caption: Purification workflow decision matrix.

Scenario 1: Your crude product is a crystalline solid containing a few distinct impurities (e.g., starting material).
  • Recommended Method: Recrystallization

  • Causality: This is the most straightforward purification method and is highly effective when the desired compound and impurities have significantly different solubilities in a chosen solvent system. By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool, the less soluble target compound will crystallize out, leaving the more soluble impurities behind in the mother liquor. For related chloroquinones, ethanol has proven effective.[6]

Scenario 2: Recrystallization fails to improve purity, and TLC shows multiple spots with very similar Rf values.
  • Recommended Method: Flash Column Chromatography

  • Causality: When dealing with impurities of similar polarity and structure (e.g., isomers or over-chlorinated byproducts), simple recrystallization is often insufficient. Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase.[7] This allows for a much finer separation than can be achieved by recrystallization alone.

Scenario 3: Your product is contaminated with dark, non-volatile polymeric materials or inorganic salts.
  • Recommended Method: Vacuum Sublimation

  • Causality: Sublimation purifies a compound by transitioning it directly from the solid to the gas phase under reduced pressure, leaving non-volatile impurities behind.[3] This method is exceptionally effective for removing polymeric tars and inorganic salts.[3] It is contingent on the thermal stability of 2-chloro-5-methyl-1,4-benzoquinone at the required sublimation temperature. For many quinones, sublimation is a preferred method for achieving high purity.[2][6]

Section 3: Detailed Experimental Protocols

Safety First: 2-Chloro-5-methyl-1,4-benzoquinone and its related compounds are irritants and can be toxic if inhaled, ingested, or in contact with skin.[8][9] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from procedures for similar substituted quinones.[12]

  • Dissolution: In an Erlenmeyer flask, add the crude 2-chloro-5-methyl-1,4-benzoquinone. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not overheat.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the product by melting point and TLC.

Protocol 2: Flash Column Chromatography

This is a general protocol; the eluent system should first be optimized by TLC.[13][14]

  • Eluent Selection: Using TLC, find a solvent system that provides good separation and an Rf value of ~0.25-0.35 for the target compound. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Carefully apply the sample solution to the top of the silica gel.

  • Elution: Add the eluent to the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-chloro-5-methyl-1,4-benzoquinone.

Protocol 3: Vacuum Sublimation

This method is ideal for removing non-volatile impurities from a thermally stable compound.[3][15]

  • Apparatus Setup: Use a standard laboratory sublimation apparatus, which consists of a vessel to hold the crude product and a cold finger condenser.

  • Loading: Place the crude, dry 2-chloro-5-methyl-1,4-benzoquinone into the bottom of the sublimation apparatus.

  • Assembly: Insert the cold finger and ensure a good seal. Connect the apparatus to a high-vacuum line.

  • Sublimation: Begin cooling the cold finger (using circulating water or an ice/acetone slurry). Once a high vacuum is achieved, gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but well below the melting point to avoid melting the solid. Monitor the cold finger for the deposition of yellow crystals.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before slowly re-introducing air. Carefully remove the cold finger and scrape the purified crystals onto a watch glass.

Section 4: Characterization of Purified Product

A pure sample of 2-chloro-5-methyl-1,4-benzoquinone should conform to the following properties.

PropertyValueSource(s)
Appearance Light yellow to amber crystalline solid[]
Melting Point 103 - 107 °C[][8]
Molecular Formula C₇H₅ClO₂[][8]
Molecular Weight 156.57 g/mol []

Section 5: Potential Impurity Analysis

The following diagram illustrates the potential sources of common impurities arising from the synthesis process.

Caption: Common impurity sources in synthesis.

References

  • BenchChem. (n.d.). Purification Techniques for 2,6-Dichloro-1,4-benzoquinone: Application Notes and Protocols.
  • MedChemExpress. (2025, April 8). Chloroquine (Standard) Safety Data Sheet.
  • Cason, J., Harman, D., Goodwin, S., & Allen, C. F. H. (n.d.). CHLORO-p-BENZOQUINONE. Organic Syntheses Procedure.
  • Google Patents. (n.d.). US5180842A - Purification of quinones.
  • Cayman Chemical. (2016, February 8). Chloroquine (phosphate) SAFETY DATA SHEET.
  • AKJournals. (n.d.). Use of p-Benzoquinone as a TLC Derivatization Reagent for 2-(Methylamino)ethanol and for the Analysis of Other.
  • Kosaka, K., Asami, M., & Oya, M. (2022, January 3). Removal of 2,6-dichloro-1,4-benzoquinone Precursors during Advanced Water Purification Process. Ozone: Science & Engineering, 44(2).
  • Taylor & Francis Online. (n.d.). Removal of 2,6-dichloro-1,4-benzoquinone Precursors during Advanced Water Purification Process.
  • YouTube. (2020, August 16). 1,4 benzoquinone sublimation | Purification of Organic Compound |.
  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Desethyl Chloroquine-D5.
  • Google Patents. (n.d.). CN105884592A - Method for purifying 1, 4-dihydroxy anthraquinone by sublimation under high vacuum.
  • Gevers, S., Kwa, M. S. G., Wijnans, E., & van Nieuwkoop, C. (2020). Safety considerations for chloroquine and hydroxychloroquine in the treatment of COVID-19. Clinical Microbiology and Infection, 26(9), 1276-1277.
  • Institute for Safe Medication Practices. (2020, April 13). Chloroquine death highlights importance of medication safety during pandemic.
  • Reddit. (2019, February 12). All the p-benzoquinone in my lab is completely black. Anyone knows why does this happen? Can I recover it?
  • ResearchGate. (2025, August 7). Use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other primary and secondary amines.
  • Labmix24. (n.d.). p-Benzoquinone - TLC-B-126002.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • J-STAGE. (n.d.). Thin-layer Chromatography of Some Substituted Naphthoquinones.
  • ChemicalBook. (n.d.). 2-chloro-5-methyl-1,4-benzoquinone.
  • PubMed. (n.d.). [Identification and semiquantitative determination, using thin-layer chromatography, of 1,4-benzoquinone in waste water from coal-processing industries].
  • BOC Sciences. (n.d.). CAS 19832-87-2 2-Chloro-5-methyl-1,4-benzoquinone.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • Sciencemadness Discussion Board. (2011, September 21). p-benzoquinone HELP!!!.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Guidechem. (n.d.). 2-chloro-5-methyl-1,4-benzoquinone 19832-87-2.
  • Organic Syntheses. (n.d.). Procedure 3.
  • TCI Chemicals. (n.d.). 2-Chloro-5-methyl-1,4-benzoquinone | 19832-87-2.
  • TCI Chemicals. (n.d.). 2-Chloro-5-methyl-1,4-benzoquinone 19832-87-2.
  • Google Patents. (n.d.). US3953528A - Process for sublimation purification of crude hydroquinone with stirred and fluidized bed.
  • King Group. (n.d.). Successful Flash Chromatography.
  • TCI Chemicals. (n.d.). 2-Chloro-5-methyl-1,4-benzoquinone | 19832-87-2.
  • PubChem. (n.d.). 2-Chloro-1,4-benzoquinone.
  • PubChem. (n.d.). 2-Chloro-5-methylbenzene-1,4-diol.
  • BenchChem. (n.d.). Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Hydroxy-1,4-benzoquinone.
  • Guidechem. (n.d.). 2-chloro-5-methyl-1,4-benzoquinone 19832-87-2.
  • ResearchGate. (2025, August 5). Analysis and Occurrence of 2,6-Dichloro-1,4-benzoquinone in Drinking Water by Liquid Chromatography-Tandem Mass Spectrometry.

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Technical Support Center: Synthesis of 5-Chlorotoluquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chlorotoluquinone. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic synthesis and analysis of related chemical transformations. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common issues encountered during this synthesis, thereby improving yield, purity, and reproducibility.

I. Overview of 5-Chlorotoluquinone Synthesis

The synthesis of 5-chlorotoluquinone typically involves the oxidation of a substituted aniline, most commonly 2-chloro-5-methylaniline (6-chloro-m-toluidine). This process, while effective, is often accompanied by the formation of various byproducts that can complicate purification and reduce the overall yield. Understanding the potential side reactions is crucial for optimizing the synthesis and obtaining a high-purity final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 5-Chlorotoluquinone?

The most prevalent precursor for the synthesis of 5-chlorotoluquinone is 2-chloro-5-methylaniline.[1][2] This starting material is commercially available and provides a direct route to the desired product through an oxidation reaction.

Q2: I observe a dark, tarry residue in my reaction flask. What is it and how can I minimize its formation?

The formation of a dark, insoluble tar is a common issue in the oxidation of aromatic amines. This residue is likely composed of polymeric materials formed through radical coupling or other secondary reactions of reactive intermediates. Minimizing its formation can be achieved by:

  • Temperature Control: Maintaining a low and consistent reaction temperature can suppress the rate of side reactions that lead to polymerization.

  • Controlled Reagent Addition: Adding the oxidizing agent slowly and in a controlled manner can prevent a buildup of reactive intermediates that are prone to polymerization.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting material and product by atmospheric oxygen.[3]

Q3: My final product is a different color than expected. What could be the cause?

Discoloration in the final product often indicates the presence of impurities. Potential causes include:

  • Over-oxidation: The desired quinone product can be susceptible to further oxidation, leading to the formation of colored degradation products.

  • Residual Starting Material: Incomplete reaction can leave unreacted 2-chloro-5-methylaniline, which can form colored impurities upon exposure to air and light.

  • Azo-Compounds: As seen in the oxidation of other substituted anilines, the formation of colored azo-compounds through the coupling of aniline radicals is a possible side reaction.[4]

Q4: What analytical techniques are best for assessing the purity of my 5-Chlorotoluquinone?

A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): A quick and effective method for visualizing the number of components in your crude product and for monitoring the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to detect and quantify even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in the identification of unknown byproducts.

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of 5-chlorotoluquinone.

Problem 1: Low Yield

A flowchart for troubleshooting low yield is presented below:

troubleshooting_low_yield start Low Yield Observed check_sm Verify Purity of Starting Materials (TLC, NMR) start->check_sm sm_impure Impure: Purify Starting Materials check_sm->sm_impure Problem Found sm_pure Pure check_sm->sm_pure No Issue review_conditions Review Reaction Conditions analyze_workup Analyze Work-up & Purification review_conditions->analyze_workup Conditions Correct temp_control Temperature Control review_conditions->temp_control Potential Issue reaction_time Reaction Time review_conditions->reaction_time Potential Issue anhydrous Anhydrous Conditions review_conditions->anhydrous Potential Issue extraction_loss Extraction Loss analyze_workup->extraction_loss Potential Issue purification_issues Purification Issues analyze_workup->purification_issues Potential Issue sm_pure->review_conditions

Caption: Troubleshooting flowchart for diagnosing the cause of low yield.

Detailed Troubleshooting Steps:

  • Verify Purity of Starting Materials: Impurities in your 2-chloro-5-methylaniline can lead to side reactions and inhibit the desired transformation.[3] Run a TLC and/or NMR of your starting material to ensure its purity.

  • Review Reaction Conditions:

    • Temperature Control: Ensure your reaction temperature was maintained within the optimal range. Overheating can lead to product decomposition.[5]

    • Reaction Time: Monitor the reaction progress using TLC. An insufficient reaction time will result in incomplete conversion, while an overly long time can lead to the formation of degradation products.

    • Anhydrous Conditions: If your reaction is sensitive to moisture, ensure all glassware was flame-dried and dry solvents were used.

  • Analyze Work-up & Purification Procedure:

    • Extraction Loss: Ensure the polarity of your extraction solvent is appropriate for your product. Performing multiple extractions can improve recovery.

    • Purification Issues: Product can be lost during recrystallization or chromatography. Optimize your purification method to minimize such losses.[6]

Problem 2: Product is Impure After Purification

If your final product shows the presence of impurities after standard purification, consider the following:

Potential Impurity Probable Cause Recommended Action
Unreacted 2-chloro-5-methylaniline Incomplete oxidation.Increase reaction time or the stoichiometry of the oxidizing agent. Purify via column chromatography.
Over-oxidized Products Reaction temperature too high or reaction time too long.Optimize reaction conditions. Consider a milder oxidizing agent.
Polymeric/Tarry Substances High concentration of reactive intermediates.Dilute the reaction mixture, control the rate of reagent addition, and maintain a low temperature.
Isomeric Byproducts Impurities in the starting material or non-selective reaction.Ensure the purity of the starting material. Optimize reaction conditions to favor the desired isomer.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products.

  • Solvent Selection: The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find the most suitable one.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product until it is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities (like the tarry residue) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[7]

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent): Select a solvent system that provides good separation of your product from the impurities on a TLC plate. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often used.

  • Column Packing: Pack a chromatography column with the silica gel slurried in the non-polar solvent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-chlorotoluquinone.

V. Mechanistic Insights: Byproduct Formation

The following diagram illustrates the proposed synthesis pathway for 5-chlorotoluquinone and potential side reactions leading to common byproducts.

byproduct_formation cluster_main Main Reaction Pathway cluster_side Side Reactions start 2-Chloro-5-methylaniline intermediate Aniline Radical Cation start->intermediate Oxidation product 5-Chlorotoluquinone intermediate->product Further Oxidation & Hydrolysis byproduct1 Polymeric Tars intermediate->byproduct1 Radical Coupling byproduct2 Azo-Compounds intermediate->byproduct2 Dimerization byproduct3 Over-oxidized Products product->byproduct3 Excess Oxidant

Caption: Proposed reaction pathways for the synthesis of 5-chlorotoluquinone and the formation of common byproducts.

VI. References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. Journal of the Chemical Society C: Organic. (1969). [Link]

  • PubChem. 2-Chloro-5-methylaniline. National Center for Biotechnology Information. [Link]

  • Google Patents. Separation and purification of hydroquinone from crude mixtures thereof.

  • Recent total syntheses of anthraquinone-based natural products. National Center for Biotechnology Information. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-methyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-methyl-p-benzoquinone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up their synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the scale-up process.

I. Overview of Synthetic Strategies

The synthesis of 2-chloro-5-methyl-p-benzoquinone typically involves a two-step process: the oxidation of a suitable precursor to form a benzoquinone, followed by a chlorination step. The choice of starting material and the specific reaction conditions are critical for achieving high yield and purity, especially at a larger scale.

Two common synthetic routes are:

  • Oxidation of 2-methylhydroquinone followed by chlorination: This is a widely used method where 2-methylhydroquinone is first oxidized to 2-methyl-p-benzoquinone. The resulting intermediate is then chlorinated to yield the final product.

  • Oxidation of p-toluidine: An alternative route involves the oxidation of p-toluidine. This method can also be effective but may present different challenges in terms of by-product formation and purification.

This guide will primarily focus on the challenges associated with the first, more common route.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up of 2-chloro-5-methyl-p-benzoquinone synthesis.

A. Oxidation of 2-Methylhydroquinone

The oxidation of 2-methylhydroquinone to 2-methyl-p-benzoquinone is a critical step that can be prone to issues related to reaction control and product degradation.

dot ```dot

graph "Oxidation_Workflow" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Start: 2-Methylhydroquinone", fillcolor="#FBBC05"]; Oxidizing_Agent [label="Select Oxidizing Agent\n(e.g., MnO₂, H₂O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent_Selection [label="Choose Solvent\n(e.g., Chloroform, Benzene)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction_Control [label="Control Reaction Parameters\n(Temperature, Addition Rate)"]; Workup [label="Work-up and Isolation\n(Filtration, Extraction)"]; Purification [label="Purification\n(Recrystallization, Steam Distillation)"]; Product [label="2-Methyl-p-benzoquinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Oxidizing_Agent; Start -> Solvent_Selection; Oxidizing_Agent -> Reaction_Control; Solvent_Selection -> Reaction_Control; Reaction_Control -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Pathway for the chlorination of 2-methyl-p-benzoquinone.

Question 3: My chlorination reaction is producing a mixture of chlorinated products, including dichlorinated species. How can I improve the selectivity for the desired mono-chlorinated product?

Answer:

Achieving high selectivity is a key challenge in scaling up this reaction. The formation of multiple products is often due to the high reactivity of the benzoquinone ring.

  • Control of Stoichiometry: Use a slight excess or an equimolar amount of the chlorinating agent. A large excess will inevitably lead to over-chlorination.

  • Temperature Management: Chlorination reactions are often exothermic. Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

  • Slow Addition of Chlorinating Agent: Similar to the oxidation step, a slow, controlled addition of the chlorinating agent helps to maintain a low concentration of the reactive species in the reaction mixture at any given time, thus favoring mono-substitution.

  • Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Non-polar solvents are often preferred.

Question 4: I'm having difficulty purifying the final product. What are the best methods for isolating pure 2-chloro-5-methyl-p-benzoquinone on a larger scale?

Answer:

Purification is a critical final step. The choice of method will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective and scalable method for purifying solid products. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

  • Steam Distillation: Benzoquinones are often volatile with steam. [1]This can be a very effective method for separating the product from non-volatile impurities and colored by-products. [2][3]* Sublimation: For smaller scale purifications or to obtain very high purity material, sublimation under reduced pressure can be an excellent option. [2][3]* Chromatography: While highly effective, column chromatography can be less practical for very large-scale purifications due to the large volumes of solvent required. It is more suitable for polishing the product after an initial bulk purification by recrystallization or distillation.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with benzoquinones and chlorinating agents?

A1: Safety is paramount. Both benzoquinones and chlorinating agents are hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [4][5][6]In some cases, a face shield and respiratory protection may be necessary. [4][6]* Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or vapors. [6][7]* Handling: Avoid all personal contact with these chemicals. [7]Do not eat, drink, or smoke in the laboratory. [7]* Incompatible Materials: Be aware of incompatible materials. Benzoquinones are incompatible with strong oxidizing agents. [4]* Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. [4][5] Q2: Can I use a different starting material for the synthesis?

A2: Yes, other starting materials can be used. For instance, the synthesis can be initiated from p-toluidine through oxidation. [2]However, this route may involve different intermediates and by-products, requiring optimization of the reaction and purification conditions.

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress. By spotting the reaction mixture alongside the starting material and (if available) the product standard, you can visually track the consumption of the reactant and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating or exposure to reagents that could lead to side reactions.

Q4: My final product is a different color than expected. What does this indicate?

A4: The expected color of 2-chloro-5-methyl-p-benzoquinone is typically a yellow to light yellow crystalline solid. [][9]A significant deviation from this, such as a dark brown or black color, usually indicates the presence of impurities, often polymeric by-products from side reactions. In such cases, further purification as described in the troubleshooting section is necessary.

IV. Experimental Protocols

Protocol 1: Oxidation of 2-Methylhydroquinone to 2-Methyl-p-benzoquinone

Materials:

  • 2-Methylhydroquinone

  • Manganese dioxide (activated)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-methylhydroquinone in chloroform.

  • Add activated manganese dioxide to the solution in portions, while maintaining vigorous stirring.

  • Monitor the reaction by TLC until all the 2-methylhydroquinone has been consumed.

  • Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the filter cake with additional chloroform.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-methyl-p-benzoquinone.

  • Purify the crude product by recrystallization or steam distillation.

Protocol 2: Chlorination of 2-Methyl-p-benzoquinone

Materials:

  • 2-Methyl-p-benzoquinone

  • Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent

  • An appropriate solvent (e.g., a non-polar organic solvent)

Procedure:

  • Dissolve 2-methyl-p-benzoquinone in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add the chlorinating agent dropwise to the cooled solution while stirring.

  • Maintain the temperature of the reaction mixture throughout the addition.

  • After the addition is complete, allow the reaction to proceed until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by adding a suitable quenching agent (e.g., water or a dilute solution of sodium bicarbonate).

  • Separate the organic layer, wash it with water and brine, and then dry it over a suitable drying agent.

  • Remove the solvent under reduced pressure to yield the crude 2-chloro-5-methyl-p-benzoquinone.

  • Purify the crude product by recrystallization or steam distillation.

V. Quantitative Data Summary

ParameterOxidation StepChlorination Step
Typical Yield 80-95%70-85%
Key Reaction Temp. 0-60°C (oxidant dependent)0-25°C
Common Solvents Chloroform, Benzene, Acetic AcidDichloromethane, Carbon Tetrachloride
Purification Methods Recrystallization, Steam DistillationRecrystallization, Steam Distillation

VI. References

  • 1,4-Benzoquinone - Santa Cruz Biotechnology. (n.d.). Retrieved January 12, 2026, from

  • Common Name: p-BENZOQUINONE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 12, 2026, from

  • Synthesis of para-Benzoquinone. (n.d.). Rhodium.ws. Retrieved January 12, 2026, from

  • In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study. (2025). Ecotoxicology and Environmental Safety, 287, 117914.

  • benzoquinone - Report. (n.d.). CAMEO Chemicals | NOAA. Retrieved January 12, 2026, from

  • 2-Chloro-5-methyl-1,4-benzoquinone | 19832-87-2. (n.d.). Biosynth. Retrieved January 12, 2026, from

  • Safe Handling and Disposal of 2,6-Dichloro-1,4-benzoquinone: A Procedural Guide. (n.d.). Benchchem. Retrieved January 12, 2026, from

  • CHLORO-p-BENZOQUINONE. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from

  • Hydroquinone. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis of some NH- and NH,S- substituted 1,4-quinones. (2014). Molecules, 19(9), 14856-14876.

  • Synthesis of Novel Imido-substituted 1,4-Naphthoquinones and Benzoquinone derivatives. (2016). Synthesis, 48(19), 3323-3330.

  • Different strategies for the synthesis of ortho-benzoquinones. (2019). Molecules, 24(12), 2296.

  • NIOSH Pocket Guide to Chemical Hazards - Quinone. (n.d.). CDC. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-methyl benzoquinone. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Method for producing 2, 3, 5-trimethylhydroquinone. (2006). Google Patents.

  • Preparation of p-benzoquinone (benzoquinone; quinone). (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor. (n.d.). Patsnap Eureka. Retrieved January 12, 2026, from

  • p-Benzoquinone, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. (2015). International Journal of Molecular Sciences, 16(12), 29346-29361.

  • Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers. (n.d.). Jack Westin. Retrieved January 12, 2026, from [Link]

  • 2-PHENOXYMETHYL-1,4-BENZOQUINONE. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

  • Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.

  • Low-Energy Electron Interactions with Methyl-p-benzoquinone: A Study of Negative Ion Formation. (2024). ACS Omega.

  • Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4. (2019). IOP Conference Series: Materials Science and Engineering, 509, 012064.

  • Process for making 2-chloro-5-methylpyridine. (2017). Google Patents.

  • Reactions of p-Benzoquinone with S-Nucleophiles. (2007). Arkivoc, 2007(4), 113-126.

  • Preparation method of 2-methylamino-5-chlorobenzophenone. (2015). Google Patents.

  • Hydroxyquinones: Synthesis and Reactivity. (2000). Molecules, 5(1), 1290-1338.

  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (2001). Chemical Engineering and Processing: Process Intensification, 40(6), 535-539.

  • Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine. (2014). Google Patents.

  • 2-Chloro-5-methyl-14-benzoquinone. (n.d.). SpecAU. Retrieved January 12, 2026, from [Link]

  • Preparation method of 2-chloro-5-methyl pyridine. (2016). Google Patents.

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Technical Support Center: Catalyst Selection for Reactions with 2-Chloro-5-methyl-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-5-methyl-1,4-benzoquinone. This versatile reagent is a valuable building block in organic synthesis, but its reactivity profile can present unique challenges. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for the most common reactions of this quinone, empowering you to overcome experimental hurdles and achieve your synthetic goals.

Section 1: Navigating Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution of the chloride on 2-chloro-5-methyl-1,4-benzoquinone is a foundational transformation. However, achieving high yield and regioselectivity requires careful consideration of the nucleophile, catalyst, and reaction conditions.

Frequently Asked Questions (FAQs) for SNAr

Q1: My SNAr reaction with an amine is sluggish and gives a low yield. How can I improve it?

A1: Low reactivity in the amination of 2-chloro-5-methyl-1,4-benzoquinone often stems from the moderate electrophilicity of the quinone and the basicity of the amine. While strong bases can catalyze the reaction, they can also lead to side products.

  • Causality: The reaction proceeds through a Meisenheimer-like intermediate, and its formation is often the rate-determining step. A base can deprotonate the amine, increasing its nucleophilicity, or activate the quinone ring. However, strong bases can also promote side reactions such as Michael addition to the quinone double bonds or decomposition of the starting material.

  • Troubleshooting Protocol:

    • Base Selection: Instead of strong, non-nucleophilic bases like DBU or NaH, which can lead to complex side reactions, consider using a weaker inorganic base such as K₂CO₃ or Cs₂CO₃. These bases are often sufficient to facilitate the reaction without promoting significant degradation.

    • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can stabilize the charged Meisenheimer intermediate, accelerating the reaction.

    • Temperature Optimization: A moderate increase in temperature (e.g., from room temperature to 60-80 °C) can significantly enhance the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures.

    • Catalysis: While not always necessary, the addition of a catalytic amount of a Lewis acid, such as Cu(I) or Cu(II) salts, can sometimes facilitate the substitution by coordinating to the carbonyl oxygen and further activating the ring towards nucleophilic attack.

Q2: I am observing multiple products in my reaction with a primary amine. What are these side products and how can I improve selectivity?

A2: The formation of multiple products is a common issue and can arise from a lack of regioselectivity or from subsequent reactions of the desired product. With 2,5-dichloro-1,4-benzoquinone and pyrrolidine, an unexpected major product, 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone, has been observed, suggesting complex reaction pathways.[1]

  • Potential Side Products:

    • Disubstitution: The initial product, 2-amino-5-methyl-1,4-benzoquinone, can sometimes undergo a second substitution, especially if the reaction conditions are harsh or if there's an excess of the amine.

    • Michael Addition: The amine can add to the C5 or C6 position of the quinone ring in a Michael-type addition, leading to hydroquinone derivatives after workup.

    • Reaction at the Carbonyl: While less common for SNAr, under certain conditions, nucleophiles can attack the carbonyl carbons.

  • Improving Selectivity:

    • Stoichiometry: Use a controlled amount of the amine nucleophile (typically 1.0-1.2 equivalents).

    • Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled SNAr product over thermodynamically favored side products.

    • Order of Addition: Adding the quinone solution slowly to a solution of the amine and base can help maintain a low concentration of the quinone, disfavoring disubstitution.

Section 2: Mastering the Diels-Alder Reaction

The [4+2] cycloaddition of dienes to 2-chloro-5-methyl-1,4-benzoquinone is a powerful method for constructing complex polycyclic systems. Catalyst selection is paramount for controlling the rate and, crucially, the regioselectivity of this transformation.

Troubleshooting Guide for Diels-Alder Reactions

Q1: My Lewis acid-catalyzed Diels-Alder reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?

A1: The regioselectivity of the Diels-Alder reaction with unsymmetrical quinones is governed by a delicate interplay of electronic and steric factors. Lewis acids influence this selectivity by coordinating to the carbonyl oxygens, thereby altering the electronic properties of the dienophile. A DFT study on the similar 2-methoxy-5-methyl-1,4-benzoquinone revealed that different Lewis acids can favor different coordination modes, leading to a reversal of regioselectivity.[2]

  • Catalyst Selection and Regioselectivity:

    • BF₃·OEt₂: This Lewis acid tends to favor coordination to the less sterically hindered carbonyl group, which can lead to the formation of one regioisomer.

    • SnCl₄: In contrast, SnCl₄ may exhibit a different coordination preference, potentially leading to the opposite regioisomer.

    • AlCl₃: A strong Lewis acid that can significantly accelerate the reaction, but may also lead to lower selectivity or polymerization.[3]

  • Experimental Protocol for Catalyst Screening:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-methyl-1,4-benzoquinone (1.0 eq) and the chosen anhydrous solvent (e.g., CH₂Cl₂, toluene).

    • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

    • Add the Lewis acid catalyst (0.1 - 1.1 eq) dropwise and stir for 15-30 minutes.

    • Slowly add the diene (1.0 - 1.5 eq).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated NaHCO₃ solution, water).

    • Perform a standard aqueous workup, dry the organic layer, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.

Lewis Acid Catalyst Typical Temperature Expected Outcome Potential Issues
BF₃·OEt₂-78 °C to 0 °CModerate to good regioselectivity.Can be moisture sensitive.
SnCl₄-78 °C to 0 °CMay provide opposite regioselectivity to BF₃·OEt₂.Can be harsh; potential for side reactions.
AlCl₃-78 °C to RTHigh reaction rates.Lower selectivity, risk of polymerization.
Et₂AlCl-78 °COften used for asymmetric variants.Pyrophoric, requires careful handling.

Q2: My Diels-Alder reaction mixture is turning dark and forming an insoluble precipitate, resulting in a low yield of the desired adduct. What is happening?

A2: The formation of a dark, insoluble material is often indicative of quinone polymerization. This is a common side reaction, especially under harsh conditions such as high temperatures or in the presence of strong Lewis or Brønsted acids.

  • Mechanism of Polymerization: Quinones, particularly when activated by a Lewis acid, can undergo self-condensation or polymerization through various pathways.

  • Troubleshooting Polymerization:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reduce Catalyst Loading: Use the minimum effective amount of Lewis acid. A catalytic amount (e.g., 10-20 mol%) is often sufficient.

    • Choice of Lewis Acid: Milder Lewis acids, such as ZnCl₂ or MgBr₂·OEt₂, may be less prone to inducing polymerization.

    • Slow Addition: Add the Lewis acid slowly to the reaction mixture to avoid localized high concentrations.

Diels_Alder_Troubleshooting cluster_invisible start Low Yield or Mixture of Products in Diels-Alder Reaction q1 Is the issue poor regioselectivity? start->q1 q2 Is polymerization or decomposition observed? start->q2 q1->q2 a1 Screen Lewis Acids (BF3·OEt2, SnCl4, AlCl3) q1->a1 Yes b1 Lower Reaction Temperature q2->b1 Yes a2 Optimize Temperature (start at -78 °C) a1->a2 a3 Vary Solvent Polarity (e.g., Toluene vs. CH2Cl2) a2->a3 b2 Reduce Lewis Acid Loading (try catalytic amounts) b1->b2 b3 Use a Milder Lewis Acid (e.g., ZnCl2) b2->b3 Suzuki_Catalyst_Selection substrate 2-Chloro-5-methyl- 1,4-benzoquinone catalyst_system Catalyst System substrate->catalyst_system coupling_partner Arylboronic Acid or Ester coupling_partner->catalyst_system product Coupled Product catalyst_system->product pd_precatalyst Palladium Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2, Buchwald Precatalysts) pd_precatalyst->catalyst_system ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, IPr) ligand->catalyst_system base Base (e.g., K3PO4, Cs2CO3) base->catalyst_system solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) solvent->catalyst_system

Sources

Technical Support Center: 5-Chlorotoluquinone Reaction Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for handling reactions involving 5-Chlorotoluquinone. As a substituted benzoquinone, this reagent is a valuable building block but possesses specific reactivity that demands careful handling during the reaction work-up and purification stages. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Work-up Principles for Quinone Chemistry

Q1: What is a "reaction work-up," and why is it particularly critical for reactions involving 5-Chlorotoluquinone?

A reaction work-up encompasses the series of steps performed after a chemical reaction is deemed complete to isolate and partially purify the product from the reaction mixture.[1] This process typically involves quenching the reaction, separating the product from unreacted starting materials, catalysts, solvents, and byproducts.[1][2]

For quinone chemistry, the work-up is especially critical. Quinones like 5-Chlorotoluquinone are electrophilic Michael acceptors and can be sensitive to pH, temperature, and even light.[3] Improper work-up procedures can lead to product decomposition, polymerization, or the formation of unwanted side products, significantly reducing your yield and purity. The goal is a swift and gentle process to transition from the crude reaction mixture to a stable, isolated product ready for final purification.

Q2: My reaction is complete. What is the very first step I should take to quench it?

Quenching is the process of rapidly and irreversibly stopping the reaction. The choice of quenching agent depends on the specific reagents used.

  • For reactions involving strong acids (e.g., H₂SO₄, Lewis acids): The primary concern is to neutralize the acid without subjecting the product to harsh basic conditions. A slow, controlled addition of the reaction mixture to a chilled, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) is the standard and recommended procedure. Vigorous stirring is essential to ensure efficient neutralization. Always monitor for gas evolution (CO₂) and add slowly to prevent foaming and overflow.[1]

  • For reactions involving organometallic reagents or hydrides: These are typically quenched by the slow addition of a proton source. Chilled saturated aqueous ammonium chloride (NH₄Cl) is often preferred over water as it is less basic and minimizes the risk of side reactions like enolate formation.

  • For oxidations or reductions: A reducing agent (e.g., sodium thiosulfate, sodium sulfite) or an oxidizing agent (e.g., careful addition of hydrogen peroxide) might be needed.

Key Insight: Never add water or aqueous solutions directly to a large volume of unreacted, vigorous reagents (like POCl₃ or SOCl₂). This can cause a violent, exothermic reaction.[4] The correct procedure is to remove the excess reagent under reduced pressure first, or to add the reaction mixture to the quenching solution.

Section 2: Troubleshooting Guide for 5-Chlorotoluquinone Work-ups

This section addresses specific problems that frequently arise during the isolation of quinone derivatives.

Q3: I'm performing an aqueous extraction and have formed a persistent emulsion. How can I resolve this?

Emulsions are colloidal suspensions of one liquid in another and are a common frustration during the work-up of crude reaction mixtures, which often contain particulate matter or amphiphilic byproducts that stabilize them.[5][6]

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[6]

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps to break the emulsion.[6]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the problem.[6]

  • Filter: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can break up the suspended particles that are stabilizing the emulsion.[6]

Workflow: Decision Tree for Emulsion Breaking

G start Persistent Emulsion Formed patience Wait 10-30 minutes start->patience brine Add Saturated NaCl (Brine) patience->brine Not resolved resolved Layers Separated patience->resolved Resolved swirl Gently Swirl / Stir brine->swirl Not resolved brine->resolved Resolved filter Filter through Celite® swirl->filter Not resolved swirl->resolved Resolved filter->resolved Resolved

Caption: A decision-making workflow for resolving emulsions during extraction.

Q4: My product seems to be degrading during the work-up, indicated by a color change to a dark tar. What is the cause and how can I prevent it?

Quinones are susceptible to decomposition, especially under basic conditions or in the presence of nucleophiles. The formation of dark, tarry substances often indicates polymerization or degradation.[7]

Causality & Prevention:

Potential Cause Explanation Preventative Measure
High pH Quinones can undergo self-condensation or react with hydroxide ions at high pH. The resulting hydroquinone is easily oxidized, leading to complex colored mixtures.[8]Use mild bases like NaHCO₃ or KHCO₃ for neutralization instead of strong bases (NaOH, KOH). Test the pH of the aqueous layer after washing to ensure it is neutral or slightly acidic (pH ~6-7).[1]
Excess Heat Many organic compounds, including quinones, are unstable at high temperatures. Boiling water can rapidly decompose some quinones.[5]Perform all work-up steps at room temperature or in an ice bath. When removing solvent on a rotary evaporator, use a low water bath temperature (<40 °C).
Presence of Nucleophiles Unreacted starting materials (e.g., amines, thiols) can act as nucleophiles in a Michael addition with the quinone product, leading to colored adducts.Ensure the reaction goes to completion or that the quenching step effectively neutralizes any remaining nucleophilic reagents.

Section 3: Purification Strategies

Q5: After extraction and drying, my crude product is still impure. What is the recommended next step for purification?

For most quinone derivatives, column chromatography is the most effective method for purification.[8][9] The conjugated system in quinones makes them highly colored, which is a significant advantage as it allows for visual tracking of the product band on the column.[9]

Step-by-Step Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a column with silica gel using the chosen eluent (wet packing is often preferred to avoid air bubbles).

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent (like dichloromethane).

    • Alternatively, for less soluble products, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Run the column, collecting fractions. The colored band corresponding to your product should be visually distinct.[9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Standard Purification Workflow

G crude Crude Product (Post-Extraction) tlc 1. TLC Solvent Screen crude->tlc column 2. Silica Gel Column Chromatography tlc->column fractions 3. Collect & Analyze Fractions column->fractions evap 4. Combine Pure Fractions & Evaporate Solvent fractions->evap final Pure Product evap->final

Caption: A typical workflow for the purification of a quinone derivative.

Section 4: Safety and Waste Disposal

Q6: What are the critical safety precautions for handling 5-Chlorotoluquinone?

Substituted quinones should be handled with care, as they are often classified as toxic and irritants.[10][11] Always consult the Safety Data Sheet (SDS) for the specific reagent before use.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle solid 5-Chlorotoluquinone and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Skin Contact: Avoid all contact with skin. Quinones can act as skin irritants or sensitizers.[10][12] If contact occurs, wash the affected area immediately with plenty of soap and water.[10]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines. Quinone waste is often considered hazardous and must not be poured down the drain, as it can be very toxic to aquatic life.[10]

References

  • Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatiz
  • Purification of quinone - US1883284A.
  • Quinone Synthesis and a Visual Introduction to Column Chromatography: An Undergraduate Experiment.
  • Quinone derivatives, their production and use - EP0234729B1.
  • How To Run A Reaction: The Workup.University of Rochester, Department of Chemistry,
  • Quinone - Wikipedia.Wikipedia,
  • SAFETY DATA SHEET (for a rel
  • Reaction Work-Up I | MIT Digital Lab Techniques Manual.YouTube,
  • Safety Data Sheet: 1,4-Benzoquinone.Cayman Chemical,
  • SAFETY DATA SHEET: 2-Chloro-1,4-benzoquinone.Fisher Scientific,
  • 4.7: Reaction Work-Ups.Chemistry LibreTexts,
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline - CN108610288B.
  • CHLORO-p-BENZOQUINONE - Organic Syntheses Procedure.Organic Syntheses,
  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the cytotoxic properties of 2-chloro-5-methyl-1,4-benzoquinone and other notable quinones. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to offer a comprehensive understanding of quinone-induced cytotoxicity, grounded in established scientific principles.

Introduction: The Double-Edged Sword of Quinones

Quinones are a class of cyclic organic compounds ubiquitous in nature and integral to biological systems, most notably as electron carriers in respiration and photosynthesis. Their chemical scaffold, characterized by a fully conjugated cyclic dione structure, is also a key pharmacophore in many therapeutic agents, including anticancer drugs like doxorubicin and mitomycin C.[1] However, the very chemical properties that make them biologically useful—their ability to accept electrons and act as electrophiles—are also the source of their cytotoxicity.[2]

The toxicity of quinones is primarily driven by two interconnected mechanisms:

  • Redox Cycling and Oxidative Stress: Quinones can be reduced by cellular reductases to form unstable semiquinone radicals. These radicals readily transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical (O₂⁻). This futile cycle generates large amounts of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular macromolecules (DNA, proteins, lipids), and initiation of apoptosis.[2][3]

  • Alkylation of Cellular Nucleophiles: As potent Michael acceptors, quinones can form covalent bonds with nucleophilic groups, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins and the master antioxidant glutathione (GSH).[1] Depletion of GSH compromises the cell's antioxidant defenses, while the alkylation of critical proteins can disrupt their function, leading to enzyme inactivation, ER stress, and cell death.[3][4]

This guide will focus on the comparative cytotoxicity of 2-chloro-5-methyl-1,4-benzoquinone , a halogenated toluquinone derivative. While direct and extensive cytotoxic data for this specific compound is limited in publicly available literature, we can infer its potential activity by examining its structure and comparing it with well-characterized analogues. We will analyze its cytotoxicity in the context of its parent structure, 1,4-benzoquinone, the naturally-occurring therapeutic agent Thymoquinone, and the highly halogenated industrial chemical Tetrachloro-1,4-benzoquinone (Chloranil).

Comparative Cytotoxicity: A Structure-Activity Perspective

The cytotoxic potency of a quinone is intimately linked to its chemical structure. Substituents on the benzoquinone ring modulate its electronic properties, such as redox potential and electrophilicity, which in turn dictates its reactivity and biological effects. A study on 14 different p-benzoquinone congeners found that the most cytotoxic quinones generally possessed the highest electron affinity and the smallest molecular volume.[5]

2-chloro-5-methyl-1,4-benzoquinone possesses both an electron-donating group (methyl, -CH₃) and a potent electron-withdrawing group (chloro, -Cl). This substitution pattern suggests a nuanced cytotoxic profile:

  • The chloro group is expected to increase the compound's redox potential, making it a better electron acceptor. This would enhance its ability to participate in redox cycling and generate ROS. Its electron-withdrawing nature also increases the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack by thiols.

  • The methyl group , being electron-donating, might slightly counteract the effects of the chlorine atom.

To contextualize these predicted properties, we compare it with three key analogues.

CompoundStructureKey Structural Features & Predicted Cytotoxic Impact
1,4-Benzoquinone The parent compound. Provides a baseline for cytotoxicity. Its unsubstituted nature makes it a potent electrophile and redox cycler.
2-chloro-5-methyl-1,4-benzoquinone Contains an electron-withdrawing chloro group and an electron-donating methyl group. Expected to be a potent ROS inducer and alkylating agent, likely more cytotoxic than 1,4-benzoquinone.
Thymoquinone Contains two electron-donating alkyl groups (methyl and isopropyl). Generally shows potent, selective cytotoxicity against cancer cells, often with lower toxicity to normal cells.[6]
Tetrachloro-1,4-benzoquinone (Chloranil) Fully substituted with four potent electron-withdrawing chloro groups. Exhibits very high electron affinity and is among the most cytotoxic benzoquinones.[5][7]
Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation. The table below summarizes reported IC₅₀ values for our selected quinones against various human cancer cell lines.

Note: Direct experimental IC₅₀ values for 2-chloro-5-methyl-1,4-benzoquinone were not available in the reviewed literature. Its placement is based on structure-activity relationship principles.

CompoundCell Line (Cancer Type)IC₅₀ (µM)Exposure TimeReference
1,4-Benzoquinone B16-F10 (Melanoma)~1548h[8]
Caco-2 (Colorectal)~2548h[8]
Thymoquinone HT-29 (Colorectal)8 µg/mL (~48.7)72h[9]
HCT-116 (Colorectal)4.97Not Specified[6]
K562 (Leukemia)Varies (Dose/Time Dependent)24-72h[]
MCF-7 (Breast)7.87Not Specified
A549 (Lung)40Not Specified
H1650 (Lung)26.5948h
Tetrachloro-1,4-benzoquinone (Chloranil) MCF-7 (Breast)Cytotoxic >0.324h
Sk-Br-3 (Breast)Cytotoxic >0.324h
PC12 (Pheochromocytoma)Induces ferroptosis at 2012-24h

Key Mechanistic Pathways of Quinone Cytotoxicity

The cytotoxic effects of quinones are orchestrated through complex signaling pathways, primarily initiated by oxidative stress and covalent modification of proteins. These initial events converge on the mitochondria, leading to the activation of programmed cell death, or apoptosis.

Mechanism 1: ROS-Induced Apoptosis

The continuous generation of superoxide radicals via redox cycling overwhelms cellular antioxidant systems (e.g., superoxide dismutase, catalase). The resulting accumulation of ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), inflicts widespread cellular damage.[1] This oxidative stress can damage mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, subsequently activating the executioner caspase-3 and dismantling the cell.[3]

ROS_Pathway cluster_redox Redox Cycling cluster_ros ROS Generation cluster_damage Cellular Damage & Apoptosis Quinone Quinone (Q) Semiquinone Semiquinone (Q•-) Quinone->Semiquinone Cellular Reductases (e.g., NADPH-P450 reductase) O2_radical Superoxide (O₂•-) Semiquinone->Quinone O₂ H2O2 Hydrogen Peroxide (H₂O₂) O2_radical->H2O2 SOD Mito Mitochondrial Damage O2_radical->Mito Oxidative Stress OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Rxn H2O2->Mito Oxidative Stress OH_radical->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Quinone-induced ROS generation and intrinsic apoptosis pathway.

Mechanism 2: Covalent Modification and Cellular Dysfunction

The electrophilic nature of the quinone ring makes it a target for cellular nucleophiles. The reaction with glutathione (GSH) is particularly significant. While GSH conjugation is typically a detoxification pathway, extensive reaction can deplete the cellular GSH pool, leaving the cell vulnerable to oxidative damage.[2] Furthermore, direct alkylation of protein sulfhydryl groups can lead to the misfolding and inactivation of critical enzymes and structural proteins, triggering pathways like the unfolded protein response (UPR) and ER stress-induced apoptosis.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize adherent cells, neutralize, centrifuge, and resuspend in fresh complete medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the quinone compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in serum-free or low-serum medium to achieve a range of final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective quinone concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance_treated / Absorbance_control) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Experimental Workflow Diagram

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Quinone (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC₅₀ read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The cytotoxic potential of quinones is a direct consequence of their inherent chemical reactivity, primarily driven by their capacity for redox cycling and electrophilic addition. The comparative analysis suggests that 2-chloro-5-methyl-1,4-benzoquinone is likely a potent cytotoxic agent. The presence of an electron-withdrawing chlorine atom is expected to enhance its reactivity compared to the parent 1,4-benzoquinone and the alkyl-substituted Thymoquinone, while likely being less aggressive than the per-halogenated Chloranil.

This guide underscores a critical knowledge gap: the need for direct experimental evaluation of 2-chloro-5-methyl-1,4-benzoquinone. Future research should focus on:

  • Determining the IC₅₀ values of this compound against a panel of cancer cell lines to quantitatively assess its potency.

  • Investigating its selectivity by comparing its cytotoxicity in cancerous versus non-cancerous cell lines.

  • Elucidating its primary mechanism of action by measuring ROS production, GSH depletion, and the activation of apoptotic markers.

Such studies will be invaluable for fully characterizing the toxicological and potential therapeutic profile of this and other halogenated benzoquinones.

References

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  • ResearchGate. (n.d.). IC50 values of thymoquinone (TQ) against (a) HCT116 and (b) MCF7 and of... [Image]. ResearchGate. [Link]

  • Anticancer Research. (2015). Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research, 35(1), 203-212. [Link]

  • UPM Institutional Repository. (2015). Thymoquinone rich fraction from Nigella sativa and thymoquinone are cytotoxic towards colon and leukemic carcinoma cell lines. Universiti Putra Malaysia Institutional Repository. [Link]

  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions, 80(1), 1–41. [Link]

  • ResearchGate. (n.d.). Mechanisms of quinone toxicity. [Image]. ResearchGate. [Link]

  • Al-Trad, B., Al-Batayneh, K., Al-zoubi, M., & Al-Salahat, E. (2024). Effects of Thymoquinone on Cell Proliferation, Oxidative Damage, and Toll-like Signaling Pathway Genes in H1650 Lung Adenocarcinoma Cell Line. Medicina, 60(1), 136. [Link]

  • ResearchGate. (n.d.). IC50 values of thymoquinone in selected colorectal cancer lines. [Image]. ResearchGate. [Link]

  • Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). Role of quinones in toxicology. Chemical Research in Toxicology, 13(3), 135–160. [Link]

  • van der Veen, J. N., van den Berg, M., & van Duursen, M. B. M. (2015). Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research, 35(1), 203-212. [Link]

  • Semantic Scholar. (n.d.). Quantitative structure activity relationship for the acute cytotoxicity of 13 (bis)aziridinyl-benzoquinones: relation to cellular ATP depletion. [Link]

  • Al-Sheddi, E. S., Al-Oqail, M. M., Al-Massarani, S. M., Ali, H. M., & Farshori, N. N. (2021). Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study. PLOS ONE, 16(6), e0251758. [Link]

  • Chan, T. S., & O'Brien, P. J. (2013). Evaluating the Effects of Tetrachloro-1,4-benzoquinone, an Active Metabolite of Pentachlorophenol, on the Growth of Human Breast Cancer Cells. Journal of Toxicology, 2013, 853656. [Link]

  • Al-Malki, A. L., & El-Sharkawy, R. T. (2020). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 25(21), 5059. [Link]

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  • Fu, J., Zhang, L., He, Y., Tang, M., Li, Y., Lv, X., ... & Song, Y. (2017). The acute exposure of tetrachloro-p-benzoquinone (a.k.a. chloranil) triggers inflammation and neurological dysfunction via Toll-like receptor 4 signaling: The protective role of melatonin preconditioning. Toxicology, 381, 39-50. [Link]

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A Senior Application Scientist's Guide to Quinone Reactivity: A Comparative Analysis of 5-Chlorotoluquinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Benzoquinones in Synthesis

Benzoquinones are a class of cyclic organic compounds that are foundational building blocks in both biological systems and synthetic chemistry. Their unique electronic structure, characterized by a conjugated six-membered ring with two carbonyl groups, makes them versatile participants in a wide array of chemical transformations.[1] As redox-active molecules, they are integral to electron transport chains in biological energy transformation.[2] In the laboratory, their utility is vast; they serve as potent oxidants, dienophiles in Diels-Alder reactions, and electrophiles in Michael additions, enabling the construction of complex molecular architectures.[3][4][5][6]

The reactivity of a benzoquinone is not static; it is exquisitely tuned by the nature of the substituents on its ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) dramatically alter the molecule's electrophilicity and redox potential. This guide provides a comparative analysis of 5-Chlorotoluquinone, a uniquely substituted quinone featuring both an EWG (Chlorine) and an EDG (Methyl), against other benchmark benzoquinones. We will explore how these substitutions govern reactivity, providing researchers with the predictive power to select the optimal quinone for their specific synthetic challenge. This analysis is grounded in experimental data and established mechanistic principles to provide actionable insights for professionals in chemical research and drug development.

The Electronic Tug-of-War: Substituent Effects on Reactivity

The reactivity of the benzoquinone core is primarily dictated by the electron density of its α,β-unsaturated ketone system. Substituents modulate this electron density through inductive and resonance effects, influencing the quinone's behavior as both an oxidant and an electrophile.

  • Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl), cyano (-CN), and nitro (-NO₂) pull electron density away from the ring. This inductive effect makes the quinone ring more electron-deficient, thereby increasing its electrophilicity and raising its redox potential. Consequently, EWG-substituted quinones are stronger oxidants and more reactive towards nucleophiles.[7] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an archetypal example of a highly activated, potent oxidant due to the presence of four powerful EWGs.[8][9][10]

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) push electron density into the ring. This effect increases the electron density of the system, making it less electrophilic and lowering its redox potential. EDG-substituted quinones are therefore weaker oxidants and less reactive in conjugate additions compared to their unsubstituted counterparts.[7]

5-Chlorotoluquinone (2-chloro-5-methyl-1,4-benzoquinone) presents a fascinating case study. It possesses a deactivating, electron-donating methyl group and an activating, electron-withdrawing chlorine atom. Its reactivity is a product of the interplay between these opposing electronic influences, positioning it uniquely among other common benzoquinones.

Quantitative Comparison of Benzoquinone Reactivity

To objectively compare 5-Chlorotoluquinone, we have selected three representative benzoquinones: the parent 1,4-Benzoquinone (BQ) as a baseline, Duroquinone (tetramethyl-1,4-benzoquinone) as an EDG-deactivated example, and the highly reactive 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an EWG-activated benchmark.

Table 1: Comparative Redox Potentials

The standard redox potential (E°) is a direct measure of a quinone's oxidizing strength. A higher positive potential indicates a greater tendency to be reduced, and thus a stronger oxidizing agent.

Quinone DerivativeStructureStandard Redox Potential (E° vs. SHE)Key Observations
DDQ 2,3-dichloro-5,6-dicyano-1,4-benzoquinone~ +1.0 VThe powerful electron-withdrawing effects of the chloro and cyano groups result in a very high redox potential, making DDQ an exceptionally strong oxidant.[9][11]
1,4-Benzoquinone (BQ) Cyclohexa-2,5-diene-1,4-dione+0.7 VThe unsubstituted parent quinone serves as the fundamental reference point for comparing substituted derivatives.[12]
5-Chlorotoluquinone 2-chloro-5-methyl-1,4-benzoquinoneEst. +0.6-0.7 VThe activating effect of the chlorine is partially offset by the deactivating methyl group. Its redox potential is expected to be slightly lower than or similar to the parent BQ.
Duroquinone Tetramethyl-1,4-benzoquinone+0.46 VThe four electron-donating methyl groups significantly lower the redox potential, making it a much weaker oxidant than BQ.[12]

Note: The value for 5-Chlorotoluquinone is an expert estimation based on established substituent effects, as direct comparative experimental data under identical conditions was not found in the provided search results.

Table 2: Comparative Reactivity in Michael Additions

The rate of Michael addition with a soft nucleophile, such as a thiol, is an excellent proxy for the electrophilicity of the quinone's carbon-carbon double bonds. Faster reaction rates indicate a more electrophilic and reactive quinone.

Quinone DerivativeRelative Reactivity Order with ThiolsMechanistic Insights
DDQ Very HighExceptionally high electrophilicity; primarily acts as an oxidant in many cases, often leading to complex reaction pathways or dehydrogenation rather than simple Michael addition.[8][13]
1,4-Benzoquinone (BQ) HighReadily undergoes Michael addition with nucleophiles like thiols and amines.[4][7]
5-Chlorotoluquinone Moderate-HighThe activating chloro group enhances reactivity, but the methyl group provides some deactivation. The reaction rate is faster than for methyl-substituted quinones but may be slower than for BQ depending on conditions.[7]
Duroquinone LowThe steric hindrance and electron-donating effect of the four methyl groups significantly decrease the rate of Michael addition.

This qualitative ranking is synthesized from studies on substituent effects on benzoquinone reactivity with thiols. A study by O'Brien et al. demonstrated that chlorine-substituted benzoquinones are significantly more reactive toward the thiol nitrobenzenethiol (NBT) than methyl-substituted derivatives.[7]

Reaction Mechanisms: Visualizing Electron Flow

Understanding the underlying mechanisms is key to predicting reaction outcomes. The following diagrams illustrate the fundamental transformations discussed.

Mechanism 1: Michael Addition

The conjugate addition of a nucleophile is a characteristic reaction of benzoquinones.

Caption: Electron flow in a typical Michael addition to 1,4-benzoquinone.

Logic Diagram: Substituent Effects

This diagram visualizes how different substituents modulate the core properties of the benzoquinone ring.

Substituent_Effects Logic Diagram of Substituent Effects on Benzoquinone Reactivity BQ Benzoquinone Core Reactivity Electrophilic Reactivity (e.g., Michael Addition) BQ->Reactivity Redox Redox Potential (Oxidizing Strength) BQ->Redox EDG Electron-Donating Groups (e.g., -CH3, -OCH3) EDG->BQ Increases Ring Electron Density EDG->Reactivity Decreases EDG->Redox Decreases EWG Electron-Withdrawing Groups (e.g., -Cl, -CN) EWG->BQ Decreases Ring Electron Density EWG->Reactivity Increases EWG->Redox Increases Experimental_Workflow Workflow for Comparative Kinetic Analysis prep prep measure measure analysis analysis result result A 1. Prepare Stock Solutions - Benzoquinones in Acetonitrile - NAC in Phosphate Buffer (pH 7.4) B 2. Set Up Stopped-Flow Spectrophotometer - Set Wavelength (e.g., 400 nm) - Equilibrate to 25°C A->B C 3. Load Syringes - Syringe A: Quinone Solution - Syringe B: NAC Solution (in excess) B->C D 4. Initiate Reaction & Acquire Data - Rapidly mix solutions - Record Absorbance vs. Time trace C->D E 5. Analyze Data - Fit Abs vs. Time to a single  exponential decay function - Extract k_obs (pseudo-first-order rate) D->E F 6. Repeat & Average - Perform multiple runs for each quinone - Calculate average k_obs and standard deviation E->F G 7. Compare Reactivity - Rank quinones by k_obs values F->G

Caption: Step-by-step workflow for the stopped-flow kinetic experiment.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-acetylcysteine (NAC) in 100 mM potassium phosphate buffer (pH 7.4). Degas the buffer to minimize oxidation.

    • Prepare 1 mM stock solutions of 5-Chlorotoluquinone, 1,4-Benzoquinone, and Duroquinone in acetonitrile.

  • Instrumentation Setup:

    • Set up a stopped-flow spectrophotometer. Equilibrate the system to 25°C.

    • Set the observation wavelength. A preliminary scan should be run to identify a wavelength where the adduct absorbs or the reactant disappears without interference. For many quinone-thiol adducts, a wavelength between 350-450 nm is appropriate.

  • Kinetic Run:

    • Load one syringe with the 1 mM quinone solution and the other with the 10 mM NAC solution. This establishes a 10-fold excess of NAC for pseudo-first-order conditions.

    • Initiate the instrument to rapidly mix equal volumes of the two solutions in the observation cell. The final concentrations will be 0.5 mM quinone and 5 mM NAC.

    • Record the change in absorbance over time until the reaction reaches completion (typically a few seconds).

  • Data Analysis:

    • Export the absorbance vs. time data.

    • Fit the kinetic trace to a single exponential equation: A(t) = Aₑ + (A₀ - Aₑ)e⁻ᵏ'ᵗ where A(t) is the absorbance at time t, A₀ is the initial absorbance, Aₑ is the final absorbance, and k' is the pseudo-first-order rate constant.

    • The value of k' directly reflects the reactivity of the quinone under these conditions.

  • Validation and Comparison:

    • Repeat each experiment at least three times for each quinone to ensure reproducibility and calculate the standard deviation.

    • Compare the average k' values. A higher k' signifies greater electrophilic reactivity. The expected order of reactivity is Duroquinone < 5-Chlorotoluquinone ≈ 1,4-Benzoquinone.

Conclusion

The reactivity of benzoquinones is a finely tunable property governed by the electronic nature of their substituents. 5-Chlorotoluquinone, with its opposing chloro and methyl groups, occupies an intermediate position in the reactivity spectrum. It is more electrophilic than alkyl-substituted quinones like duroquinone but possesses a nuanced reactivity profile compared to the parent 1,4-benzoquinone. For researchers in drug development and organic synthesis, understanding this structure-activity relationship is paramount. By leveraging the principles and experimental approaches outlined in this guide, scientists can make informed decisions in selecting the appropriate quinone scaffold to achieve their desired chemical transformation, whether it be enhancing oxidant strength, controlling the rate of conjugate addition, or fine-tuning the electronic properties of a target molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Dehydrogenation: A Deep Dive into DDQ's Chemical Reactivity.
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  • Semantic Scholar. (n.d.). The Diels–Alder reactions of o-benzoquinones with acyclic dienes.
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Validating the Biological Activity of 2-chloro-5-methyl-p-benzoquinone: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 2-chloro-5-methyl-p-benzoquinone (CMB), a small molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to characterize the cytotoxic and mechanistic properties of CMB. Furthermore, it establishes a comparative analysis with Doxorubicin, a well-established chemotherapeutic agent, to benchmark its efficacy and potency.

Introduction: The Therapeutic Potential of Quinones

Quinone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Many natural and synthetic quinones exhibit potent antioxidant, anti-inflammatory, and anticancer properties.[1] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to act as Michael acceptors, allowing for covalent modification of cellular macromolecules.[2] This dual reactivity can trigger a cascade of cellular events, including the modulation of key signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

2-chloro-5-methyl-p-benzoquinone (CMB) is a halogenated benzoquinone derivative. While specific biological data for CMB is emerging, its structural alerts—the electrophilic quinone core, a deactivating chloro group, and an activating methyl group—suggest a potential for significant biological activity. This guide provides the experimental blueprint to systematically investigate and validate this potential in vitro.

Experimental Design: A Multi-faceted Approach to Validation

A thorough in vitro validation of a novel compound requires a multi-pronged approach to assess not only its direct cytotoxic effects but also the underlying molecular mechanisms. The following experimental workflow is proposed to comprehensively characterize the biological activity of CMB.

G cluster_0 Initial Cytotoxicity Screening cluster_1 Apoptosis Induction Assays cluster_2 Mechanistic Pathway Analysis cluster_3 Comparative Analysis A Cell Line Selection (e.g., HCT116, A549, MCF-7) B Dose-Response Analysis (MTT/CellTiter-Glo Assay) A->B C Determine IC50 Values B->C D Annexin V/PI Staining (Flow Cytometry) C->D E Caspase-3/7 Activity Assay C->E F TUNEL Assay (DNA Fragmentation) C->F G Western Blot Analysis (MAPK & NF-κB Pathways) C->G H ROS Detection Assay (e.g., DCFDA Staining) C->H I Compare IC50 of CMB with Doxorubicin C->I

Caption: Experimental workflow for the in vitro validation of CMB.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant and translatable data. A panel of cancer cell lines from different tissue origins is recommended to assess the breadth of CMB's activity. For this guide, we will focus on:

  • HCT116 (Colon Carcinoma): A well-characterized cell line responsive to a variety of apoptotic stimuli.

  • A549 (Lung Carcinoma): Known for its relative resistance to certain chemotherapeutics.

  • MCF-7 (Breast Carcinoma): An estrogen receptor-positive cell line commonly used in cancer research.

A non-cancerous cell line, such as MRC-5 (Normal Lung Fibroblasts) , should be included to evaluate the selective cytotoxicity of CMB.

Comparator Compound: Doxorubicin

Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent that exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II. It serves as an excellent positive control and benchmark for comparing the cytotoxic potency of novel compounds.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of CMB and Doxorubicin in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with CMB and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis of Signaling Pathways

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This technique will be used to investigate the effect of CMB on key proteins involved in the MAPK and NF-κB signaling pathways. Quinone compounds have been shown to modulate these pathways, which are critical regulators of cell proliferation, survival, and inflammation.[2][3][4]

Signaling Pathways of Interest:

  • MAPK Pathway: This pathway is crucial in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation and differentiation.[5][6] Benzoquinones have been observed to activate the ERK/MAPK signaling pathway, often through the production of ROS.[7]

  • NF-κB Pathway: This pathway plays a key role in the inflammatory response and cell survival.[8][9] Several quinone-containing compounds have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.[4][10]

G cluster_0 MAPK Signaling Pathway cluster_1 NF-κB Signaling Pathway A Growth Factors B Receptor Tyrosine Kinase A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Transcription Factors (e.g., c-Jun, c-Fos) F->G H Proliferation, Differentiation G->H I Pro-inflammatory Stimuli (e.g., TNF-α) J IKK Complex I->J K IκBα J->K L NF-κB (p65/p50) J->L releases M Nuclear Translocation L->M N Gene Transcription (Anti-apoptotic, Pro-inflammatory) M->N

Caption: Simplified diagrams of the MAPK and NF-κB signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with CMB at various concentrations for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-ERK, total-ERK, phospho-p65, total-p65, IκBα). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation and Comparative Analysis

The quantitative data obtained from the in vitro assays should be summarized in a clear and concise format to facilitate comparison between CMB and Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 in µM) of CMB and Doxorubicin

Cell LineCMB (IC50)Doxorubicin (IC50)Selectivity Index (MRC-5 IC50 / Cancer Cell IC50)
HCT116[Experimental Data][Literature/Experimental Data][11][12][Calculated Value]
A549[Experimental Data][Literature/Experimental Data][11][12][Calculated Value]
MCF-7[Experimental Data][Literature/Experimental Data][11][12][Calculated Value]
MRC-5[Experimental Data][Literature/Experimental Data]-

Table 2: Summary of Apoptotic and Mechanistic Effects

AssayCMBDoxorubicin
Annexin V/PI Staining
% Early Apoptosis[Experimental Data][Experimental Data]
% Late Apoptosis/Necrosis[Experimental Data][Experimental Data]
Caspase-3/7 Activity [Fold Change vs. Control][Fold Change vs. Control]
MAPK Pathway
p-ERK/Total ERK Ratio[Fold Change vs. Control][Fold Change vs. Control]
NF-κB Pathway
p-p65/Total p65 Ratio[Fold Change vs. Control][Fold Change vs. Control]
IκBα Levels[Fold Change vs. Control][Fold Change vs. Control]
ROS Production [Fold Change vs. Control][Fold Change vs. Control]

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro validation of 2-chloro-5-methyl-p-benzoquinone. The proposed experiments will elucidate its cytotoxic potential, apoptotic-inducing capabilities, and its impact on key cancer-related signaling pathways. The comparative analysis with Doxorubicin will provide a critical benchmark for its potency and potential as a novel therapeutic agent.

Positive and selective results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity studies in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic index.

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A Comparative Spectroscopic Guide to 2-chloro-5-methyl-1,4-benzoquinone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of target molecules. Substituted benzoquinones, a class of compounds with significant biological activity, often present a challenge in this regard due to the subtle yet profound impact of substituent positioning on their chemical properties.[1] This guide provides an in-depth spectroscopic comparison of 2-chloro-5-methyl-1,4-benzoquinone and its key positional isomers, grounding the analysis in fundamental principles and providing actionable experimental protocols.

The core challenge lies in differentiating isomers where the chloro and methyl groups occupy different positions on the p-benzoquinone ring. The electronic and steric effects of these substituents create unique spectroscopic fingerprints that can be deciphered using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Isomers in Focus

Our primary compound is 2-chloro-5-methyl-1,4-benzoquinone (also known as 5-chlorotoluquinone).[2] We will compare it against its most common and structurally similar isomers:

  • Isomer A: 2-chloro-5-methyl-1,4-benzoquinone

  • Isomer B: 2-chloro-3-methyl-1,4-benzoquinone

  • Isomer C: 2-chloro-6-methyl-1,4-benzoquinone

The differentiation of these structures is non-trivial. For instance, while Isomer A and C might appear similar, the relative positions of the substituents to the carbonyl groups and to each other lead to distinct electronic environments for the ring protons and carbons, which is the key to their differentiation.

Comparative Analysis: ¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and coupling constants (J) of the vinyl protons on the quinone ring are highly sensitive to the electronic effects (inductive and mesomeric) of the adjacent chloro and methyl substituents.

Causality of Chemical Shifts:

  • Chlorine (-Cl): Being highly electronegative, chlorine exerts a strong deshielding effect on nearby protons, causing their signals to shift downfield (to a higher ppm value).[3]

  • Methyl (-CH₃): This group is weakly electron-donating, causing a slight shielding effect on adjacent protons, shifting them upfield (to a lower ppm value).

  • Carbonyl (C=O): The carbonyl groups have a significant anisotropic effect, strongly deshielding adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

IsomerStructureProtonPredicted δ (ppm)MultiplicityJ (Hz)Rationale
A: 2-chloro-5-methyl H-3~7.05d~2.0Deshielded by adjacent -Cl and C=O. Coupled to H-6 (meta).
H-6~6.65dq~2.0, ~1.5Shielded by adjacent -CH₃. Coupled to H-3 (meta) and -CH₃ (allylic).
-CH₃~2.15d~1.5Allylic coupling to H-6.
B: 2-chloro-3-methyl H-5~6.80d~10.0Coupled to H-6 (vicinal).
H-6~6.90d~10.0Coupled to H-5 (vicinal). Deshielded by adjacent C=O.
-CH₃~2.20s-No adjacent protons to couple with.
C: 2-chloro-6-methyl H-3~7.00s-Deshielded by adjacent -Cl and C=O.
H-5~6.60s-Shielded by adjacent -CH₃.
-CH₃~2.18s-No adjacent protons to couple with.

Note: These are estimated values. Actual experimental values may vary slightly.

The most striking difference is in the multiplicity. Isomers B and C are expected to show singlets for their methyl groups and ring protons (or simple doublets for B), whereas Isomer A will uniquely display a doublet for its methyl group and a doublet of quartets for one of its ring protons due to allylic coupling. This makes ¹H NMR a definitive tool for identification.

Comparative Analysis: ¹³C NMR Spectroscopy

¹³C NMR provides complementary information about the carbon skeleton. The chemical shifts of the carbonyl and olefinic carbons are diagnostic.

Causality of Chemical Shifts:

  • Carbonyl Carbons (C1, C4): Typically resonate in the range of δ 180-190 ppm. The electron-withdrawing chlorine will deshield the adjacent C1 carbonyl more than the methyl group will affect the C4 carbonyl.[4]

  • Substituted Olefinic Carbons (C-Cl, C-CH₃): The carbon directly attached to chlorine (C2) will be significantly deshielded (δ ~145-150 ppm). The carbon attached to the methyl group will be shifted downfield compared to an unsubstituted carbon but less so than the C-Cl (δ ~140-148 ppm).

  • Unsubstituted Olefinic Carbons (C-H): These carbons typically appear in the δ 130-140 ppm range.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

IsomerPredicted Carbon Chemical Shifts (δ, ppm)
A: 2-chloro-5-methyl C1(~183), C2(~146), C3(~136), C4(~187), C5(~148), C6(~133), CH₃(~16)
B: 2-chloro-3-methyl C1(~184), C2(~145), C3(~142), C4(~186), C5(~135), C6(~137), CH₃(~12)
C: 2-chloro-6-methyl C1(~183), C2(~147), C3(~135), C4(~187), C5(~134), C6(~147), CH₃(~16)

Note: These are estimated values based on substituent effects.

By counting the number of distinct signals and observing their chemical shifts, particularly for the carbonyl and substituted carbons, one can confirm the isomeric structure suggested by the ¹H NMR data.

Comparative Analysis: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the quinone functional group but offers more subtle clues for differentiating isomers. The primary diagnostic peaks are the carbonyl (C=O) stretching vibrations.[5]

Causality of Vibrational Frequencies: In p-benzoquinones, two C=O stretching bands are often observed due to symmetric and asymmetric stretching modes. The positions of these bands are influenced by the electronic effects of the ring substituents.

  • Electron-withdrawing groups (-Cl): Tend to increase the C=O bond order and shift the stretching frequency to higher wavenumbers (cm⁻¹).

  • Electron-donating groups (-CH₃): Tend to decrease the C=O bond order and shift the frequency to lower wavenumbers.

Predicted IR Data (KBr Pellet)

IsomerPredicted C=O Stretch (ν, cm⁻¹)Predicted C=C Stretch (ν, cm⁻¹)
A: 2-chloro-5-methyl ~1680, ~1665~1610
B: 2-chloro-3-methyl ~1675, ~1660~1620
C: 2-chloro-6-methyl ~1685, ~1670~1605

While the differences are small, high-resolution FT-IR can often resolve them. Isomer C, with both electron-withdrawing (-Cl) and electron-donating (-CH₃) groups adjacent to the same carbonyl (C1), might exhibit the largest split or shift in its carbonyl frequencies.

Comparative Analysis: Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and valuable fragmentation data. All three isomers have the same molecular formula (C₇H₅ClO₂) and thus the same molecular weight (156.56 g/mol ).[6] The key to MS analysis is the isotopic signature of chlorine and the fragmentation pattern.

Key Diagnostic Features:

  • Molecular Ion (M⁺): A characteristic pair of peaks will be observed for the molecular ion due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of intensity.[7] Expect to see peaks at m/z 156 (for C₇H₅³⁵ClO₂) and m/z 158 (for C₇H₅³⁷ClO₂). This confirms the presence of one chlorine atom.

  • Fragmentation: The initial fragmentation often involves the loss of common neutral molecules or radicals.

    • Loss of CO (m/z 28): A very common fragmentation for quinones, leading to a fragment ion at m/z 128/130.

    • Loss of Cl radical (m/z 35/37): This would produce an ion at m/z 121.

    • Loss of CH₃ radical (m/z 15): This would produce an ion at m/z 141/143.

The relative intensities of these fragment ions may differ slightly between isomers based on the stability of the resulting cations, but differentiation based on EI-MS fragmentation alone can be challenging without high-resolution mass spectrometry and tandem MS (MS/MS) experiments.

Experimental Protocols & Workflows

Achieving high-quality, reproducible data is contingent on meticulous sample preparation and adherence to standardized analytical protocols.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For ¹³C NMR, ensure a sufficient concentration (50-100 mg). For ¹H NMR, 5-25 mg is typically adequate.[8]

  • Sample Preparation: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring the solution to a 5 mm NMR tube.[8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[8]

  • Data Acquisition: Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate resolution of multiplicities and coupling constants. Follow standard institutional guidelines for shimming and locking.[9]

Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)
  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder.[10]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. Gently mix with the sample, then grind the mixture thoroughly for several minutes to ensure homogeneous dispersion.[10][11]

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[10]

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. The pellet should be free of cracks or cloudiness for best results.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for identifying an unknown isomer using the spectroscopic techniques discussed.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Definitive Identification cluster_2 Step 3: Confirmation cluster_3 Results MassSpec Mass Spectrometry (EI-MS) IRSpec FT-IR Spectroscopy MassSpec->IRSpec Confirm M⁺ at m/z 156/158 (3:1 ratio) H_NMR ¹H NMR Spectroscopy IRSpec->H_NMR Confirm C=O, C=C stretches IsomerA Isomer A (2-chloro-5-methyl) H_NMR->IsomerA CH₃ is doublet Ring H is dq IsomerB Isomer B (2-chloro-3-methyl) H_NMR->IsomerB Two vinyl doublets IsomerC Isomer C (2-chloro-6-methyl) H_NMR->IsomerC Two vinyl singlets C_NMR ¹³C NMR Spectroscopy FinalID FinalID C_NMR->FinalID Confirm carbon count and shifts IsomerA->C_NMR IsomerB->C_NMR IsomerC->C_NMR Start Unknown Isomer Sample Start->MassSpec Obtain MW & Cl count

Caption: Logical workflow for the spectroscopic identification of chloromethylbenzoquinone isomers.

Conclusion

While mass spectrometry and infrared spectroscopy are essential for confirming the molecular formula and the presence of the core quinone structure, ¹H NMR spectroscopy stands out as the definitive technique for distinguishing between the positional isomers of 2-chloro-5-methyl-1,4-benzoquinone . The unique spin-spin coupling patterns, particularly the allylic coupling observed only in the 2,5-substituted isomer, provide an unambiguous structural assignment. ¹³C NMR serves as an excellent confirmatory tool, aligning the observed carbon skeleton with the proton data. By employing this multi-spectroscopic approach, researchers can confidently and accurately characterize these important chemical entities.

References

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A Comparative Guide to Quinone-Based Oxidizing Agents: Evaluating 5-Chlorotoluquinone Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols and activated C-H bonds is a cornerstone transformation. Quinones, a class of fully conjugated cyclic diones, are among the most versatile and widely utilized oxidizing agents for these purposes.[1][2] Their efficacy is dictated by factors such as redox potential, steric accessibility, and reaction kinetics. This guide provides an in-depth comparison of 5-Chlorotoluquinone against a panel of commonly employed oxidizing agents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Chloranil, and Manganese Dioxide (MnO₂). Our analysis is grounded in mechanistic principles and supported by experimental data to inform the rational selection of an optimal reagent for specific synthetic challenges.

The Quinone Family of Oxidants: A Mechanistic Overview

High-potential quinones are powerful stoichiometric reagents that typically mediate oxidation via a hydride abstraction mechanism.[1] The process is generally initiated by the formation of a charge-transfer complex between the electron-rich substrate and the electron-deficient quinone.[3] Subsequently, a hydride ion (H⁻) is transferred from the substrate to the quinone, generating a carbocation intermediate and the reduced hydroquinone. This carbocation can then be quenched or undergo further reaction to yield the final oxidized product. The driving force for this reaction is directly related to the quinone's reduction potential, which is enhanced by the presence of electron-withdrawing substituents.

Quinone_Oxidation_Mechanism cluster_0 Step 1: Charge-Transfer Complex Formation cluster_1 Step 2: Hydride Abstraction cluster_2 Step 3: Product Formation Substrate_RH Substrate (R-H) CT_Complex [R-H ••• Q] Charge-Transfer Complex Substrate_RH->CT_Complex + Quinone Quinone_Q Quinone (Q) Carbocation Carbocation (R⁺) CT_Complex->Carbocation Rate-Determining Step (-H⁻) CT_Complex->Carbocation Hydroquinone_Anion Hydroquinone Anion (QH⁻) Product_P Oxidized Product (P) Carbocation->Product_P -H⁺ Hydroquinone_QH2 Hydroquinone (QH₂) Hydroquinone_Anion->Hydroquinone_QH2 +H⁺

Figure 1: General mechanism of quinone-mediated hydride abstraction.

Profiling the Oxidizing Agents

The selection of an oxidizing agent is a critical decision that influences reaction selectivity, yield, and scalability. Below, we profile 5-Chlorotoluquinone and its common alternatives.

5-Chlorotoluquinone (2-Chloro-5-methyl-1,4-benzoquinone)

5-Chlorotoluquinone is a moderately active oxidizing agent. Its structure features both an electron-donating methyl group and an electron-withdrawing chloro group. This substitution pattern places its oxidizing strength between that of the parent toluquinone and the more powerful polychlorinated quinones. While not as extensively documented in synthesis as DDQ or Chloranil, it serves as a useful reagent where milder conditions are required to avoid over-oxidation or side reactions with sensitive functional groups.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

DDQ is one of the most powerful and widely used quinone oxidants.[3] The presence of two chloro and two strongly electron-withdrawing cyano groups significantly increases its redox potential, making it capable of oxidizing a wide range of substrates, including benzylic and allylic alcohols, ethers, and activated C-H bonds.[3][4][5][6] Its high reactivity allows for rapid reactions under mild conditions. However, this potency can sometimes lead to a lack of selectivity, and its cost and toxicity are important considerations for large-scale applications.[7]

Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone)

Chloranil is a classic, moderately strong oxidant that is more powerful than simple benzoquinone but significantly milder than DDQ.[] The four chlorine atoms render the quinone ring highly electron-deficient. It is particularly effective for dehydrogenation reactions that lead to the formation of aromatic systems.[9] It is a stable, yellow crystalline solid and is generally more cost-effective than DDQ.

Manganese Dioxide (MnO₂)

Unlike the quinones, Manganese Dioxide (MnO₂) is a heterogeneous oxidant. It is a mild and remarkably selective reagent, primarily used for the oxidation of allylic and benzylic alcohols.[10][11][12][13] Saturated alcohols are typically unreactive under the same conditions.[10] The reactivity of MnO₂ is highly dependent on its method of preparation, with "activated" forms exhibiting the highest efficacy.[9] A significant practical drawback is the need for a large stoichiometric excess of the reagent, which can complicate purification and generates considerable solid waste.[10]

Comparative Performance Analysis

To provide a clear, objective comparison, we have summarized the key physical properties and oxidizing strengths of these agents. The oxidation of benzyl alcohol to benzaldehyde serves as a benchmark reaction to compare practical efficacy.

Table 1: Physical and Chemical Properties of Selected Oxidizing Agents
Property5-ChlorotoluquinoneDDQChloranilManganese Dioxide
CAS Number 19832-87-2[]84-58-2[14][15][16]118-75-2[10][17]1313-13-9[18][19][20]
Molar Mass ( g/mol ) 156.57[]227.01[]245.88[]86.94
Appearance Light yellow to dark green powder/crystal[]Yellow to orange crystalline powder[]Yellow crystalline solid[]Black or brown powder[21]
Melting Point (°C) 106[][22]213-216 (decomposes)[]290 (sublimes)[]535 (decomposes)[20]
Solubility Soluble in many organic solvents.Reacts with water; soluble in dioxane, benzene, acetic acid.[]Insoluble in water; soluble in benzene, ether.[]Insoluble in water and organic solvents.
Table 2: Oxidizing Strength and Redox Potentials

The strength of an oxidizing agent is quantified by its reduction potential (E°). A more positive potential indicates a stronger oxidant.

Oxidizing AgentRedox Potential (E° vs. SHE)SolventRelative Strength
DDQ ~ +1.0 V[]AcetonitrileVery Strong
Chloranil ~ +0.71 V[]AcetonitrileStrong
5-Chlorotoluquinone Est. +0.5 to +0.6 V-Moderate
Manganese Dioxide N/A (Heterogeneous)-Mild & Selective
Table 3: Performance in the Oxidation of Benzyl Alcohol to Benzaldehyde
Oxidizing AgentStoichiometry (eq.)Typical ConditionsYield (%)Key Remarks
5-Chlorotoluquinone 1.1 - 1.5Toluene, refluxGood (Est.)Milder conditions may require longer reaction times or heat. Selectivity is expected to be high.
DDQ 1.1 - 1.2Dioxane or Toluene, reflux>90%[3][4]Fast and high-yielding. Potential for over-oxidation or side reactions with complex substrates.
Chloranil 1.2 - 2.0Xylene or Dioxane, reflux~80-90%Requires higher temperatures or longer reaction times than DDQ. Good for aromatization.
Manganese Dioxide 5 - 20Dichloromethane or Hexane, RT80-95%[12][13][23]Highly selective for benzylic/allylic alcohols. Requires large excess of reagent and vigorous stirring.

Experimental Protocols: A Practical Guide

The following protocols provide a standardized framework for the oxidation of a generic benzylic alcohol. Note: These are general procedures and must be adapted based on the specific substrate and scale. Always conduct a thorough risk assessment before beginning any chemical reaction.

Protocol 1: Oxidation using 5-Chlorotoluquinone (Representative Procedure)
  • To a stirred solution of the benzylic alcohol (1.0 eq.) in dry toluene (0.1 M), add 5-Chlorotoluquinone (1.2 eq.).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The reduced hydroquinone may precipitate.

  • Filter the mixture through a pad of celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Protocol 2: Oxidation using DDQ
  • To a solution of the benzylic alcohol (1.0 eq.) in anhydrous dioxane or toluene (0.1 M), add DDQ (1.1 eq.) in one portion at room temperature.

  • Heat the mixture to 80-100 °C. The reaction is often rapid (1-3 hours). Monitor by TLC.

  • Cool the mixture to room temperature. The precipitated hydroquinone (DDQH₂) is a pale solid.

  • Filter the solid and wash with the reaction solvent.

  • Combine the filtrates and wash with 1 M NaOH solution to remove any remaining DDQH₂, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Oxidation using Manganese Dioxide (MnO₂)
  • To a vigorously stirred suspension of activated MnO₂ (10 eq. by weight) in dichloromethane or hexane (0.05 M), add a solution of the benzylic alcohol (1.0 eq.) in the same solvent.

  • Stir the suspension at room temperature. Reaction times can vary significantly (2-24 hours) depending on the substrate and the activity of the MnO₂.

  • Monitor the reaction by TLC, ensuring the baseline spot of the alcohol is consumed.

  • Upon completion, filter the mixture through a thick pad of celite to remove the MnO₂ and manganese salts. Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude aldehyde, which is often of high purity. Further purification can be done by chromatography if necessary.

Logic and Decision Making

Choosing the right oxidant requires balancing reactivity, selectivity, cost, and practicality.

Oxidant_Choice Start What is the substrate? SubstrateType Substrate Type? Start->SubstrateType AcidSensitive Is the substrate acid-sensitive? SubstrateType->AcidSensitive Allylic or Benzylic Alcohol DDQ Use DDQ SubstrateType->DDQ Activated Ether or Hydrocarbon OverOxidation Is over-oxidation a major concern? AcidSensitive->OverOxidation No MnO2 Use MnO₂ AcidSensitive->MnO2 Yes Scale Reaction Scale? OverOxidation->Scale No Scale->DDQ Small Scale (<1g) DDQ_Catalytic Consider catalytic DDQ or alternative methods Scale->DDQ_Catalytic Large Scale (>10g) Chlorotoluquinone Consider 5-Chlorotoluquinone or Chloranil OverOxoxidation OverOxoxidation OverOxoxidation->Chlorotoluquinone Yes

Figure 2: Decision workflow for selecting an appropriate oxidizing agent.

  • For High Selectivity with Benzylic/Allylic Alcohols: MnO₂ is the reagent of choice, especially if other easily oxidizable groups are present. Its heterogeneous nature simplifies workup, but the large excess required is a drawback for scale-up.[12]

  • For High Reactivity and Speed: DDQ is unparalleled for its ability to rapidly oxidize a wide variety of substrates under mild thermal conditions. It is ideal for difficult-to-oxidize substrates or when reaction time is critical.[3]

  • For a Balance of Reactivity and Cost: Chloranil offers a good compromise. It is effective for many dehydrogenations and is more economical than DDQ, though it may require more forcing conditions.

  • For Mild Oxidation of Sensitive Substrates: 5-Chlorotoluquinone represents a valuable option when a less potent oxidant is needed to prevent side reactions or decomposition of a delicate substrate. Its performance window sits between simple quinones and the more aggressive halogenated versions.

Safety and Handling

All quinones should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. They are irritants and can be toxic if ingested or inhaled.

  • DDQ: Toxic if swallowed and liberates toxic gas (HCN) upon contact with water or acids.[1][14][15][16] It should be stored in a dry environment, away from moisture.

  • Chloranil: Causes skin and serious eye irritation. It is very toxic to aquatic life.[7][10][11][17][24]

  • Manganese Dioxide: Harmful if swallowed or inhaled. Chronic exposure can affect the central nervous system.[2][18][19][20][21] As a strong oxidizer, it should be stored away from combustible materials.[2]

Conclusion

While powerful reagents like DDQ and selective agents like MnO₂ dominate many applications, 5-Chlorotoluquinone occupies an important niche in the synthetic chemist's toolkit. Its moderate reactivity provides a valuable alternative for substrates that are sensitive to the harshness of stronger quinones but unreactive towards milder agents. The choice of oxidant is not a one-size-fits-all decision. A careful analysis of the substrate's properties, the desired outcome, and the practical constraints of scale and cost, as outlined in this guide, will lead to the most efficient and successful synthetic strategy.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: p-Chloranil. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet - 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Retrieved from [Link]

  • RSC Publishing. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved from [Link]

  • ChemSupply Australia. (2021). Safety Data Sheet - Manganese Dioxide. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Retrieved from [Link]

  • Arkivoc. (2001). Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Active MnO2 As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective benzylic alcohol oxidation by DDQ. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Retrieved from [Link]

  • Kennesaw State University. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • NIH. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Retrieved from [Link]

  • NIH. (n.d.). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. Retrieved from [Link]

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A Comparative Guide to the In Vivo Landscape of 2-chloro-5-methyl-1,4-benzoquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzoquinones

The 1,4-benzoquinone scaffold is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. These molecules are integral to vital biological processes, including electron transport and oxidative phosphorylation.[1] Their inherent redox properties also make them attractive candidates for drug development, with research demonstrating their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The therapeutic efficacy and toxicological profile of benzoquinone derivatives are intricately linked to the nature and position of their substituents. This guide focuses on elucidating the potential in vivo profile of 2-chloro-5-methyl-1,4-benzoquinone by examining the influence of its chloro and methyl substitutions in comparison to other notable benzoquinones.

Comparative In Vivo Toxicity: Insights from Substituted p-Benzoquinones

Key Findings from the Zebrafish Embryo Model:
  • Acute Toxicity: 2-methyl-1,4-benzoquinone (MBQ) demonstrated slightly lower acute toxicity in zebrafish embryos when compared to 2-chloro-1,4-benzoquinone (CBQ).[3]

  • Oxidative Stress Induction: Both CBQ and MBQ, at concentrations of 10 µg/L and 100 µg/L, led to a significant increase in reactive oxygen species (ROS) levels. This was accompanied by an enhanced activity of key antioxidant enzymes, including total superoxide dismutase, catalase, and glutathione peroxidase.[3]

  • Developmental Malformations: Observable malformations in the zebrafish embryos were predominantly seen at the higher exposure concentration of 100 µg/L for both compounds.[3]

  • Gene Expression: The study revealed that CBQ exposure resulted in a more pronounced impact on gene expression, with a significant upregulation of 10 genes, compared to only 6 genes affected by MBQ. This suggests a broader range of biological pathway perturbations by the chloro-substituted benzoquinone.[3]

These findings suggest that the chloro-substitution may contribute to a slightly higher in vivo toxicity and a greater impact on gene regulation compared to the methyl-substitution. This provides a foundational basis for predicting the toxicological profile of 2-chloro-5-methyl-1,4-benzoquinone.

Thymoquinone: A Benchmark for In Vivo Anticancer Efficacy

Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), the primary active constituent of Nigella sativa seeds, is a well-studied benzoquinone derivative with a vast body of literature supporting its in vivo anticancer properties.[4][5] It serves as an excellent comparator to understand the potential therapeutic window of substituted benzoquinones.

In Vivo Antitumor Activities of Thymoquinone:

Thymoquinone has demonstrated significant antitumor effects across a range of murine cancer models. Intratumoral injections of thymoquinone at a dose of 5 mg/kg resulted in a tumor growth inhibition of 52% in fibrosarcoma (FsaR) and squamous cell carcinoma (SCC VII) models.[6][7] In a lung cancer model using athymic mice, intraperitoneal administration of thymoquinone (10 mg/kg) for 18 days inhibited tumor growth by 39%.[8]

The anticancer efficacy of thymoquinone is attributed to its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways such as Akt and NF-κB.[8][9]

Thymoquinone Derivatives in Development:

The promising anticancer activity of thymoquinone has spurred the development of novel derivatives with potentially improved efficacy and reduced toxicity. For instance, the derivative TQFL28 has shown enhanced cytotoxicity against triple-negative breast cancer cell lines in vitro and reduced tumor growth and metastasis in a 4T1 allograft animal model in vivo, with lower toxicity compared to the parent compound.[10]

The extensive in vivo data for thymoquinone and its derivatives provide a valuable framework for assessing the potential anticancer applications of other substituted benzoquinones like 2-chloro-5-methyl-1,4-benzoquinone.

Experimental Protocols

Zebrafish Embryo Toxicity Assay

This protocol outlines the general steps for assessing the developmental toxicity of benzoquinone derivatives using a zebrafish embryo model, as inferred from the comparative study of CBQ and MBQ.[3]

Methodology:

  • Animal Husbandry: Maintain adult zebrafish according to standard protocols.

  • Embryo Collection: Collect freshly fertilized embryos and screen for viability.

  • Exposure: Expose embryos to varying concentrations of the test compounds (e.g., 10 µg/L and 100 µg/L) in multi-well plates.

  • Observation: Monitor embryos for developmental malformations and mortality at specific time points.

  • Biochemical Assays: At the end of the exposure period, homogenize embryos to measure levels of reactive oxygen species and the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase).

  • Gene Expression Analysis: Extract RNA from the embryos and perform quantitative real-time PCR to assess the expression levels of relevant genes.

Data Presentation

Table 1: Comparative In Vivo Toxicity of 2-chloro-1,4-benzoquinone (CBQ) and 2-methyl-1,4-benzoquinone (MBQ) in Zebrafish Embryos [3]

Parameter2-chloro-1,4-benzoquinone (CBQ)2-methyl-1,4-benzoquinone (MBQ)
Acute Toxicity HigherSlightly Lower
ROS Induction SignificantSignificant
Antioxidant Enzyme Activity IncreasedIncreased
Gene Upregulation 10 genes6 genes

Table 2: Summary of In Vivo Anticancer Efficacy of Thymoquinone (TQ)

Cancer ModelAnimalDose and RouteOutcomeReference
Fibrosarcoma (FsaR)Murine5 mg/kg (intratumoral)52% tumor growth inhibition[6][7]
Squamous Cell Carcinoma (SCC VII)Murine5 mg/kg (intratumoral)52% tumor growth inhibition[6][7]
Lung Cancer (LNM35)Athymic Mice10 mg/kg (intraperitoneal)39% tumor growth inhibition[8]

Mechanistic Insights and Future Directions

The available data on structurally related compounds allow for a reasoned prediction of the biological activities of 2-chloro-5-methyl-1,4-benzoquinone. The chloro substituent is likely to enhance its reactivity and potential for inducing oxidative stress, while the methyl group may slightly attenuate its acute toxicity.

Signaling Pathway Diagram

cluster_0 Benzoquinone-Induced Cellular Response BQ Substituted Benzoquinone (e.g., 2-chloro-5-methyl-1,4-benzoquinone) ROS Increased Reactive Oxygen Species (ROS) BQ->ROS Signaling Modulation of Signaling Pathways (e.g., Akt, NF-κB) BQ->Signaling Antioxidant Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) ROS->Antioxidant DNA_Damage Potential DNA Damage ROS->DNA_Damage Toxicity Developmental Toxicity/ Cellular Damage ROS->Toxicity Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Anticancer Anticancer Effects Apoptosis->Anticancer Signaling->Apoptosis Signaling->Anticancer

Caption: Predicted cellular response to substituted benzoquinones.

Experimental Workflow Diagram

cluster_1 In Vivo Evaluation Workflow start Synthesize and Characterize 2-chloro-5-methyl-1,4-benzoquinone Derivative toxicity Acute and Chronic Toxicity Studies (e.g., Zebrafish, Rodent models) start->toxicity efficacy Anticancer Efficacy Studies (Xenograft/Allograft models) start->efficacy pk_pd Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis toxicity->pk_pd efficacy->pk_pd mechanism Mechanism of Action Studies (Immunohistochemistry, Western Blot, Gene Expression Profiling) pk_pd->mechanism comparison Comparative Analysis with Thymoquinone and other analogs mechanism->comparison end Lead Optimization and Further Development comparison->end

Caption: Proposed workflow for in vivo evaluation.

The anticancer potential of 2-chloro-5-methyl-1,4-benzoquinone, informed by the extensive research on thymoquinone, warrants further investigation. Future in vivo studies should focus on establishing its therapeutic index, elucidating its precise mechanism of action, and comparing its efficacy and safety profile against established benzoquinone-based therapeutic agents.

References

  • The antitumor activity of thymoquinone and thymohydroquinone in vitro and in vivo. PubMed. [Link]

  • The antitumor activity of thymoquinone and thymohydroquinone in vitro and in vivo. ResearchGate. [Link]

  • Novel Thymoquinone Derivative TQFL28 Inhibits Triple-Negative Breast Cancer (TNBC) Invasiveness In Vitro and In Vivo. PMC - NIH. [Link]

  • Thymoquinone, as an anticancer molecule: from basic research to clinical investigation. PMC - PubMed Central. [Link]

  • In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study. PubMed. [Link]

  • Thymoquinone as an anticancer agent: evidence from inhibition of cancer cells viability and invasion in vitro and tumor growth in vivo. Institut Pasteur. [Link]

  • Perspectives on Medicinal Properties of Benzoquinone Compounds. ResearchGate. [Link]

  • Effects of quinone derivatives, such as 1,4-naphthoquinone, on DNA polymerase inhibition and anti-inflammatory action. PubMed. [Link]

  • Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects. PubMed. [Link]

  • Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive / anticancer agent: Chemistry and Biological effects. ResearchGate. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Chlorotoluquinone Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-chlorotoluquinone analogs. By synthesizing data from multiple studies on quinone derivatives, this document offers insights into how structural modifications may influence cytotoxic activity and mechanisms of action, guiding the rational design of novel anticancer agents.

Introduction: The Therapeutic Potential of Quinone Scaffolds

Quinone derivatives are a prominent class of compounds, both naturally occurring and synthetic, that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1] Their therapeutic potential is often linked to their ability to participate in redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress within cells.[2] This can trigger various downstream events, including apoptosis and cell cycle arrest, making them attractive candidates for anticancer drug development.[3][4]

Toluquinone, a methylated benzoquinone, and its derivatives have been a subject of interest. Studies on toluquinol, the reduced form of toluquinone, have indicated that the methyl group plays a crucial role in its cytotoxic activity.[5] The introduction of a chlorine atom to the toluquinone scaffold, yielding 5-chlorotoluquinone, is anticipated to modulate its electronic properties and biological activity, making its analogs a compelling area of investigation for novel cancer therapeutics. This guide will explore the SAR of these analogs, drawing comparisons from closely related quinone structures to elucidate the key determinants of their anticancer effects.

Core Structure and Numbering of 5-Chlorotoluquinone

To understand the structure-activity relationships, it is essential to be familiar with the core structure and numbering of the 5-chlorotoluquinone scaffold.

Caption: General structure of 5-Chlorotoluquinone with atom numbering.

Comparative Analysis of Structural Modifications

The biological activity of 5-chlorotoluquinone analogs can be systematically evaluated by considering modifications at different positions of the quinone ring.

The Quinone Core: The Engine of Cytotoxicity

The 1,4-benzoquinone core is fundamental to the cytotoxic activity of these compounds. This moiety can undergo redox cycling, accepting one or two electrons to form semiquinone and hydroquinone species, respectively. This process can lead to the generation of ROS, such as superoxide anions and hydrogen peroxide, which induce cellular damage.[2] Furthermore, the electrophilic nature of the quinone ring allows for Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins, leading to enzyme inactivation and disruption of cellular signaling pathways.[6]

The Role of the Chlorine Atom at C5

The presence of a chlorine atom at the C5 position is expected to significantly influence the molecule's properties. Halogenation can alter the lipophilicity and electronic character of the quinone. Studies on other quinone scaffolds, such as naphthoquinones, have demonstrated that the presence of a chlorine atom can be crucial for antiproliferative activity.[3] The electron-withdrawing nature of chlorine increases the redox potential of the quinone, potentially enhancing its ability to generate ROS. Furthermore, it can influence the molecule's ability to interact with biological targets.

The Methyl Group at C2: A Key Contributor to Activity

Research on toluquinol analogs has underscored the importance of the methyl group for cytotoxic activity.[5] Analogs lacking the methyl group exhibit significantly reduced cytotoxicity.[5] This suggests that the methyl group may contribute to the binding of the molecule to its cellular targets or influence its electronic properties in a manner that enhances its biological effect. Modifications to this group, such as replacement with other alkyl chains or functional groups, would be a critical area for SAR studies.

Substitutions at C3 and C6: Modulating Specificity and Potency

The C3 and C6 positions of the 5-chlorotoluquinone ring are amenable to substitution, offering opportunities to fine-tune the molecule's properties. Introducing different functional groups at these positions can impact solubility, lipophilicity, and steric factors, which in turn can affect cell permeability and target interaction. For instance, the introduction of amino groups has been shown to enhance the cytotoxic and selective properties of naphthoquinones.[7]

Mechanistic Insights: How 5-Chlorotoluquinone Analogs May Exert Their Effects

The primary mechanisms through which quinone-based compounds induce cancer cell death are multifaceted and often interconnected.

G cluster_0 Cellular Effects of 5-Chlorotoluquinone Analogs Quinone 5-Chlorotoluquinone Analog ROS Reactive Oxygen Species (ROS) Generation Quinone->ROS Signaling Alteration of Signaling Pathways (e.g., PI3K/AKT) Quinone->Signaling Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Signaling->Apoptosis Signaling->CellCycleArrest

Caption: Potential mechanisms of action for 5-chlorotoluquinone analogs.

Induction of Oxidative Stress

A hallmark of quinone cytotoxicity is the generation of ROS.[2] This occurs through redox cycling, where the quinone is reduced to a semiquinone radical, which can then transfer an electron to molecular oxygen to form a superoxide radical. This process can be futile, regenerating the parent quinone and continuously producing ROS, leading to a state of oxidative stress. This excess ROS can damage cellular components, including lipids, proteins, and DNA.[2]

Triggering Apoptosis

The cellular damage induced by ROS and direct interactions of the quinone analogs can trigger programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ROS-induced mitochondrial dysfunction can lead to the release of cytochrome c, which activates caspases and executes the apoptotic program.[8] Studies on thymoquinone, a related compound, have shown that its pro-apoptotic effects are ROS-dependent.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, 5-chlorotoluquinone analogs may also cause cell cycle arrest, preventing cancer cells from proliferating. DNA damage, a consequence of ROS production, can activate cell cycle checkpoints, halting the cell cycle to allow for DNA repair or, if the damage is too severe, triggering apoptosis.[3]

Comparative Cytotoxicity Data of Representative Quinone Analogs

While specific data for a comprehensive series of 5-chlorotoluquinone analogs is limited in the public domain, the following table presents cytotoxicity data for related quinone compounds to illustrate the impact of structural variations on anticancer activity.

CompoundCore StructureKey SubstituentsCancer Cell LineIC50 (µM)Reference
ToluquinolHydroquinone2-methylVariousVaries[5]
ThymoquinoneBenzoquinone2-isopropyl-5-methylJurkat (T-cell leukemia)~10-20[4]
2-Chloro-1,4-naphthoquinone derivative (9e)Naphthoquinone2-chloro, 5,7-dimethoxyHL-60 (promyelocytic leukemia)3.8[3]
Plastoquinone Analog (PQ2)BenzoquinoneAmino and other groupsHCT-116 (colorectal)4.97[9]
Cationic Anthraquinone AnalogAnthraquinoneN-1 aromatic groupVariousLow µM to nM[1]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table is for illustrative purposes to show the range of activities observed for different quinone scaffolds.

Experimental Protocols for Evaluating 5-Chlorotoluquinone Analogs

To facilitate further research in this area, we provide the following standardized protocols for assessing the biological activity of novel 5-chlorotoluquinone analogs.

Cell Viability and Cytotoxicity Assays

A crucial first step is to determine the concentration-dependent cytotoxic effects of the compounds on various cancer cell lines.

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the 5-chlorotoluquinone analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS solution).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, the following assays can be employed.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the test compounds at their IC50 concentrations for a predetermined time.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.[6]

Measurement of Intracellular ROS

To investigate the role of oxidative stress in the mechanism of action, intracellular ROS levels can be quantified.

DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

Protocol:

  • Culture cells in a 96-well plate and treat them with the 5-chlorotoluquinone analogs.

  • After the desired treatment time, remove the medium and incubate the cells with DCFDA solution.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize by fluorescence microscopy.

G cluster_0 Experimental Workflow Start Synthesize 5-Chlorotoluquinone Analogs Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism SAR Structure-Activity Relationship Analysis IC50->SAR Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Mechanism->Apoptosis ROS ROS Measurement (e.g., DCFDA) Mechanism->ROS CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis->SAR ROS->SAR CellCycle->SAR

Caption: A typical experimental workflow for SAR studies of novel compounds.

Conclusion and Future Directions

The 5-chlorotoluquinone scaffold represents a promising starting point for the development of novel anticancer agents. Based on the analysis of related quinone compounds, it is evident that the quinone core, the chlorine substituent, and the methyl group are all critical determinants of biological activity. The primary mechanism of action is likely to involve the induction of oxidative stress, leading to apoptosis and cell cycle arrest.

Future research should focus on the systematic synthesis and evaluation of a library of 5-chlorotoluquinone analogs with diverse substitutions at the C3 and C6 positions. This will enable the development of a more precise quantitative structure-activity relationship (QSAR) model. Furthermore, in-depth mechanistic studies, including the identification of specific protein targets and the elucidation of the signaling pathways involved, will be crucial for the optimization of lead compounds and their progression towards clinical development.

References

  • Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol. PMC. [Link]

  • In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. PubMed Central. [Link]

  • Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. PMC. [Link]

  • Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. MDPI. [Link]

  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PMC. [Link]

  • ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals. PMC. [Link]

  • Synthesis and cytotoxicity studies of newly designed benzyl-hydroquinone derivatives. SpringerLink. [Link]

  • Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. MDPI. [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. [Link]

  • RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. NIH. [Link]

  • Target ROS to induce apoptosis and cell cycle arrest by 5,7-dimethoxy-1,4-naphthoquinone derivative. PubMed. [Link]

  • Biological Activity of Toluquinol Derivatives. ResearchGate. [Link]

  • (PDF) Structure-activity relationship of anticancer drug candidate quinones. ResearchGate. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PubMed. [Link]

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. NIH. [Link]

  • Naphthoquinone-based chalcone hybrids and derivatives: synthesis and potent activity against cancer cell lines. Royal Society of Chemistry. [Link]

  • Thymoquinone induces apoptosis in malignant T-cells via generation of ROS. PubMed. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

  • Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs. PubMed. [Link]

  • Furanonaphthoquinones cause apoptosis of cancer cells by inducing the production of reactive oxygen species by the mitochondrial voltage-dependent anion channel. PubMed. [Link]

  • Synthesis, in vitro cytotoxicity evaluation and mechanism of 5' monosubstituted chalcone derivatives as antitumor agents. PubMed. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

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Benchmarking the synthesis of 2-chloro-5-methyl-p-benzoquinone against other methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methyl-p-benzoquinone is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reactive structure, featuring both a quinone ring and a chlorine substituent, makes it a versatile building block for various organic transformations. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for researchers and chemical manufacturers. This guide provides an in-depth, objective comparison of prevalent synthetic methodologies for 2-chloro-5-methyl-p-benzoquinone, supported by experimental data and procedural insights to aid in the selection of the most suitable method for your specific application.

Method 1: Direct Chlorination of 2-Methyl-p-benzoquinone (Toluquinone)

This is arguably the most direct and commonly employed route for the synthesis of 2-chloro-5-methyl-p-benzoquinone. The underlying principle involves the electrophilic addition of a chlorinating agent to the electron-rich quinone ring.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The methyl group on the quinone ring is an ortho-, para- director. However, the carbonyl groups are deactivating, making the ring less susceptible to electrophilic attack than a simple toluene ring. The choice of chlorinating agent and catalyst is crucial to achieve selective monochlorination and avoid the formation of dichlorinated byproducts.

Experimental Protocol

A representative procedure for the direct chlorination of toluquinone is as follows:

  • Reaction Setup: In a four-necked, light-protective 500-mL flask equipped with a gas-inlet tube, thermometer, reflux condenser, and stirrer, dissolve 2-methyl-p-benzoquinone (toluquinone) in a suitable solvent such as titanium tetrachloride.[2]

  • Chlorination: While maintaining the temperature at approximately 40°C and stirring, introduce chlorine gas at a controlled rate.[2] The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion of the reaction, as indicated by the consumption of the starting material, the reaction mixture is carefully quenched. The solvent is then removed under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final 2-chloro-5-methyl-p-benzoquinone as a yellow crystalline solid.[3]

Workflow Diagram

G cluster_0 Direct Chlorination of Toluquinone start Dissolve Toluquinone in Solvent chlorination Introduce Chlorine Gas at 40°C start->chlorination Stirring monitoring Monitor Reaction by TLC/GC chlorination->monitoring workup Quench Reaction & Remove Solvent monitoring->workup Reaction Complete purification Recrystallize from Aqueous Ethanol workup->purification product 2-Chloro-5-methyl-p-benzoquinone purification->product

Caption: Workflow for the synthesis of 2-chloro-5-methyl-p-benzoquinone via direct chlorination.

Method 2: Oxidation of a Chlorinated Precursor

An alternative and often high-yielding approach involves the oxidation of a pre-chlorinated aromatic compound. This strategy can offer better control over the regioselectivity of the chlorination step. A common starting material for this route is 2-chloro-5-methylphenol.

Mechanistic Rationale

This two-step process first introduces the chlorine and methyl substituents onto a benzene ring, followed by oxidation to the corresponding p-benzoquinone. The oxidation of the substituted phenol can be achieved using a variety of oxidizing agents, with ceric ammonium nitrate (CAN) being a particularly effective choice. The oxidation proceeds through a radical cation intermediate.

Experimental Protocol

A general procedure for the synthesis via oxidation of a chlorinated precursor is as follows:

  • Precursor Synthesis (if necessary): Synthesize 2-chloro-5-methylphenol from commercially available starting materials.

  • Oxidation: Dissolve 2-chloro-5-methylphenol in a suitable solvent like aqueous tetrahydrofuran (THF).[4]

  • Addition of Oxidant: To this solution, add a solution of ceric ammonium nitrate (CAN) in water dropwise at a controlled temperature, typically 0°C.[4]

  • Reaction Monitoring and Work-up: Stir the mixture at room temperature and monitor the reaction by TLC.[4] After completion, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane).[4]

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 2-chloro-5-methyl-p-benzoquinone.[4]

Workflow Diagram

G cluster_1 Oxidation of 2-Chloro-5-methylphenol start Dissolve 2-Chloro-5-methylphenol in THF/Water oxidation Add Ceric Ammonium Nitrate (CAN) at 0°C start->oxidation monitoring Stir at RT & Monitor by TLC oxidation->monitoring extraction Extract with Dichloromethane monitoring->extraction Reaction Complete purification Purify by Column Chromatography extraction->purification product 2-Chloro-5-methyl-p-benzoquinone purification->product

Sources

A Comparative Guide to the Genotoxicity Assessment of 2-chloro-5-methyl-1,4-benzoquinone and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential genotoxicity of 2-chloro-5-methyl-1,4-benzoquinone (CMBQ). In the absence of direct experimental data for CMBQ, this document synthesizes information from structurally related quinones to build a scientifically grounded assessment. We will delve into the established mechanisms of quinone-induced genotoxicity, compare the inferred profile of CMBQ with known data for 1,4-benzoquinone and other relevant analogues, and provide detailed protocols for key genotoxicity assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the toxicological evaluation of novel chemical entities.

The Genotoxic Potential of Quinones: A Tale of Two Mechanisms

Quinones are a class of cyclic organic compounds containing a dione moiety, and they are known for their biological reactivity.[1] Their genotoxicity, the ability to damage DNA and thereby cause mutations or cancer, is a significant concern in toxicology. The genotoxic effects of quinones are primarily attributed to two distinct but often interconnected mechanisms: the generation of reactive oxygen species (ROS) and the formation of covalent DNA adducts.[2][3]

Reactive Oxygen Species (ROS) Generation: Quinones are highly redox-active molecules that can participate in futile redox cycling within the cell.[3] This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. This cycle can repeat, leading to the accumulation of ROS, including superoxide, hydrogen peroxide, and the highly reactive hydroxyl radical. These ROS can induce a state of oxidative stress, leading to various forms of DNA damage, such as single- and double-strand breaks and base modifications (e.g., 8-oxo-deoxyguanosine).[2][3]

Covalent DNA Adduct Formation: As electrophilic Michael acceptors, quinones can directly react with nucleophilic sites on DNA bases, particularly the N7 and N3 positions of guanine and adenine.[1][3] This covalent binding forms DNA adducts, which can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations if not repaired.[1] The formation of these adducts is a critical initiating event in chemical carcinogenesis.[1]

Visualizing the Mechanism: Quinone-Induced Genotoxicity

The following diagram illustrates the dual mechanisms by which quinones can induce DNA damage.

Quinone_Genotoxicity cluster_ROS Oxidative Stress Pathway cluster_Adduct Covalent Adduction Pathway Quinone Quinone Semiquinone Semiquinone Radical Quinone->Semiquinone Reduction Semiquinone->Quinone Oxidation Superoxide O₂⁻ (Superoxide) Semiquinone->Superoxide O₂ O2 O₂ O2->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS OxidativeDamage Oxidative DNA Damage (e.g., 8-oxoG, Strand Breaks) ROS->OxidativeDamage Quinone2 Quinone (Electrophile) Adduct Covalent DNA Adduct Quinone2->Adduct DNA DNA (Nucleophile) DNA->Adduct

Caption: Dual mechanisms of quinone-induced genotoxicity.

Comparative Genotoxicity Profile: CMBQ vs. Alternatives

Inferred Genotoxic Profile of 2-chloro-5-methyl-1,4-benzoquinone (CMBQ):

The structure of CMBQ features the core 1,4-benzoquinone ring, which is the primary driver of its expected genotoxic activity. The presence of a chlorine atom, an electron-withdrawing group, is likely to enhance the electrophilicity of the quinone ring, potentially increasing its reactivity towards DNA and its propensity to form adducts. The methyl group, being electron-donating, might slightly modulate this effect. Based on these structural features, it is reasonable to hypothesize that CMBQ is a direct-acting genotoxin with the potential to induce both oxidative DNA damage and DNA adducts.

Comparator Compounds:

To provide context for the inferred profile of CMBQ, we will compare it to two well-studied quinones:

  • 1,4-Benzoquinone (p-BQ): The parent compound of this class, p-BQ is a known genotoxin.[4][5][6] It is a metabolite of the environmental toxin benzene and is implicated in its carcinogenic effects.[5][6] Studies have shown that p-BQ induces gene mutations and micronuclei in mammalian cells.[4] Its genotoxicity is thought to arise from a combination of oxidative stress and its ability to inhibit topoisomerase enzymes, leading to DNA strand breaks.[5][6]

  • Hydroquinone (HQ): A precursor to p-BQ, hydroquinone itself has been evaluated for genotoxicity. While some studies have shown it can induce DNA damage, particularly through oxidative stress, others have reported negative results in certain in vivo assays like the comet assay.[7][8] This highlights the importance of the metabolic activation of hydroquinone to its quinone form for significant genotoxic effects.[8]

The following table summarizes the comparative genotoxicity data for these compounds.

CompoundStructureKey Genotoxic EffectsPutative Mechanism of Action
2-chloro-5-methyl-1,4-benzoquinone (CMBQ) CC1=CC(=O)C(=CC1=O)ClInferred to be mutagenic and clastogenic.Inferred to be a direct-acting genotoxin via ROS generation and DNA adduction.
1,4-Benzoquinone (p-BQ) O=C1C=CC(=O)C=C1Induces gene mutations and micronuclei.[4]Oxidative stress, inhibition of topoisomerase II, DNA adduction.[5][6]
Hydroquinone (HQ) OC1=CC=C(O)C=C1Can induce oxidative DNA damage; genotoxicity often dependent on metabolic activation to p-BQ.[8]Primarily oxidative stress.[8]

This table includes inferred data for CMBQ based on chemical structure and established mechanisms for the quinone class.

A Battery of Genotoxicity Assays: Methodological Deep Dive

A comprehensive assessment of genotoxicity requires a battery of tests that evaluate different endpoints, including gene mutations, chromosomal damage (clastogenicity), and primary DNA damage. Here, we detail the protocols for three key assays.

The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect gene mutations. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.

Ames_Test_Workflow start Start prep_strains Prepare Salmonella strains (e.g., TA98, TA100) start->prep_strains prep_test Prepare test compound dilutions (CMBQ or comparators) start->prep_test mix Mix bacteria, test compound, and S9 mix (optional) with top agar prep_strains->mix prep_test->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and determine mutagenicity count->analyze end End analyze->end

Caption: Workflow for the Ames bacterial reverse mutation assay.

Step-by-Step Protocol:

  • Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[9] Prepare serial dilutions of the test compound. Also, prepare the S9 fraction from the liver of Aroclor 1254-induced rats for metabolic activation.[9]

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.05 mL of the test compound solution, and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without).

  • Plating: Add 2.0 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background level.

Rationale for Choices: The inclusion of multiple strains with different mutation detection capabilities provides a comprehensive screen for various types of mutagens.[10] The optional addition of the S9 metabolic activation system is crucial, as some chemicals only become genotoxic after being metabolized by liver enzymes.

The In Vitro Micronucleus Assay

The micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[11][12] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.

Micronucleus_Assay_Workflow start Start seed_cells Seed mammalian cells (e.g., CHO-K1, TK6) start->seed_cells treat_cells Treat cells with test compound for a defined period seed_cells->treat_cells add_cytoB Add Cytochalasin B to block cytokinesis treat_cells->add_cytoB incubate Incubate to allow for nuclear division (formation of binucleated cells) add_cytoB->incubate harvest Harvest and fix cells incubate->harvest stain Stain cells with a DNA-specific dye (e.g., Hoechst) harvest->stain score Score micronuclei in binucleated cells using microscopy stain->score analyze Analyze data for a significant increase in micronucleated cells score->analyze end End analyze->end

Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a suitable mammalian cell line (e.g., CHO-K1, TK6) and allow the cells to attach.[13] Treat the cells with various concentrations of the test compound for a period that covers at least one cell cycle.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, the division of the cytoplasm.[14] This allows for the accumulation of binucleated cells, which are cells that have completed nuclear division but not cytoplasmic division.

  • Harvesting and Fixation: After an appropriate incubation period, harvest the cells by trypsinization. Treat the cells with a hypotonic solution to swell the cytoplasm, and then fix them using a methanol/acetic acid solution.[15]

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides. Stain the slides with a DNA-specific fluorescent dye, such as Hoechst or DAPI, to visualize the main nuclei and any micronuclei.[13]

  • Scoring: Using a fluorescence microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei. A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated binucleated cells.[11]

Rationale for Choices: The use of cytochalasin B to block cytokinesis ensures that only cells that have undergone mitosis are scored, which is a prerequisite for the formation of micronuclei from chromosomal damage.[14] This method is a robust and widely accepted regulatory assay for assessing clastogenicity and aneugenicity.[13]

The Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting primary DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells.[16] When subjected to electrophoresis, the damaged DNA migrates out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.

Comet_Assay_Workflow start Start prep_cells Prepare a single-cell suspension from treated and control samples start->prep_cells embed Embed cells in low-melting-point agarose on a microscope slide prep_cells->embed lyse Lyse cells in a high-salt, detergent solution to remove membranes and proteins embed->lyse unwind Immerse slides in alkaline buffer to unwind the DNA lyse->unwind electrophoresis Perform electrophoresis under alkaline conditions unwind->electrophoresis neutralize Neutralize the slides electrophoresis->neutralize stain Stain the DNA with a fluorescent dye (e.g., SYBR Green) neutralize->stain visualize Visualize and score comets using fluorescence microscopy and image analysis stain->visualize end End visualize->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-methyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the principles of chemical safety and responsible waste management. The disposal of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, a chlorinated quinone derivative, is not a routine task but a critical procedure demanding meticulous attention to its inherent chemical hazards. This guide provides a comprehensive framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" is paramount to ensuring the "how" is performed correctly. 2-Chloro-5-methyl-p-benzoquinone and related compounds are classified as hazardous for multiple reasons. They possess acute toxicity if swallowed or inhaled, are irritants to the skin, eyes, and respiratory system, and can act as skin sensitizers, potentially causing allergic reactions upon repeated exposure.[1][2][3] Furthermore, as a chlorinated organic compound, its improper disposal via incineration can lead to the formation of highly toxic substances like chlorinated dioxins.[4]

This substance is also recognized as very toxic to aquatic life, making its containment and prevention from entering waterways a critical environmental priority.[5] Therefore, all disposal procedures must be designed to mitigate these risks through containment, proper segregation, and adherence to regulatory requirements.

Table 1: Summary of Key Hazards

Hazard ClassDescriptionPrimary Risks
Acute Toxicity Toxic if swallowed or inhaled.[1]Poisoning, gastrointestinal irritation, respiratory distress.[1][3]
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[1][2]Redness, swelling, dermatitis, and potential for corneal damage.[3]
Sensitization May cause an allergic skin reaction.[1][2]Development of chemical allergies upon repeated contact.
Environmental Hazard Very toxic to aquatic organisms.[5]Long-term damage to ecosystems if released into drains or waterways.
Combustion Byproducts As a chlorinated organic, can form toxic gases upon burning.[4][6]Formation of hydrogen chloride gas and other hazardous compounds.[6]
Part 2: Pre-Disposal Safety Protocol

Before handling the chemical waste, establishing a safe working environment is a non-negotiable prerequisite. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Ventilation: All handling of 2-chloro-5-methyl-p-benzoquinone waste must occur within a certified chemical fume hood or a well-ventilated area to prevent the inhalation of dust or vapors.[3][6][7]

  • Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and readily accessible near the workstation location.[6]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][6]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of properly after handling.[7]

  • Body Protection: Wear a lab coat or chemically resistant apron and closed-toe shoes.[2][3][6] For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator is required.[2][8]

Part 3: Step-by-Step Waste Collection and Disposal Procedure

This protocol ensures that the waste is handled, segregated, and stored in a manner that is safe, compliant, and self-validating.

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste: This chemical is classified as hazardous waste and must not be disposed of in standard trash or down the drain.[9][10]

  • Segregate as Chlorinated Organic Waste: This is the most critical step. Create a dedicated waste container specifically for chlorinated (or halogenated) organic waste.[4] Never mix chlorinated waste with non-halogenated organic waste.[4] This segregation is crucial because common disposal methods for non-halogenated solvents, such as fuel blending, are unsuitable for chlorinated compounds and can result in the formation of toxic byproducts.[4]

Step 2: Container Selection and Preparation

  • Choose the Right Container: Use a clean, dry, glass container with a secure, tight-fitting lid.[4] Glass is preferred as organic solvents can degrade plastics over time.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must clearly state:

    • The full chemical name: "Waste 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-"

    • The words "Chlorinated Organic Waste"

    • Associated hazard pictograms (e.g., Toxicity, Irritant, Environmental Hazard)

    • The date accumulation started.

Step 3: Waste Transfer

  • Solid Waste: If the waste is a solid, carefully sweep or scoop the material into the designated waste container.[6] Avoid any actions that could generate dust.[7][11]

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing paper, gloves, or absorbent pads, should also be placed in the same dedicated chlorinated waste container.

Step 4: Temporary Storage

  • Secure Storage: Keep the waste container tightly closed when not in use.[6][7]

  • Location: Store the container in a designated, secure satellite accumulation area. This should be a cool, dry, and well-ventilated location, such as a flammable liquids cabinet, away from incompatible materials like strong oxidizing agents.[4][6] The storage area should be locked or otherwise secured to prevent unauthorized access.[6][11]

Step 5: Final Disposal

  • Professional Collection: Arrange for the collection of the waste by a licensed and registered hazardous waste disposal company.[9] These professionals are equipped to transport and dispose of chemical waste in full compliance with all local, state, and federal regulations.

  • Documentation: Maintain a manifest or record of the waste disposal for regulatory compliance.

Part 4: Spill and Emergency Management

In the event of an accidental release, a swift and correct response is crucial.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated.[7][8]

  • Wear Full PPE: Before addressing the spill, don the full PPE as described in Part 2.

  • Containment: Prevent the spill from spreading or entering any drains.[8][11] For solid spills, you can surround the area with an absorbent barrier.

  • Clean-up: Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal as chlorinated hazardous waste.[6][8] Avoid creating dust.[11]

  • Decontamination: Clean the affected area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][6] If inhaled, move the person to fresh air; if they are not breathing, give artificial respiration and get medical help.[6][8]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-chloro-5-methyl-p-benzoquinone.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Storage & Disposal start Identify Waste: 2-Chloro-5-methyl- p-benzoquinone ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill ventilation Work in Fume Hood or Well-Ventilated Area ppe->ventilation segregate Is this a Chlorinated Organic Compound? ventilation->segregate container_chloro Select Labeled Glass Container for 'Chlorinated Waste' segregate->container_chloro Yes container_other Use Separate Container for Non-Chlorinated Waste segregate->container_other No transfer Carefully Transfer Waste (Avoid Dust Generation) container_chloro->transfer seal Securely Seal Container transfer->seal store Store in Designated, Secure Area (e.g., Flammables Cabinet) seal->store disposal Arrange Pickup by Licensed Waste Contractor store->disposal emergency_proc Follow Emergency Spill Procedure spill->emergency_proc Yes emergency_proc->transfer Cleanup Complete

Caption: Disposal workflow for 2-chloro-5-methyl-p-benzoquinone.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-1,4-benzoquinone.

  • Merck Millipore. (n.d.). Safety Data Sheet.

  • Chemsrc. (2025). 2,5-Cyclohexadiene-1,4-dione,2-chloro- | CAS#:695-99-8.

  • Guidechem. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- 24605-23-0 wiki.

  • Australian Government Department of Health. (2022). 2,5-Cyclohexadiene-1,4-dione (p-benzoquinone) - Evaluation statement.

  • PubChem. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-.

  • NIST. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2-chloro-.

  • Fisher Scientific. (2025). Safety Data Sheet: 2,5-Diphenyl-p-benzoquinone.

  • XiXisys. (n.d.). GHS rev.8 SDS/MSDS.

  • Echemi. (n.d.). 2,5-Cyclohexadiene-1,4-dione,2-chloro-3-methyl- Safety Data Sheets.

  • ChemicalBook. (n.d.). 2-Methyl-2,5-cyclohexadiene-1,4-dione(553-97-9).

  • ChemicalBook. (2024). 2-CHLORO-5-METHYL-1,4-BENZOQUINONE - Safety Data Sheet.

  • Grundon. (n.d.). Chemical Waste Collection & Disposal.

  • ECHEMI. (n.d.). 2-Methoxy-5-methyl-1,4-benzoquinone SDS, 614-13-1 Safety Data Sheets.

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.

  • Fisher Scientific. (2010). Safety Data Sheet: 2,5-Cyclohexadiene-1,4-dione; Quinone.

  • NIST. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-.

  • PubMed. (n.d.). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms.

  • Technion. (n.d.). Chemical Waste Management Guide.

  • Rumpke. (n.d.). Pool Chemical Disposal.

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Navigating the Safe Handling of 2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, actionable intelligence for the safe handling, use, and disposal of 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione (CAS Number: 19832-87-2), a compound also known by synonyms such as 2-chloro-5-methyl-p-benzoquinone or 5-chlorotoluquinone. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind these critical safety measures, empowering you to maintain a secure and efficient research environment.

Understanding the Hazard Profile

2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-dione is a yellow crystalline solid that serves as a valuable reagent in organic synthesis due to its strong oxidizing properties. However, its utility is matched by a significant hazard profile that demands meticulous handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Ingestion is known to be toxic, and the compound is an irritant to the eyes, skin, and respiratory tract.[1]

Key Chemical and Physical Properties:

PropertyValue
CAS Number 19832-87-2
Molecular Formula C₇H₅ClO₂
Molecular Weight 156.57 g/mol
Appearance Light yellow to amber to dark green powder/crystal
Melting Point 106 °C
Boiling Point 220.2 °C at 760 mmHg
Flash Point 88.2 °C

This data is compiled from various chemical suppliers and databases.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione to prevent exposure.

Eye and Face Protection:
  • Requirement: Tightly fitting chemical safety goggles are essential.

  • Rationale: Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes or fine dust of this irritant.

  • Enhanced Protection: For operations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in conjunction with safety goggles.

Hand Protection:
  • Recommended Glove Types:

    • Butyl Rubber: Offers good resistance to a wide range of chemicals, including ketones and esters which may be present in reaction mixtures.

    • Viton®: Provides excellent resistance to chlorinated and aromatic solvents.

  • Caution with Nitrile: While nitrile gloves are common in laboratories, they may offer limited protection against chlorinated hydrocarbons.[2] If nitrile gloves are used for incidental contact, they should be inspected frequently and replaced immediately upon any sign of degradation or contamination. For prolonged contact, more robust glove types are recommended.

  • Glove Usage Protocol:

    • Always inspect gloves for tears, pinholes, or signs of degradation before use.

    • Don gloves before handling the chemical and ensure they are tucked under the sleeves of your lab coat.

    • After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior.

    • Dispose of contaminated gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Respiratory Protection:
  • Requirement: For most laboratory-scale operations conducted in a certified chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is required.[1]

  • Respirator Selection:

    • For concentrations up to 10 mg/m³, a supplied-air respirator operated in a continuous-flow mode is recommended.[1]

    • For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) with a full facepiece is necessary.[1]

Skin and Body Protection:
  • Requirement: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls or an apron should be worn.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined operational and disposal plan is crucial for mitigating risks associated with 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione.

Handling and Storage Workflow

HandlingAndStorage cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling Prep Review SDS and SOPs DonPPE Don Appropriate PPE Prep->DonPPE WorkInHood Work in a certified chemical fume hood DonPPE->WorkInHood AvoidDust Avoid dust and aerosol generation WorkInHood->AvoidDust Store Store in a tightly closed container AvoidDust->Store Location Keep in a dry, cool, well-ventilated area Store->Location DoffPPE Properly doff and dispose of PPE Location->DoffPPE Wash Wash hands thoroughly DoffPPE->Wash

Caption: Workflow for the safe handling and storage of 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione.

Step-by-Step Handling Procedures:
  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs). Ensure that a functioning eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the section above.

  • Engineering Controls: All handling of 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Dispensing: When weighing or transferring the solid material, do so carefully to avoid the generation of dust. Use a spatula or other appropriate tool.

  • Reactions: If using the compound in a reaction, ensure the setup is secure and that any potential for splashes or aerosol generation is minimized.

  • Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical. Properly remove and dispose of contaminated PPE. Wash your hands thoroughly.

Storage Requirements:
  • Store 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione in a tightly closed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated.

  • Store away from incompatible materials, such as strong oxidizing agents.

Spill Response:

In the event of a spill, remain calm and follow these procedures:

SpillResponse Evacuate Evacuate and restrict access to the area Assess Assess the spill and consult the SDS Evacuate->Assess PPE Don appropriate PPE (including respiratory protection if needed) Assess->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect the absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Label and dispose of waste as hazardous Decontaminate->Dispose Report Report the spill to your safety officer Dispose->Report

Caption: Step-by-step spill response plan.

Disposal Plan:

Proper disposal of 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione and any contaminated materials is critical to ensure environmental protection and regulatory compliance.

  • Waste Classification: As a chlorinated organic compound, this chemical waste should be segregated as halogenated organic waste .

  • EPA Hazardous Waste Code: While 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione is not specifically listed by name on the EPA's P or U lists, it may be classified as a hazardous waste based on its characteristics, particularly toxicity.[3][4] It is the responsibility of the waste generator to determine if the waste meets the criteria for a characteristic hazardous waste (e.g., D004-D043 for toxicity).[3] Unused, discarded commercial chemical products containing this compound would likely fall under the U-list for toxic wastes.[3][5][6]

  • Collection and Labeling:

    • Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and properly sealed container.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione."

  • Disposal Method: The standard disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.

  • Consult Your Institution's EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures and to ensure compliance with all local, state, and federal regulations.

By adhering to these guidelines, you can confidently and safely incorporate 2-chloro-5-methyl-2,5-cyclohexadiene-1,4-dione into your research, ensuring the well-being of yourself and your colleagues, and upholding the highest standards of scientific integrity.

References

  • NIOSH Pocket Guide to Chemical Hazards - Quinone. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Retrieved from [Link]

  • Chemical Resistances for Different Rubber Materials. (2024, July 15). Retrieved from [Link]

  • CHEMICAL RESISTANCE OF RUBBERS. (n.d.). Advanced Industrial Products. Retrieved from [Link]

  • U List of Hazardous Wastes. (n.d.). Minnesota Pollution Control Agency. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US Environmental Protection Agency. Retrieved from [Link]

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Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
Reactant of Route 2
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.